molecular formula C12H12N2O B1199183 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one CAS No. 2446-62-0

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Cat. No.: B1199183
CAS No.: 2446-62-0
M. Wt: 200.24 g/mol
InChI Key: LMDWOGWJYVSXEP-UHFFFAOYSA-N
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Description

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (CAS 2446-62-0), also known as Mackinazolinone or Deoxyvasicinone, is a tricyclic organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound is a pyrido-fused quinazolinone derivative, an important class of nitrogen-containing heterocycles that are ubiquitous in natural products and pharmaceutically active molecules . Quinazolinone scaffolds, including pyrido[2,1-b]quinazolinones, are the subject of extensive research due to their diverse biological activities . This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . Research indicates that quinazolinone derivatives can exert antitumor effects through multiple mechanisms, such as inducing apoptosis, inhibiting cell cycle progression, and suppressing tumor cell migration and invasion . Beyond its potential in oncology, this structural motif is also investigated for its antimicrobial, anti-inflammatory, and antimalarial properties, making it a versatile scaffold in drug discovery . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDWOGWJYVSXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=CC=CC=C3C2=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335231
Record name STK099926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-62-0
Record name STK099926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Deoxyvasicinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the physicochemical properties of deoxyvasicinone, a quinazoline alkaloid of significant interest in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to offer a foundational understanding of the experimental methodologies and scientific rationale essential for the effective characterization and application of this compound. We will delve into its structural and spectroscopic identity, key physicochemical parameters, and the self-validating protocols used to determine these properties, ensuring a robust and reproducible scientific narrative.

Introduction to Deoxyvasicinone: A Quinazoline Alkaloid of Interest

Deoxyvasicinone, also known as d-vasicinone, is a natural alkaloid primarily isolated from the plant Adhatoda vasica. It belongs to the quinazoline class of alkaloids, which are known for their broad spectrum of biological activities. Structurally related to vasicine, another prominent alkaloid from the same source, deoxyvasicinone has garnered attention for its pharmacological effects, including bronchodilator and antitussive properties. A thorough understanding of its physicochemical properties is a critical prerequisite for its development as a potential therapeutic agent, impacting everything from formulation and dosage to bioavailability and stability.

Chemical Identity and Structural Elucidation

Accurate identification is the cornerstone of any chemical and pharmacological investigation. Deoxyvasicinone is systematically identified through a combination of its chemical formula, molecular weight, and unique identifiers.

PropertyValueSource
IUPAC Name 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-onePubChem
Common Name Deoxyvasicinone, d-VasicinonePubChem
CAS Number 495-56-7PubChem
Molecular Formula C₁₁H₁₀N₂OPubChem
Molecular Weight 186.21 g/mol PubChem
Chemical Structure (See Figure 1)
Chemical Structure of Deoxyvasicinone

Figure 1: 2D Chemical Structure of Deoxyvasicinone.

Spectroscopic Profile for Structural Confirmation

The structural identity of deoxyvasicinone is unequivocally confirmed through a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a comprehensive fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H-NMR reveals the number of different types of protons, their chemical environments, and their proximity to other protons. Key expected signals for deoxyvasicinone would include distinct aromatic protons and aliphatic protons corresponding to the tetrahydropyrrolo ring system.

  • ¹³C-NMR provides information on the number and types of carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon (in the quinazolinone ring), aromatic carbons, and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule, thereby confirming its elemental composition. For deoxyvasicinone (C₁₁H₁₀N₂O), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]+ at an m/z value corresponding to its monoisotopic mass. The fragmentation pattern observed in MS/MS experiments can further validate the structure by showing characteristic losses of fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system. The quinazolinone core of deoxyvasicinone is expected to exhibit distinct absorption maxima in the UV region, typically around 220-350 nm. This data is useful for quantitative analysis using methods like HPLC with a UV detector.

Core Physicochemical Properties

These properties are fundamental to understanding the behavior of deoxyvasicinone in both laboratory and physiological environments. They directly influence its solubility, absorption, distribution, and stability.

ParameterValueSignificance in Drug Development
Physical State SolidImpacts handling, storage, and formulation (e.g., for oral solid dosage forms).
Melting Point 109 - 110 °CA key indicator of purity. A sharp melting range suggests a high degree of purity.
Solubility Soluble in ChloroformAffects solvent selection for extraction, purification, analysis, and formulation.
pKa (Not readily available)Critical for predicting ionization state at physiological pH, which influences solubility and permeability.
LogP (Not readily available)Predicts the lipophilicity of the compound, which is a major determinant of membrane permeability and bioavailability.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used. The following section outlines standard, self-validating methodologies for characterizing a compound like deoxyvasicinone.

Workflow for Characterization

The overall process for characterizing a purified compound like deoxyvasicinone follows a logical sequence designed to confirm identity, purity, and key physicochemical properties before proceeding to biological assays.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Properties cluster_2 Phase 3: Formulation & Stability A Purified Deoxyvasicinone Isolate B Mass Spectrometry (HRMS) Confirm Molecular Formula A->B Sample Aliquot C NMR Spectroscopy (1H, 13C) Confirm Structural Skeleton A->C Sample Aliquot D Melting Point Determination Assess Purity A->D Sample Aliquot E UV-Vis Spectroscopy Determine λmax D->E Purity Confirmed F Solubility Assessment (Aqueous & Organic) D->F Purity Confirmed G pKa Determination (Potentiometric Titration) D->G Purity Confirmed H LogP Determination (Shake-Flask Method) D->H Purity Confirmed I Forced Degradation Studies (pH, Temp, Light) H->I Properties Defined J Pre-formulation Studies I->J

Caption: Workflow for the physicochemical characterization of deoxyvasicinone.

Protocol: Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting point, which is a crucial indicator of sample purity.

Rationale: A pure crystalline solid exhibits a narrow melting range (typically < 1°C). Impurities disrupt the crystal lattice, typically broadening and depressing the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the deoxyvasicinone sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (109°C).

  • Observation: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol: pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) of the molecule, which is essential for predicting its charge state at different pH values.

Rationale: Deoxyvasicinone contains basic nitrogen atoms that can be protonated. Potentiometric titration measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of deoxyvasicinone and dissolve it in a suitable co-solvent/water mixture to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., 0.1 M HCl).

  • Titration: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, a derivative plot (dpH/dV vs. V) can be used to accurately locate the equivalence point.

Conclusion

The comprehensive physicochemical characterization of deoxyvasicinone is a non-negotiable step in its journey from a natural product isolate to a potential therapeutic agent. The properties outlined in this guide—including its spectroscopic fingerprint, melting point, solubility, and other key parameters—form the essential dataset for quality control, formulation development, and pharmacokinetic modeling. By employing robust and self-validating experimental protocols, researchers can ensure the generation of high-quality, reliable data, thereby building a solid foundation for subsequent preclinical and clinical investigations. This detailed understanding is paramount to unlocking the full therapeutic potential of this promising quinazoline alkaloid.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12304911, Deoxyvasicinone. Available at: [Link]

  • D. D. Santani, A. D. Takkalapally, P. K. Mohanty, and D. R. Mehta (2007). "Pharmacological evaluation of Adhatoda vasica". Journal of Health Science, 53(4), 477-482. Available at: [Link]

Unraveling the Enigmatic Mechanism of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Promising Scaffold in Drug Discovery

Introduction

The quinazoline core, a fused heterocyclic system of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation for a multitude of therapeutic applications.[1][2][3] Within this diverse family, the tetracyclic compound 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one, also known as Dehydropeganine, has emerged as a molecule of significant interest. While the precise, fully elucidated mechanism of action for this specific entity remains an active area of research, extensive studies on structurally related pyridoquinazoline and quinazolinone analogs provide a strong foundation for understanding its potential biological targets and downstream effects. This technical guide synthesizes the current understanding and offers a scientifically grounded perspective on the probable mechanisms of action, guiding future research and development efforts.

This guide will delve into the primary hypothesized mechanisms, focusing on the compound's potential roles as a modulator of key enzymes involved in neurotransmission and cellular signaling. We will explore the experimental evidence derived from analogous compounds and outline the methodologies required to definitively characterize the bioactivity of this compound.

Core Hypothesized Mechanisms of Action

Based on the pharmacological profiles of structurally similar quinazoline-based compounds, the principal mechanisms of action for this compound are likely centered on the inhibition of cholinesterases and monoamine oxidases. These enzymes play critical roles in the central nervous system, and their modulation is a cornerstone of treatment for various neurological and psychiatric disorders.

Cholinesterase Inhibition: A Potential Avenue for Neuroprotection

A substantial body of evidence points to the ability of quinazoline derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.[7][8]

The Cholinergic Hypothesis and Quinazoline Scaffolds:

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to the cognitive and memory deficits observed in patients.[5] By inhibiting AChE and BChE, compounds can restore cholinergic neurotransmission. The rigid, heterocyclic structure of quinazolines makes them well-suited to interact with the active sites of these enzymes.

Experimental Validation Workflow:

To ascertain the cholinesterase inhibitory potential of this compound, a systematic experimental approach is required.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against AChE and BChE.

  • Materials:

    • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add phosphate buffer, DTNB, and the enzyme solution (AChE or BChE).

    • Add the test compound dilutions to the respective wells. A control well should contain the solvent alone.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Causality and Interpretation: Should this compound exhibit potent inhibitory activity against either or both cholinesterases, it would suggest a mechanism of action relevant to conditions characterized by cholinergic deficits. Further kinetic studies would be necessary to determine the nature of the inhibition (e.g., competitive, non-competitive, or mixed).

Visualizing the Cholinesterase Inhibition Pathway:

Cholinesterase_Inhibition cluster_Synapse Synaptic Cleft cluster_Inhibitor Pharmacological Intervention ACh Acetylcholine (ACh) AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Signal Signal Propagation Postsynaptic_Receptor->Signal Quinazolinone 8,9-Dihydro-6H-pyrido [2,1-b]quinazolin-11(7H)-one Quinazolinone->AChE_BChE Inhibition

Caption: Proposed inhibition of AChE/BChE by the quinazolinone derivative.

Monoamine Oxidase Inhibition: A Potential for Mood and Motor Control Modulation

Another well-documented activity of the quinazolinone scaffold is the inhibition of monoamine oxidases (MAOs).[9] MAOs are a family of enzymes (MAO-A and MAO-B) that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[10] Inhibition of MAOs increases the levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[11][]

MAO Isoforms and Therapeutic Implications:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is associated with antidepressant effects.

  • MAO-B: Primarily metabolizes dopamine. Its inhibition is a strategy to increase dopamine levels in the treatment of Parkinson's disease.[11]

Studies have shown that some C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives are potent and selective inhibitors of MAO-B.[9] This suggests that the pyrido[2,1-b]quinazolin-11(7H)-one core could also interact with this enzyme family.

Experimental Validation Workflow:

To investigate the MAO inhibitory activity of this compound, a fluorometric or radiometric assay is typically employed.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

  • Objective: To determine the IC50 values of the test compound against human recombinant MAO-A and MAO-B.

  • Materials:

    • Human recombinant MAO-A and MAO-B enzymes.

    • A suitable substrate (e.g., kynuramine for a fluorometric assay, or a radiolabeled substrate like [14C]serotonin for a radiometric assay).

    • Cofactors (e.g., FAD).

    • Phosphate buffer (pH 7.4).

    • Test compound dissolved in a suitable solvent.

    • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • 96-well microplate and reader (fluorometer or scintillation counter).

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound dilutions.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specific period to allow for enzymatic conversion.

    • Stop the reaction (e.g., by adding a strong base).

    • Measure the product formation using a fluorometer (detecting the fluorescent product) or a scintillation counter (detecting the radiolabeled product).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition versus the log concentration to determine the IC50 values for both MAO-A and MAO-B.

Causality and Interpretation: Potent and selective inhibition of either MAO-A or MAO-B would strongly indicate a mechanism of action relevant to mood disorders or neurodegenerative diseases like Parkinson's, respectively. The selectivity profile is crucial for predicting the therapeutic potential and potential side effects.

Visualizing the Monoamine Oxidase Inhibition Pathway:

MAO_Inhibition cluster_Presynaptic Presynaptic Neuron cluster_Inhibitor Pharmacological Intervention Monoamines Monoamines (Dopamine, Serotonin, etc.) MAO MAO-A / MAO-B Monoamines->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Quinazolinone 8,9-Dihydro-6H-pyrido [2,1-b]quinazolin-11(7H)-one Quinazolinone->MAO Inhibition

Caption: Proposed inhibition of MAO by the quinazolinone derivative.

Quantitative Data Summary from Analog Studies

Compound ClassTargetIC50 / Ki ValuesReference
Quinazoline-triazole hybridsAcetylcholinesteraseIC50 values in the micromolar range[2]
3-methyl-3,4-dihydroquinazolin-2(1H)-one derivativesMAO-BIC50 values as low as 0.269 µM[9]
Quinolinone derivativesAcetylcholinesteraseIC50 = 0.29 µM (for a potent analog)[13]
Pyridoquinazoline derivativesEGFRIC50 values in the range of 4.5-11.0 nM[14]

Note: This table is illustrative and based on data from various derivatives within the broader quinazoline class. Direct testing of this compound is necessary to determine its specific activity.

Further Mechanistic Considerations and Future Directions

Beyond cholinesterase and MAO inhibition, the quinazoline scaffold has been associated with a wide array of other biological activities.[3][15][16][17] These include:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyridoquinazoline derivatives have shown potent EGFR inhibitory activity, suggesting potential applications in oncology.[14]

  • Anticonvulsant Activity: Some quinazolin-4-one derivatives act as antagonists of AMPA receptors, indicating potential for treating seizure disorders.[17]

  • Antimicrobial and Antifungal Activity: Various quinazolinone derivatives have demonstrated activity against a range of bacterial and fungal strains.[16]

Future research on this compound should not be limited to the primary hypothesized mechanisms. A comprehensive biological screening against a panel of receptors and enzymes would be invaluable in fully elucidating its pharmacological profile.

Logical Workflow for Comprehensive Mechanistic Study:

Comprehensive_Study Start 8,9-Dihydro-6H-pyrido [2,1-b]quinazolin-11(7H)-one ChE_Assay Cholinesterase Inhibition Assays (AChE & BChE) Start->ChE_Assay MAO_Assay Monoamine Oxidase Inhibition Assays (MAO-A & MAO-B) Start->MAO_Assay Broad_Screening Broad Target Screening Panel Start->Broad_Screening Kinetic_Studies Enzyme Kinetic Studies ChE_Assay->Kinetic_Studies MAO_Assay->Kinetic_Studies Cell_Based_Assays Cell-Based Assays (e.g., Neurotoxicity, Efficacy) Broad_Screening->Cell_Based_Assays Kinetic_Studies->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (e.g., Alzheimer's, Parkinson's) Cell_Based_Assays->In_Vivo_Models SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vivo_Models->SAR_Studies

Caption: A logical workflow for the comprehensive study of the compound's mechanism.

Conclusion

While a definitive and singular mechanism of action for this compound has yet to be fully elucidated, the wealth of data on the broader quinazoline and pyridoquinazoline families provides a strong and logical starting point for investigation. The most probable mechanisms involve the inhibition of cholinesterases and monoamine oxidases, both of which are highly relevant targets for the treatment of central nervous system disorders. The experimental protocols and logical workflows outlined in this guide provide a robust framework for researchers to systematically unravel the therapeutic potential of this promising compound. Through rigorous and multi-faceted investigation, the enigmatic mechanism of this compound can be brought to light, paving the way for its potential development as a novel therapeutic agent.

References

  • Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. (2019). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors. (2013). PubMed. [Link]

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  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect. [Link]

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  • Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. (2013). PubMed Central. [Link]

  • The monoamine oxidase inhibition properties of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. (2019). PubMed. [Link]

  • Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (2020). PubMed. [Link]

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. (2021). PubMed Central. [Link]

  • Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. (2019). National Institutes of Health. [Link]

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  • Synthesis of some new thioxoquinazolinone derivatives and a study on their anticonvulsant and antimicrobial activities. (2013). PubMed. [Link]

  • Atropisomeric quinazolin-4-one derivatives are potent noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. (2001). PubMed. [Link]

  • Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. (2023). PubMed Central. [Link]

  • Identification of Compounds for Butyrylcholinesterase Inhibition. (2020). PubMed Central. [Link]

  • alpha,beta-Dehydrophenylalanine choline esters, a new class of reversible inhibitors of human acetylcholinesterase and butyrylcholinesterase. (2008). PubMed. [Link]

  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. (2023). MDPI. [Link]

  • Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. (2024). PubMed. [Link]

  • 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 7-methyl. PubChem. [Link]

  • 6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one. PubChem. [Link]

  • Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. (1996). ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). MDPI. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2023). MDPI. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. [Link]

  • Compound 526438: 6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one. Catalog. [Link]

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Sources

A Technical Guide to the Structure-Activity Relationship of Pyrido[2,1-b]quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,1-b]quinazolinone scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its rigid, fused-ring structure provides a unique three-dimensional framework for interacting with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiplatelet effects.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrido[2,1-b]quinazolinone derivatives. We will explore the influence of substituent modifications on biological efficacy, delve into the mechanistic underpinnings of their action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

The Pyrido[2,1-b]quinazolinone Core: A Privileged Scaffold

The fusion of a pyridine ring with a quinazolinone system creates the 11H-pyrido[2,1-b]quinazolin-11-one core. This arrangement results in a planar, electron-rich structure that is a key pharmacophore in medicinal chemistry.[2] The versatility of this scaffold lies in its synthetic accessibility and the multiple positions available for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity.[4][5]

The general structure allows for modification at several key positions, primarily on the quinazolinone and pyridine rings, which dictates the compound's interaction with specific biological targets.

Caption: Core structure of 11H-pyrido[2,1-b]quinazolin-11-one.

Structure-Activity Relationships in Anticancer Applications

Pyrido[2,1-b]quinazolinone derivatives have demonstrated significant potential as anticancer agents, with activities attributed to multiple mechanisms, including tubulin polymerization inhibition, RNA polymerase I inhibition, and PARP inhibition.[6][7][8]

Tubulin Polymerization Inhibitors

A key mechanism of action for several cytotoxic pyrido[2,1-b]quinazolinone derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization, often by binding to the colchicine site.[6]

  • Role of the Arylidene Ring: The presence and substitution pattern of an arylidene ring are critical for cytotoxicity. Studies have shown that modifications on this ring significantly impact the compound's ability to interact with the active site residues of tubulin.[6]

  • Influence of Substituents:

    • Electron-donating groups (e.g., methoxy) on the arylidene ring can enhance activity.

    • Bicyclic rings , such as a naphthalidene group, have shown potential for high potency.[6]

    • Molecular docking studies suggest key interactions with amino acid residues in the colchicine-binding site of tubulin.[6]

RNA Polymerase I (Pol I) Inhibitors

Certain pyridoquinazolinecarboxamides have been identified as potent inhibitors of RNA polymerase I, an enzyme often deregulated in cancer cells.[7] This inhibition leads to nucleolar stress and apoptosis.

  • Carboxamide Moiety: The SAR for this class is tightly defined. A carboxamide group at specific positions is crucial.

  • Side Chain: The nature of the alkyl or aryl group attached to the carboxamide nitrogen dictates potency and cellular uptake. For instance, N-[2-(diethylamino)ethyl] substitution has been explored to modulate physicochemical properties.[9]

General Cytotoxicity SAR

Across various cancer cell lines, specific structural features have been consistently linked to enhanced cytotoxic activity.

  • Substitution at Position 3: The presence of a substituted aromatic ring at the 3-position is often essential for activity.[10]

  • Halogenation: The introduction of halogen atoms (e.g., Br, Cl) at the 6 and 8 positions of the quinazolinone ring can improve cytotoxic effects.[10]

  • Fused Heterocycles: Fusing other heterocyclic rings, such as pyrazole or triazole, to the core structure has yielded compounds with potent activity against lung cancer cell lines (A549, NCI-H460).[11][12]

Table 1: Cytotoxic Activity of Selected Pyrido[2,1-b]quinazolinone Derivatives

Compound IDSubstituent RCancer Cell LineIC50 (µM)Reference
4i 1-benzyl-1H-indol-3-ylA549 (Lung)4.57[11]
4i 1-benzyl-1H-indol-3-ylNCI-H460 (Lung)5.53[11]
BMH-21 PyridoquinazolinecarboxamideVariousVaries[7]
KNH-3 Arylidene pyrazolo derivativeHL-60 (Leukemia)Varies[6]
KNH-11 Arylidene pyrazolo derivativeMCF-7 (Breast)Varies[6]

SAR in Antimicrobial and Anti-parasitic Applications

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10][13] Derivatives of pyrido[2,1-b]quinazolinone have also been explored for antifungal and anthelmintic activities.[14]

  • Key Structural Features for Antimicrobial Activity:

    • Substitutions at positions 2 and 3: These are critical for modulating activity. Methyl or thiol groups at position 2 and a substituted aromatic ring at position 3 are often beneficial.[10]

    • Halogens at positions 6 and 8: As with anticancer activity, halogens in these positions can enhance antimicrobial potency.[10]

    • Fused Ring Systems: Compounds fused with other heterocycles like pyrazoles or containing urea/thiourea moieties have shown potent activity against various bacterial and fungal strains.[10][15]

  • Antifungal and Anthelmintic Activity: A library of pyrido-quinazolinone derivatives has been screened against pathogenic fungi and parasitic helminths. Specific compounds demonstrated potent inhibition of Candida auris adhesion and strong activity against human hookworms, significantly exceeding the potency of albendazole.[14] This highlights the potential for developing targeted agents by modifying the core scaffold.

Mechanism of Action: A Multi-Target Profile

The diverse biological effects of pyrido[2,1-b]quinazolinone derivatives stem from their ability to interact with a range of molecular targets. The specific substitutions on the core scaffold direct the molecule towards a particular target, underpinning the observed SAR.

G Core Pyrido[2,1-b]quinazolinone Derivative Tubulin Tubulin Core->Tubulin Inhibits Polymerization Pol1 RNA Polymerase I Core->Pol1 Inhibits Transcription PDE Phosphodiesterase (PDE) Core->PDE Inhibits Activity PARP PARP-1 Core->PARP Inhibits Activity Microtubule Microtubule Disruption Tubulin->Microtubule rRNA Decreased rRNA Synthesis Pol1->rRNA cAMP Increased cAMP Levels PDE->cAMP DNARepair Inhibition of DNA Repair PARP->DNARepair Apoptosis Apoptosis Microtubule->Apoptosis rRNA->Apoptosis Platelet Inhibition of Platelet Aggregation cAMP->Platelet DNARepair->Apoptosis

Caption: Multi-target mechanisms of pyrido[2,1-b]quinazolinone derivatives.

  • Tubulin Inhibition: Leads to cell cycle arrest and apoptosis.[6]

  • RNA Polymerase I Inhibition: Suppresses ribosome biogenesis, a critical pathway for cancer cell proliferation, inducing nucleolar stress and cell death.[7]

  • Phosphodiesterase (PDE) Inhibition: Some derivatives inhibit PDE, leading to elevated intracellular cAMP levels. This mechanism is responsible for the antiplatelet activity observed in certain analogues.[16][17]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is crucial for DNA repair. Its inhibition by quinazolinone derivatives can lead to synthetic lethality in cancers with specific DNA repair defects.[8]

Experimental Protocols

The exploration of SAR is fundamentally an empirical process. The following protocols outline standardized methodologies for the synthesis and biological evaluation of novel pyrido[2,1-b]quinazolinone derivatives.

General Synthesis Protocol: Copper-Catalyzed Domino Reaction

This protocol describes an efficient one-pot synthesis of the 11H-pyrido[2,1-b]quinazolin-11-one core, which is advantageous due to its operational simplicity and use of readily available starting materials.[4] The causality behind this choice is its efficiency, involving C-N/C-C bond cleavage and two C-N bond formations in a single operation, which is superior to older, multi-step methods.[4][5]

Workflow Diagram:

G start Starting Materials: - Substituted Isatin - 2-Bromopyridine Derivative mix Mix Reactants with Cu(OAc)2·H2O (catalyst) and Base (e.g., K2CO3) in Solvent (e.g., DMF) start->mix reflux Heat Reaction Mixture (e.g., 120-140 °C) Monitor by TLC mix->reflux workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent reflux->workup purify Purification: Column Chromatography (Silica Gel) workup->purify characterize Characterization: - 1H NMR - 13C NMR - Mass Spectrometry purify->characterize product Final Product: Pyrido[2,1-b]quinazolinone Derivative characterize->product

Caption: General workflow for synthesis and characterization.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add the substituted isatin (1.0 mmol), the 2-bromopyridine derivative (1.2 mmol), Cu(OAc)₂·H₂O (10 mol%), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMF or DMSO (5 mL).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and heat to 120-140 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a reliable, colorimetric method for assessing cell viability and is widely used for preliminary screening of anticancer compounds.[18][19] Its selection is based on its robustness, high-throughput capability, and its ability to provide a quantitative measure of cytotoxicity across multiple cell lines.[18]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrido[2,1-b]quinazolinone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

The pyrido[2,1-b]quinazolinone scaffold continues to be a highly productive template for the design of novel therapeutic agents. The structure-activity relationship studies summarized herein demonstrate that targeted modifications to its core structure can yield potent and selective inhibitors for a variety of biological targets. The anticancer activity is particularly noteworthy, with derivatives showing promise as inhibitors of tubulin, RNA polymerase I, and other key cancer-related enzymes.

Future research should focus on leveraging the established SAR to design next-generation compounds with improved pharmacological profiles, including enhanced potency, selectivity, and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The application of in-silico modeling and machine learning could further accelerate the discovery of new lead compounds.[8][20] As our understanding of the molecular basis of disease deepens, the versatility of the pyrido[2,1-b]quinazolinone core will undoubtedly be harnessed to develop novel and effective therapies.

References

  • Kamal, A., et al. (2013). Structure Activity Relationship of Arylidene Pyrrolo and Pyrido [2,1-b] Quinazolones as Cytotoxic Agents: Synthesis, SAR Studies, Biological Evaluation and Docking Studies. Medicinal Chemistry, 9(5), 642-650. [Link]

  • Liu, M., et al. (2016). Synthesis of Pyrido-Fused Quinazolinone Derivatives via Copper-Catalyzed Domino Reaction. Organic Letters, 18(15), 3758-3761. [Link]

  • Tannock, I.F., & Hill, R.P. (Eds.). (2013). Discovery and Evaluation of Anticancer Drugs. In The Basic Science of Oncology, 5e. McGraw-Hill. [Link]

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  • Signorello, M.G., et al. (1997). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. Pharmacological Research, 35(3), 229-235. [Link]

  • Colis, L., et al. (2014). Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors. Journal of Medicinal Chemistry, 57(11), 4950-4960. [Link]

  • Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(5), S1-S13. [Link]

  • Carrasco, R., & Rodes, L. (1996). Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. Synthetic Communications, 26(20), 3869-3876. [Link]

  • Colis, L.C., et al. (2014). Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors. Journal of Medicinal Chemistry, 57(11), 4950-4960. [Link]

  • El-Azab, A.S., & El-Tahir, K.E.H. (2012). Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. Der Pharma Chemica, 4(2), 643-651. [Link]

  • El Fawal, M.A., et al. (2025). Design, synthesis, and biological evaluation of a focused pyrrolo- and pyrido-quinazolinone natural products-templated library for anti-fungal and anthelmintic activities. Bioorganic & Medicinal Chemistry, 134, 118517. [Link]

  • Kaur, H., et al. (2017). Divergent Protocol for the Synthesis of Isoquinolino[1,2- b ]quinazolinone and Isoquinolino[2,1- a ]quinazolinone Derivatives. ResearchGate. [Link]

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Sources

An In-Depth Technical Guide to the Discovery and Isolation of Deoxyvasicinone from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Deoxyvasicinone, a quinazoline alkaloid of significant pharmacological interest, has been identified in several plant species and, more recently, from microbial sources. This technical guide provides a comprehensive overview of the discovery of deoxyvasicinone and details the methodologies for its extraction, isolation, and purification from its primary natural sources. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for obtaining this valuable natural product. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction to Deoxyvasicinone: A Quinazoline Alkaloid of Growing Importance

Deoxyvasicinone, with the chemical structure 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, is a bioactive alkaloid that has garnered increasing attention in the scientific community. Its rigid, fused-ring system provides a unique scaffold for interacting with biological targets, leading to a diverse range of pharmacological activities.

Historically, the quinazoline alkaloid family, to which deoxyvasicinone belongs, has been a rich source of medicinal agents. Deoxyvasicinone itself has been investigated for several therapeutic properties, including antimicrobial, anti-inflammatory, and anti-depressant activities.[1] Furthermore, recent studies have highlighted its potential in the management of Alzheimer's disease through the inhibition of cholinesterase.[2]

The biosynthesis of quinazoline alkaloids, including deoxyvasicinone, is believed to originate from anthranilic acid, a common precursor in plant secondary metabolism. While the complete biosynthetic pathway to deoxyvasicinone is not yet fully elucidated, it is understood to involve the condensation of an anthranilic acid derivative with a nitrogen-containing moiety, likely derived from an amino acid.

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Caption: General workflow for the isolation of deoxyvasicinone from natural sources.

Step-by-Step Acid-Base Extraction Protocol

The foundational method for extracting alkaloids, including deoxyvasicinone, is the acid-base extraction. This technique leverages the basic nature of alkaloids to separate them from neutral and acidic components of the plant matrix.

Materials:

  • Dried and powdered plant material (Adhatoda vasica leaves or Peganum harmala seeds)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 0.01 N

  • Ammonia solution (5%)

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter or pH indicator strips

Protocol:

  • Initial Solvent Extraction:

    • Macerate 100g of the dried, powdered plant material in a suitable volume of methanol or ethanol at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a semi-solid crude extract.[1]

  • Acidification and Removal of Non-Basic Impurities:

    • To the crude extract, add 100 ml of 0.01 N HCl and stir for at least 4 hours. This step protonates the basic alkaloids, forming their water-soluble salts.[1]

    • Filter the acidic solution to remove any insoluble material.

    • Extract the clear acidic solution three times with an equal volume of chloroform or dichloromethane. The organic layer will contain neutral and weakly acidic impurities, which should be discarded. The aqueous layer, containing the protonated alkaloids, is retained.[1]

  • Basification and Extraction of Free Alkaloids:

    • To the retained aqueous layer, slowly add 5% ammonia solution while monitoring the pH. Adjust the pH to approximately 9.5. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.[1]

    • Extract the basified solution three times with an equal volume of chloroform or dichloromethane. The alkaloids will now partition into the organic layer.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration:

    • Filter the dried organic extract and concentrate it using a rotary evaporator to yield a crude alkaloid mixture containing deoxyvasicinone.

Chromatographic Purification of Deoxyvasicinone

The crude alkaloid extract obtained from the acid-base extraction is a mixture of several related compounds. Therefore, chromatographic techniques are essential for the isolation of pure deoxyvasicinone.

3.2.1. Column Chromatography

Column chromatography is a widely used technique for the initial separation of the crude alkaloid mixture.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: Chloroform, Methanol, Ethyl acetate, Hexane (in various ratios)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for visualization

Protocol:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% chloroform or a hexane:ethyl acetate mixture) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp. Fractions containing compounds with similar Rf values are pooled together. The separation of quinazoline alkaloids can be achieved using a mobile phase such as chloroform:methanol (9:1).[3]

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure deoxyvasicinone, preparative HPLC is the method of choice. This technique offers higher resolution and efficiency compared to column chromatography.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • HPLC-grade solvents: Acetonitrile, Methanol, Water, Formic acid or Trifluoroacetic acid (as a mobile phase modifier)

  • Fraction collector

Protocol:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of deoxyvasicinone from other alkaloids. A common mobile phase for the separation of quinazoline alkaloids is a gradient of acetonitrile and water with a small amount of formic acid.

  • Sample Preparation: Dissolve the partially purified fraction containing deoxyvasicinone from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the deoxyvasicinone peak using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with high purity.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization or rotary evaporation, to obtain pure deoxyvasicinone.

Structural Elucidation and Characterization

Once isolated, the identity and purity of deoxyvasicinone must be confirmed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure of the isolated compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint that can be compared with literature data for deoxyvasicinone.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the isolated deoxyvasicinone by assessing the presence of any impurities.

Quantitative Analysis and Yield

The amount of deoxyvasicinone in its natural sources can vary depending on the geographical location, season of collection, and the extraction method employed. While specific quantitative data for deoxyvasicinone is not always reported, the yields of the major alkaloids, vasicine and vasicinone, in Adhatoda vasica can provide an estimate of the total alkaloid content.

Plant SourcePlant PartMajor AlkaloidsReported Yield (% of dry weight)Analytical MethodReference
Adhatoda vasicaLeavesVasicine0.7332%RP-HPLC[4]
Adhatoda vasicaLeavesVasicinone0.0436%RP-HPLC[4]
Peganum harmalaSeedsTotal AlkaloidsNot specified-[5]

It is important to note that deoxyvasicinone is generally present in lower concentrations than vasicine and vasicinone in Adhatoda vasica.

Conclusion

The discovery of deoxyvasicinone in both terrestrial plants and marine microorganisms underscores the vast chemical diversity of the natural world. The isolation of this pharmacologically active quinazoline alkaloid requires a systematic approach, beginning with an efficient acid-base extraction to obtain a crude alkaloid mixture, followed by meticulous chromatographic purification to achieve high purity. The protocols and insights provided in this technical guide are intended to equip researchers with the necessary knowledge and methodologies to successfully isolate deoxyvasicinone for further scientific investigation and potential drug development. The continued exploration of natural sources, coupled with advancements in isolation and analytical techniques, will undoubtedly lead to a deeper understanding of the therapeutic potential of deoxyvasicinone and other valuable natural products.

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  • Lee, J., et al. (2022). Deoxyvasicinone with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617. Marine Drugs, 20(3), 155.
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Spectroscopic Data of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one is a heterocyclic compound belonging to the vast family of quinazolinone alkaloids. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] Accurate structural characterization is the bedrock of any chemical research, and a comprehensive understanding of a molecule's spectroscopic signature is paramount.

Molecular Structure and Numbering

A clear and unambiguous numbering system is essential for the assignment of spectroscopic signals. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used for all subsequent spectral assignments.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected ¹H and ¹³C NMR spectra of this compound will exhibit characteristic signals for both the aromatic quinazolinone core and the partially saturated pyrido ring.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.25dd1HH-1The downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic ring current. In related aromatic pyrido[2,1-b]quinazolin-11-ones, this proton appears at a similar chemical shift.[2]
~7.70ddd1HH-3This proton is part of the ABCD spin system of the benzene ring and its multiplicity arises from coupling to H-2, H-4, and H-1.
~7.50d1HH-4Coupled to H-3, this proton is expected in the aromatic region.
~7.40ddd1HH-2Coupled to H-1, H-3, and H-4, this proton completes the aromatic spin system.
~4.10t2HH-6These methylene protons are adjacent to a nitrogen atom, resulting in a downfield shift.
~3.00t2HH-9These methylene protons are allylic to the C=N double bond and are shifted downfield.
~2.10m2HH-7Aliphatic methylene protons coupled to H-6 and H-8.
~1.90m2HH-8Aliphatic methylene protons coupled to H-7 and H-9.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~162.0C-11The carbonyl carbon of the amide is expected at a characteristic downfield chemical shift.
~148.0C-5aA quaternary carbon in the aromatic system, adjacent to a nitrogen atom.
~147.0C-11aThe imine carbon (C=N) is expected in this region.
~134.0C-3Aromatic CH carbon.
~127.0C-1Aromatic CH carbon.
~126.5C-2Aromatic CH carbon.
~126.0C-4Aromatic CH carbon.
~120.0C-4aQuaternary aromatic carbon.
~45.0C-6Aliphatic carbon attached to a nitrogen atom.
~30.0C-9Aliphatic carbon.
~25.0C-7Aliphatic carbon.
~21.0C-8Aliphatic carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.[3]

    • ¹³C NMR: Acquire the spectrum with proton broadband decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.[3]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the C=N bond, and the aromatic C-H bonds.

Predicted IR Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3050MediumAromatic C-H stretchCharacteristic of C-H bonds in the benzene ring.
~2950, ~2850MediumAliphatic C-H stretchArising from the methylene groups in the dihydropyrido ring.
~1680StrongC=O stretch (amide)The strong absorption is characteristic of a conjugated amide carbonyl. In related quinazolinones, this band is typically observed between 1670-1690 cm⁻¹.[5][6]
~1610MediumC=N stretchCharacteristic of the imine bond within the quinazolinone ring system.[6]
~1590, ~1480Medium-StrongC=C stretch (aromatic)These absorptions are characteristic of the benzene ring.[6]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[3] The fine powder is then pressed into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structural features. Electron Ionization (EI) is a common and effective method for this class of compounds.

Predicted Mass Spectrometry Data (EI)
m/zRelative IntensityAssignment
200High[M]⁺ (Molecular Ion)
172Medium[M-CO]⁺
171Medium[M-CO-H]⁺
144Medium[M-CO-C₂H₄]⁺
Interpretation and Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to show a prominent molecular ion peak at m/z 200, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the quinazolinone core. A common fragmentation pathway for quinazolinones is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, which would result in a fragment ion at m/z 172.[3] Subsequent fragmentation could involve the loss of ethylene from the dihydropyridine ring via a retro-Diels-Alder type reaction, leading to a fragment at m/z 144.

M [M]⁺˙ m/z 200 M_CO [M-CO]⁺˙ m/z 172 M->M_CO - CO M_CO_C2H4 [M-CO-C₂H₄]⁺˙ m/z 144 M_CO->M_CO_C2H4 - C₂H₄

Caption: Proposed key fragmentation pathway for this compound under Electron Ionization.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a suitable volatile solvent for injection if using a GC-MS system.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500). The electron energy is typically set to 70 eV.[7]

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By integrating predictive data with comparative analysis of related structures, researchers and scientists can confidently interpret their experimental results. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality of spectroscopic information, which is essential for advancing research in drug discovery and development.

References

  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem.
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Deoxyvasicinone: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Deoxyvasicinone, a quinazoline alkaloid originally isolated from Adhatoda vasica, has emerged from the annals of traditional medicine to become a subject of intense scientific scrutiny. Historically utilized for its bronchodilatory effects, recent pharmacological investigations have unveiled a broader therapeutic potential, spanning neurodegenerative disorders, inflammation, oncology, and dermatology. This technical guide provides an in-depth exploration of the potential therapeutic targets of deoxyvasicinone and its derivatives. We will dissect the molecular mechanisms, delineate key signaling pathways, and provide detailed experimental protocols for researchers and drug development professionals. This document is structured to offer not just a recitation of facts, but a causal narrative that underpins the scientific investigation into this multifaceted natural product.

Introduction: The Renaissance of a Natural Alkaloid

Deoxyvasicinone (2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one) is a tricyclic quinazoline alkaloid that forms the structural backbone for a plethora of synthetic derivatives with enhanced biological activities.[1] Its journey from a constituent of a traditional remedy to a lead compound in modern drug discovery is a testament to the enduring value of natural products. The inherent drug-like properties of the quinazolinone scaffold have spurred the development of numerous analogs, each tailored to interact with specific biological targets with greater potency and selectivity. This guide will navigate the key therapeutic areas where deoxyvasicinone has shown promise, elucidating the molecular targets and pathways that mediate its effects.

Neuroprotection: A Multi-Pronged Attack on Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. Deoxyvasicinone and its derivatives have emerged as promising multi-target-directed ligands (MTDLs) for AD, simultaneously engaging several key pathological pathways.

Cholinesterase Inhibition: Restoring Neurotransmitter Balance

A primary therapeutic strategy in AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of acetylcholine.

  • Molecular Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Mechanism of Action: Deoxyvasicinone derivatives have been shown to be potent inhibitors of both AChE and BuChE. Kinetic studies have revealed a mixed-type inhibition, suggesting that these compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding is advantageous as the PAS is also implicated in the aggregation of Aβ peptides.

CompoundTargetIC₅₀ (nM)
Deoxyvasicinone Derivative 12qhAChE7.61 ± 0.53
Deoxyvasicinone Derivative 12qhBChE2.35 ± 0.14
Deoxyvasicinone Derivative 12hhAChE5.31 ± 2.8
Deoxyvasicinone Derivative 12hhBChE4.35 ± 0.32
Deoxyvasicinone Derivative 12nhAChE4.09 ± 0.23

hAChE: human recombinant acetylcholinesterase; hBChE: human serum butyrylcholinesterase.

Inhibition of Amyloid-β and Tau Aggregation

The aggregation of Aβ and tau proteins is a central pathological event in AD. Deoxyvasicinone derivatives have demonstrated the ability to interfere with these processes.

  • Molecular Target: Amyloid-β (Aβ) peptides and Tau protein.

  • Mechanism of Action: Certain deoxyvasicinone analogs have been shown to inhibit the self-aggregation of Aβ₁₋₄₂ and the aggregation of tau protein in cellular models. The precise mechanism is still under investigation but may involve direct binding to the peptide monomers or oligomers, thereby preventing their assembly into neurotoxic fibrils.

This protocol outlines a standard method for assessing the inhibition of Aβ aggregation using the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid fibrils.

Materials:

  • Aβ₁₋₄₂ peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM, 150 mM NaCl, pH 7.0)

  • Deoxyvasicinone derivative (test compound)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: 440 nm, Emission: 482 nm)

Procedure:

  • Preparation of Aβ₁₋₄₂ Monomers: Dissolve lyophilized Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP. Store the peptide film at -80°C. Immediately before use, dissolve the peptide film in DMSO to a stock concentration of 1 mM and then dilute to the final working concentration in phosphate buffer.

  • Preparation of ThT Solution: Prepare a 5 mM stock solution of ThT in water and filter through a 0.22 µm filter. Dilute to a final working concentration of 20 µM in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Aβ₁₋₄₂ solution (final concentration, e.g., 10 µM)

    • Test compound at various concentrations

    • ThT working solution

    • Phosphate buffer to a final volume of 200 µL

  • Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis: Plot the fluorescence intensity against time. The percentage of inhibition is calculated by comparing the fluorescence of samples with the test compound to the control (Aβ₁₋₄₂ alone).

Visualization: Alzheimer's Disease Therapeutic Strategy

Deoxyvasicinone's Multi-Target Approach in Alzheimer's Disease Deoxyvasicinone Deoxyvasicinone Derivatives AChE AChE/BuChE Inhibition Deoxyvasicinone->AChE Abeta Aβ Aggregation Inhibition Deoxyvasicinone->Abeta Tau Tau Aggregation Inhibition Deoxyvasicinone->Tau Neuroprotection Neuroprotection AChE->Neuroprotection Abeta->Neuroprotection Tau->Neuroprotection

Caption: Multi-target strategy of deoxyvasicinone in AD.

Anti-Inflammatory Effects: Modulating Key Signaling Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Deoxyvasicinone and its derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators
  • Molecular Targets: Inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2).

  • Mechanism of Action: Deoxyvasicinone derivatives have been shown to suppress the expression of iNOS and COX-2, enzymes that produce the pro-inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. This suppression is often mediated by the inhibition of upstream signaling pathways.

Modulation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in the cellular response to inflammatory stimuli.

  • Molecular Target: p38 MAPK.

  • Mechanism of Action: Some deoxyvasicinone analogs have been found to inhibit the phosphorylation and activation of p38 MAPK. By blocking this pathway, they can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

This protocol describes the detection of phosphorylated (activated) p38 MAPK in cell lysates by Western blotting.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide)

  • Deoxyvasicinone derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

Visualization: Anti-inflammatory Signaling Pathway

Deoxyvasicinone's Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS/COX-2 Expression p38->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines Inflammation Inflammation iNOS_COX2->Inflammation Cytokines->Inflammation Deoxyvasicinone Deoxyvasicinone Deoxyvasicinone->p38 Inhibits Deoxyvasicinone->NFkB Inhibits

Caption: Inhibition of inflammatory pathways by deoxyvasicinone.

Anti-Cancer Potential: Inducing Apoptosis and Cell Cycle Arrest

The quinazolinone scaffold is present in several approved anti-cancer drugs, and deoxyvasicinone and its analogs are also being investigated for their anti-proliferative activities.

Induction of Apoptosis
  • Potential Molecular Targets: Bcl-2 family proteins, Caspases, and potentially the PI3K/Akt pathway.

  • Mechanism of Action: The related alkaloid vasicinone has been shown to induce apoptosis in lung carcinoma cells through both mitochondria-dependent (intrinsic) and death receptor-mediated (extrinsic) pathways.[2] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like BAD, leading to mitochondrial membrane potential disruption and cytochrome c release.[2] Furthermore, the activation of caspases, the executioners of apoptosis, is a key event. Inhibition of the pro-survival PI3K/Akt signaling pathway is another plausible mechanism by which deoxyvasicinone derivatives may exert their anti-cancer effects.[3][4][5][6][7]

Cell Cycle Arrest
  • Potential Molecular Targets: Cyclin-dependent kinases (CDKs) and cyclins.

  • Mechanism of Action: Deoxyvasicinone has been reported to cause cell cycle arrest.[8] Natural compounds are known to modulate the cell cycle by inhibiting the activity of CDKs and altering the expression of cyclins, thereby halting the proliferation of cancer cells.[9][10]

Topoisomerase Inhibition
  • Potential Molecular Target: DNA Topoisomerases.

  • Mechanism of Action: Some quinazoline-containing compounds act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to DNA damage and apoptosis.[11][12][13] While direct evidence for deoxyvasicinone is limited, this remains a potential avenue for its anti-cancer activity.

Potential Apoptotic Pathways Targeted by Deoxyvasicinone Deoxyvasicinone Deoxyvasicinone Derivatives PI3K_Akt PI3K/Akt Pathway Deoxyvasicinone->PI3K_Akt Inhibits Bcl2 Bcl-2 Family (↓Bcl-2, ↑BAD) Deoxyvasicinone->Bcl2 PI3K_Akt->Bcl2 Regulates Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Deoxyvasicinone's potential role in inducing apoptosis.

Dermatological Applications: Inhibition of Melanogenesis

Hyperpigmentation disorders are a common cosmetic concern. Deoxyvasicinone has been identified as a potent inhibitor of melanin synthesis, offering a potential alternative to existing skin-lightening agents.

  • Molecular Targets: Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), Tyrosinase-related protein 2 (TRP-2), and Microphthalmia-associated transcription factor (MITF).

  • Mechanism of Action: Deoxyvasicinone does not directly inhibit the enzymatic activity of tyrosinase. Instead, it downregulates the mRNA expression of TYR, TRP-1, and TRP-2.[1] This is likely achieved by modulating the activity of MITF, the master transcriptional regulator of melanogenic enzymes.

This protocol details the quantification of mRNA levels of key melanogenic genes in melanoma cells treated with deoxyvasicinone.

Materials:

  • Melanoma cell line (e.g., B16F10)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Deoxyvasicinone

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for TYR, TRP-1, TRP-2, MITF, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Culture melanoma cells and treat them with α-MSH to induce melanogenesis, in the presence or absence of varying concentrations of deoxyvasicinone.

  • RNA Extraction: After the desired incubation period (e.g., 24-48 hours), extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using specific primers for the target genes and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to the control.

Conclusion and Future Directions

Deoxyvasicinone has demonstrated a remarkable range of pharmacological activities, targeting key molecular players in a variety of diseases. Its multi-target profile in Alzheimer's disease, its potent anti-inflammatory effects, its emerging anti-cancer properties, and its well-defined role in melanogenesis inhibition position it as a highly valuable lead compound for drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of deoxyvasicinone derivatives for specific targets.

  • In vivo efficacy and safety studies: To validate the therapeutic potential of promising analogs in animal models.

  • Elucidation of novel targets: Further investigation into the anti-cancer mechanisms to identify more specific molecular targets.

The continued exploration of deoxyvasicinone and its derivatives holds significant promise for the development of novel therapeutics to address some of the most pressing medical needs of our time.

References

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An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one, a derivative of the versatile quinazolinone scaffold. Recognizing the significant therapeutic potential of quinazolinone derivatives, particularly as anti-inflammatory agents, this document outlines a systematic approach to investigating the interaction of this specific compound with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. We will delve into the rationale behind target selection, provide detailed, step-by-step protocols for molecular docking and molecular dynamics simulations, and discuss the importance of ADMET profiling in early-stage drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to explore the therapeutic potential of novel chemical entities.

Introduction: The Quinazolinone Scaffold and the Rationale for Targeting COX-2

The quinazolinone core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The anti-inflammatory potential of many quinazolinone-based compounds stems from their ability to modulate key pathways involved in the inflammatory response.[5] A pivotal enzyme in this process is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[3][6] While the constitutive isoform, COX-1, is involved in physiological functions, COX-2 is inducibly expressed at sites of inflammation, making it an attractive target for selective inhibitors with potentially fewer side effects than non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Given the established anti-inflammatory profile of the quinazolinone class, we hypothesize that this compound may exert its effects through the inhibition of COX-2. This guide will, therefore, focus on a computational workflow designed to test this hypothesis, providing a robust and reproducible methodology for assessing the binding affinity and stability of the compound within the COX-2 active site.

The proposed mechanism of action involves the inhibition of COX-2, which in turn would suppress the production of prostaglandins. This reduction in prostaglandin levels would mitigate the inflammatory response. The expression of COX-2 is often regulated by the Nuclear Factor kappa B (NF-κB) signaling pathway, a key player in the cellular response to inflammatory stimuli.[4] By targeting COX-2, the compound may indirectly modulate the downstream effects of NF-κB activation.

NF-kB_COX-2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation NF_kB_Translocation NF-κB Nuclear Translocation NF_kB_Activation->NF_kB_Translocation COX2_Gene_Transcription COX-2 Gene Transcription NF_kB_Translocation->COX2_Gene_Transcription COX2_Expression COX-2 Expression COX2_Gene_Transcription->COX2_Expression Prostaglandin_Synthesis Prostaglandin Synthesis COX2_Expression->Prostaglandin_Synthesis Inflammation Inflammation Prostaglandin_Synthesis->Inflammation Compound 8,9-Dihydro-6H-pyrido [2,1-b]quinazolin-11(7H)-one Compound->COX2_Expression

Figure 1: Proposed mechanism of action via COX-2 inhibition.

In Silico Workflow: A Step-by-Step Guide

The computational investigation of this compound will follow a multi-step workflow, beginning with an assessment of its drug-like properties, followed by molecular docking to predict its binding mode and affinity for COX-2, and culminating in molecular dynamics simulations to evaluate the stability of the protein-ligand complex.

In_Silico_Workflow cluster_0 Phase 1: Pre-Docking Analysis cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: Post-Docking Validation Ligand_Preparation Ligand Preparation & SMILES Generation ADMET_Prediction ADMET Prediction & Lipinski's Rule of Five Ligand_Preparation->ADMET_Prediction Docking_Simulation Molecular Docking (AutoDock Vina) ADMET_Prediction->Docking_Simulation Target_Selection Target Identification (COX-2) Protein_Preparation Protein Preparation (PDB: 3LN1) Target_Selection->Protein_Preparation Protein_Preparation->Docking_Simulation Binding_Analysis Binding Mode & Affinity Analysis Docking_Simulation->Binding_Analysis MD_Simulation Molecular Dynamics (GROMACS) Binding_Analysis->MD_Simulation Stability_Analysis Complex Stability & Interaction Analysis MD_Simulation->Stability_Analysis

Figure 2: Overall in silico workflow.

Pre-Docking Analysis: ADMET and Drug-Likeness

Before proceeding with computationally intensive docking and simulation studies, it is crucial to assess the drug-like properties of the compound. This initial screening helps in identifying potential liabilities early in the discovery pipeline.

2.1.1. Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.[8][9][10][11][12] The rules are:

  • Molecular weight < 500 Daltons

  • LogP (octanol-water partition coefficient) < 5

  • Number of hydrogen bond donors ≤ 5

  • Number of hydrogen bond acceptors ≤ 10

2.1.2. ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug's success. Various computational tools can predict these properties.[2][5][13][14][15]

Protocol for ADMET Prediction:

  • Obtain the SMILES string for this compound.

  • Utilize a web-based ADMET prediction tool such as ADMETlab 2.0 or ADMET-AI.[2][15]

  • Input the SMILES string into the server.

  • Analyze the predicted properties , including but not limited to:

    • Aqueous solubility

    • Blood-brain barrier permeability

    • CYP450 enzyme inhibition

    • Hepatotoxicity

    • Carcinogenicity

    • Human intestinal absorption

PropertyPredicted ValueAcceptable Range
Molecular Weight214.26 g/mol < 500 g/mol
LogP~2.5< 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors3≤ 10
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PermeabilityLowVaries by target
CYP2D6 InhibitionNon-inhibitorNon-inhibitor
HepatotoxicityLow riskLow risk
CarcinogenicityNon-carcinogenNon-carcinogen
Note: The predicted values in this table are hypothetical and for illustrative purposes. Actual values should be obtained from a reliable prediction server.
Molecular Docking: Simulating the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17][18][19][20]

2.2.1. Target and Ligand Preparation

Protocol for Protein Preparation:

  • Retrieve the crystal structure of COX-2 from the Protein Data Bank (PDB). The structure with PDB ID: 3LN1, complexed with Celecoxib, is a suitable choice.[6][21]

  • Use molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera) to prepare the protein.

  • Remove water molecules and co-crystallized ligands.

  • Add polar hydrogens to the protein structure.

  • Assign Kollman charges to the protein atoms.

  • Save the prepared protein in PDBQT format.

Protocol for Ligand Preparation:

  • Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Save the ligand in a PDB file format.

  • Use AutoDock Tools to prepare the ligand:

    • Detect the root and define rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

2.2.2. Docking Simulation with AutoDock Vina

Protocol for Molecular Docking:

  • Define the grid box: This is the search space for the docking simulation. The grid box should encompass the active site of COX-2. For PDB ID 3LN1, the active site can be defined based on the position of the co-crystallized ligand, Celecoxib.[6][21]

  • Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analyze the results: The output file will contain multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol). The log file will also contain these scores.

2.2.3. Analysis of Docking Results

  • Binding Affinity: The more negative the binding energy, the stronger the predicted binding.

  • Binding Pose: Visualize the top-ranked pose in a molecular graphics program to analyze the interactions between the ligand and the protein.

  • Key Interactions: Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the COX-2 active site.

ParameterHypothetical ValueInterpretation
Binding Affinity-8.5 kcal/molStrong predicted binding
Hydrogen Bonds2With Arg120 and Tyr355
Hydrophobic InteractionsVal523, Ser353, Leu352Stabilizing interactions
Note: The results in this table are hypothetical and for illustrative purposes.
Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[22][23][24][25][26]

Protocol for MD Simulation using GROMACS:

  • Prepare the system:

    • Use the best-docked pose of the protein-ligand complex as the starting structure.

    • Generate the ligand topology and parameter files using a server like CGenFF.

    • Merge the protein and ligand topologies.

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules.

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Perform a two-step equilibration:

      • NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature.

      • NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.

  • Analysis of Trajectories:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and the protein.

    • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

Conclusion and Future Directions

This in silico guide provides a robust and comprehensive workflow for the preliminary evaluation of this compound as a potential COX-2 inhibitor. The outlined protocols for ADMET prediction, molecular docking, and molecular dynamics simulations offer a systematic approach to understanding the compound's drug-like properties, binding interactions, and the stability of the protein-ligand complex.

The hypothetical results suggest that this compound possesses favorable drug-like characteristics and exhibits strong binding affinity for the COX-2 active site. The subsequent MD simulations would further validate the stability of these interactions.

The findings from this computational study should be considered as a strong foundation for further experimental validation. Future work should focus on the chemical synthesis of the compound, followed by in vitro enzymatic assays to confirm its inhibitory activity against COX-2. Subsequent cell-based assays and in vivo studies in animal models of inflammation would be necessary to fully elucidate its therapeutic potential.

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The Evolving Pharmacology of Deoxyvasicinone Hybrids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive review of the pharmacological profile of deoxyvasicinone hybrids, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the rationale behind their design, their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential.

Introduction: Harnessing the Potential of a Natural Scaffold

Deoxyvasicinone, a quinazolinone alkaloid isolated from the plant Adhatoda vasica, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent biological activities and synthetic tractability make it an ideal starting point for the development of novel therapeutic agents. The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has been effectively employed to create deoxyvasicinone hybrids with multi-target capabilities, aiming to address the complex pathophysiology of various diseases.[4]

This guide will primarily focus on the advancements of deoxyvasicinone hybrids in the context of neurodegenerative diseases, particularly Alzheimer's disease, while also exploring their emerging roles in other therapeutic areas.

Deoxyvasicinone Hybrids in the Management of Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex interplay of pathological events, including the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylation of tau proteins, cholinergic dysfunction, oxidative stress, and neuroinflammation.[1][2][5] The multifactorial nature of AD necessitates the development of multi-target-directed ligands (MTDLs) that can concurrently modulate several of these pathways.[3] Deoxyvasicinone hybrids have shown significant promise in this arena.

Rationale for Multi-Targeting in Alzheimer's Disease

The "one-molecule, multiple-targets" approach offers several advantages over combination therapies, including improved efficacy, reduced risk of drug-drug interactions, and better patient compliance. For AD, an ideal MTDL would aim to:

  • Inhibit Cholinesterases: To increase the levels of the neurotransmitter acetylcholine.

  • Prevent Aβ Aggregation: To reduce the formation of toxic plaques.

  • Exhibit Neuroprotective Effects: To shield neurons from damage.

  • Possess Anti-inflammatory Properties: To mitigate the chronic inflammation in the brain.

The following diagram illustrates the key pathological pathways in Alzheimer's disease that are targeted by deoxyvasicinone hybrids.

G cluster_pathways Alzheimer's Disease Pathophysiology cluster_hybrids Deoxyvasicinone Hybrids Abeta Aβ Plaque Formation Inflammation Neuroinflammation Abeta->Inflammation Tau Tau Hyperphosphorylation Tau->Inflammation Cholinergic Cholinergic Deficit Cholinergic->Abeta Oxidative Oxidative Stress Oxidative->Abeta Oxidative->Tau Hybrid Deoxyvasicinone Hybrid Hybrid->Abeta Inhibition Hybrid->Cholinergic AChE Inhibition Hybrid->Oxidative Neuroprotection Hybrid->Inflammation Anti-inflammatory

Caption: Key Pathological Pathways in Alzheimer's Disease Targeted by Deoxyvasicinone Hybrids.

Design and Synthesis of Deoxyvasicinone Hybrids for AD

The general strategy for designing these hybrids involves linking the deoxyvasicinone core to another pharmacophore known to have beneficial effects in AD. Some notable examples include:

  • Deoxyvasicinone-Donepezil Hybrids: These hybrids combine the deoxyvasicinone scaffold with a key fragment of donepezil, a well-established acetylcholinesterase (AChE) inhibitor.[6]

  • Deoxyvasicinone-Hydroxybenzylamine Hybrids: These were designed to target both cholinesterases and Aβ aggregation.[7][8]

  • Deoxyvasicinone-Acetamide Hybrids: This series was developed to explore the structure-activity relationship for multi-target activity.

  • Deoxyvasicinone-Benzenesulfonamide Hybrids: These have been investigated for their multifunctional properties against AD.[9]

The synthesis of these hybrids generally involves a multi-step process, often beginning with the synthesis of the deoxyvasicinone core, followed by the attachment of the linker and the second pharmacophore.

The general structure of a deoxyvasicinone hybrid is depicted below.

G Deoxyvasicinone Deoxyvasicinone Scaffold Linker Linker Deoxyvasicinone->Linker Pharmacophore Second Pharmacophore Linker->Pharmacophore

Caption: General Structure of a Deoxyvasicinone Hybrid Molecule.

Pharmacological Evaluation of Deoxyvasicinone Hybrids

A primary target for AD therapy is the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE). Numerous deoxyvasicinone hybrids have demonstrated potent inhibitory activity against these enzymes. For instance, certain deoxyvasicinone-donepezil hybrids exhibited excellent inhibitory activities against human AChE (hAChE) with IC50 values in the low nanomolar range.[6] Similarly, novel 2-hydroxybenzylamine-deoxyvasicinone hybrids have shown good AChE inhibitory activities.[3][7]

Hybrid SeriesTarget EnzymeIC50 RangeReference
Deoxyvasicinone-DonepezilhAChE3.29 nM - 56.14 nM[6]
2-Hydroxybenzylamine-DeoxyvasicinoneAChE0.34 µM - 6.35 µM[3][7]
Deoxyvasicinone-AcetamidehAChE4.09 nM - 7.61 nM[10]
Deoxyvasicinone-BenzenesulfonamideAChE0.24 µM (most potent)[9]

The aggregation of Aβ peptides into toxic plaques is a central event in AD pathogenesis. Several deoxyvasicinone hybrids have been shown to effectively inhibit this process. For example, specific 2-hydroxybenzylamine-deoxyvasicinone hybrids were found to be potent inhibitors of self-induced Aβ1–42 peptide aggregation.[7][8] Some deoxyvasicinone-donepezil hybrids also demonstrated significant inhibition of Aβ1-42 aggregation.[6]

Beyond targeting cholinesterases and Aβ aggregation, some deoxyvasicinone hybrids have shown promising neuroprotective and anti-inflammatory activities. Certain hybrids have demonstrated the ability to protect neuronal cells from Aβ-induced damage.[6] Additionally, some derivatives have been shown to reduce the production of pro-inflammatory cytokines, suggesting a potential to mitigate neuroinflammation, a key component of AD pathology.[9]

Structure-Activity Relationship (SAR) and Mechanism of Action

SAR studies have provided valuable insights into the structural requirements for the multi-target activity of deoxyvasicinone hybrids. For instance, the nature and length of the linker between the deoxyvasicinone core and the second pharmacophore have been shown to be critical for optimal activity.

Molecular docking and kinetic studies have further elucidated the mechanism of action of these hybrids. These studies have revealed that some hybrids can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a mixed type of inhibition.[10] This dual binding is thought to contribute to their ability to inhibit both the enzymatic activity of AChE and its role in promoting Aβ aggregation.[7]

Emerging Pharmacological Activities of Deoxyvasicinone Hybrids

While the research on deoxyvasicinone hybrids has predominantly focused on neurodegenerative diseases, there is growing interest in their potential in other therapeutic areas.

Anticancer Activity

The quinazolinone scaffold is present in several approved anticancer drugs, suggesting that deoxyvasicinone hybrids could also possess antiproliferative properties. Although direct studies on the anticancer activity of many deoxyvasicinone hybrids are limited, the hybridization strategy itself has been successfully used to create dual-action anticancer agents.[4] For example, hybrids of azoles and barbituric acids have shown potent antiproliferative effects.[11] Future research should explore the anticancer potential of various deoxyvasicinone hybrids against different cancer cell lines.

Antimicrobial and Anti-inflammatory Activities

The parent compound, deoxyvasicinone, and other alkaloids from Adhatoda vasica have been reported to possess antimicrobial and anti-inflammatory properties.[12] This suggests that deoxyvasicinone hybrids could also exhibit these activities. The development of agents with dual antimicrobial and anti-inflammatory effects is of significant interest, particularly for treating infections where inflammation is a major component.[13]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented in this guide, we provide an overview of key experimental protocols used in the pharmacological evaluation of deoxyvasicinone hybrids.

General Synthesis of a Deoxyvasicinone Hybrid

The synthesis of deoxyvasicinone hybrids is a multi-step process that requires careful optimization of reaction conditions. A generalized workflow is presented below.

G Start Starting Materials Step1 Synthesis of Deoxyvasicinone Core Start->Step1 Step2 Introduction of Linker Step1->Step2 Step3 Coupling with Second Pharmacophore Step2->Step3 Purification Purification and Characterization Step3->Purification Final Final Hybrid Compound Purification->Final

Caption: General Experimental Workflow for the Synthesis of Deoxyvasicinone Hybrids.

Step-by-Step Methodology:

  • Synthesis of the Deoxyvasicinone Core: This is typically achieved through a condensation reaction involving an anthranilic acid derivative and a cyclic ketone or lactam.

  • Functionalization of the Core: A reactive group is introduced onto the deoxyvasicinone scaffold to allow for the attachment of a linker.

  • Linker Attachment: The linker molecule is coupled to the functionalized deoxyvasicinone core.

  • Coupling of the Second Pharmacophore: The second pharmacophore is then attached to the other end of the linker.

  • Purification and Characterization: The final hybrid compound is purified using techniques such as column chromatography, and its structure is confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to determine the inhibitory activity of compounds against AChE and BuChE.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), Ellman's reagent (DTNB), and the test compounds at various concentrations.

  • Incubation: In a 96-well plate, add the enzyme and the test compound and incubate for a specific period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measure Absorbance: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured over time using a microplate reader.

  • Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the reaction in its absence. The IC50 value is then determined from the dose-response curve.

Aβ Aggregation Inhibition Assay

This assay is used to evaluate the ability of compounds to inhibit the aggregation of Aβ peptides.

Step-by-Step Methodology:

  • Prepare Aβ Peptides: Solubilize synthetic Aβ peptides (typically Aβ1-42) in an appropriate solvent.

  • Incubation: Incubate the Aβ peptides with or without the test compounds at various concentrations under conditions that promote aggregation (e.g., 37°C with agitation).

  • Quantify Aggregation: After incubation, the extent of Aβ aggregation is quantified using a fluorescent dye such as Thioflavin T (ThT), which binds to β-sheet structures in the aggregates and exhibits enhanced fluorescence.

  • Calculate Inhibition: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to that in its absence.

Conclusion and Future Perspectives

Deoxyvasicinone hybrids represent a promising class of multi-target agents with significant potential for the treatment of complex diseases, particularly Alzheimer's disease. Their ability to simultaneously modulate multiple pathological pathways offers a distinct advantage over single-target drugs. The extensive research into their design, synthesis, and pharmacological evaluation has provided a solid foundation for further development.

Future research in this field should focus on:

  • Optimizing Lead Compounds: Further structural modifications to improve the potency, selectivity, and pharmacokinetic properties of the most promising hybrids.

  • Exploring Novel Hybrids: Designing and synthesizing new deoxyvasicinone hybrids with different pharmacophores to target other disease-related pathways.

  • In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models to evaluate the efficacy and safety of these compounds.

  • Expanding Therapeutic Applications: Investigating the potential of deoxyvasicinone hybrids in other therapeutic areas such as oncology and infectious diseases.

The continued exploration of deoxyvasicinone hybrids holds great promise for the discovery of novel and effective therapies for a range of challenging diseases.

References

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Methodological & Application

Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one Derivatives: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 11H-pyrido[2,1-b]quinazolin-11-one scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral and antifungal activities.[1][2][3] This guide provides a detailed protocol for the synthesis of these valuable derivatives, offering insights into the underlying chemical principles and experimental best practices for researchers in medicinal chemistry and drug development.

Introduction to Synthetic Strategies

The construction of the tetracyclic 11H-pyrido[2,1-b]quinazolin-11-one core can be achieved through several synthetic routes. Historically, the Ullmann-Goldberg condensation has been a cornerstone for the formation of the crucial C-N bond in the synthetic pathway.[4][5] More contemporary methods leverage the efficiency and versatility of metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, to achieve higher yields and milder reaction conditions.[6][] This protocol will focus on a well-established and adaptable method: the condensation of 2-chlorobenzoic acid derivatives with 2-aminopyridine derivatives, with a modern enhancement using ultrasound irradiation to improve reaction efficiency.[8]

Core Reaction Workflow

The synthesis of 11H-pyrido[2,1-b]quinazolin-11-one derivatives via this protocol follows a two-step sequence within a one-pot reaction. The initial step is a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation, between a 2-chlorobenzoic acid and a 2-aminopyridine. This is followed by an intramolecular cyclization to form the final tetracyclic product.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Intermediate 2-(2-pyridilamine) benzoic acid 2-Chlorobenzoic Acid->Intermediate Cu catalyst K2CO3, DMF 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Intermediate Final_Product 11H-pyrido[2,1-b]quinazolin-11-one Intermediate->Final_Product Heat or Ultrasound

Caption: General workflow for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-one.

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol describes an improved synthesis of 11H-pyrido[2,1-b]quinazolin-11-one and its derivatives using ultrasound irradiation, which has been shown to significantly shorten reaction times and improve yields compared to conventional heating.[8]

Materials and Reagents
  • Substituted 2-chlorobenzoic acid (1 equivalent)

  • Substituted 2-aminopyridine (2 equivalents)

  • Anhydrous potassium carbonate (K2CO3) (1 equivalent)

  • Copper powder (Cu) (3% by weight per mole of 2-chlorobenzoic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol for recrystallization

  • Deionized water

Equipment
  • Ultrasonic bath/reactor

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, combine the 2-chlorobenzoic acid derivative (e.g., 0.04 mol), the 2-aminopyridine derivative (0.08 mol), anhydrous potassium carbonate (0.04 mol), and copper powder (catalytic amount).[4][8]

  • Solvent Addition: Add a suitable volume of N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath and irradiate the mixture for 20-30 minutes. The optimal time may vary depending on the specific substrates and the power of the ultrasound equipment.[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture into cold water (approximately 100 mL) and allow it to stand, preferably overnight, to precipitate the crude product.[8]

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 11H-pyrido[2,1-b]quinazolin-11-one derivative.[4]

Optimization and Key Considerations

The choice of reaction parameters is crucial for the successful synthesis of the target compounds. The following table summarizes the impact of different conditions on the reaction outcome.

ParameterConditionRationale and Impact
Energy Source Ultrasound vs. RefluxUltrasound irradiation has been demonstrated to reduce reaction times from several hours (e.g., 6 hours) to as little as 20 minutes, while also leading to improved yields in many cases.[8]
Solvent N,N-Dimethylformamide (DMF)DMF is an effective solvent for this condensation reaction. Using DMF can reduce the hydrolysis of o-chlorobenzoic acid to salicylic acid, which can be a significant side product when using water as a solvent.[5]
Base Potassium Carbonate (K2CO3)One equivalent of potassium carbonate is typically sufficient to neutralize the hydrochloric acid formed during the reaction and to facilitate the condensation.[4]
Catalyst Copper (Cu) powderCopper powder is a classic and cost-effective catalyst for Ullmann-type condensations.[4] Alternatively, copper(I) iodide or palladium acetate with appropriate ligands can be used in other synthetic variations.[1][9]

Alternative Synthetic Approaches

While the ultrasound-assisted Ullmann condensation is a robust method, other modern synthetic strategies offer distinct advantages.

  • Copper-Catalyzed Domino Reaction: A one-pot synthesis from substituted isatins and 2-bromopyridine derivatives catalyzed by Cu(OAc)2·H2O has been developed. This method involves C-N/C-C bond cleavage and the formation of two new C-N bonds.[6]

  • Palladium-Catalyzed Carbonylation: An efficient synthesis has been achieved through palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines. In this approach, the pyridyl group acts as an intramolecular nucleophile.[]

  • Buchwald-Hartwig Coupling: A sequence involving Buchwald-Hartwig C-N coupling followed by pyridine dearomatization has been successfully employed, notably using the green solvent eucalyptol.[9]

The choice of synthetic route will depend on the availability of starting materials, the desired substitution patterns on the final molecule, and the laboratory's capabilities regarding catalysts and reaction conditions.

Conclusion

The synthesis of 11H-pyrido[2,1-b]quinazolin-11-one derivatives is a key step in the development of new therapeutic agents. The detailed protocol for the ultrasound-assisted Ullmann condensation provides a practical and efficient method for obtaining these compounds. By understanding the underlying chemical principles and the impact of various reaction parameters, researchers can effectively synthesize a diverse library of these valuable heterocyclic molecules for further biological evaluation.

References

  • Liu, M., Shu, M., Yao, C., Yin, G., Wang, D., & Huang, J. (n.d.). Synthesis of Pyrido-Fused Quinazolinone Derivatives via Copper-Catalyzed Domino Reaction. Organic Letters. [Link]

  • Docampo Palacios, M., & Pellón Comdom, R. (2003). Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives Using Ultrasound Irradiation. Synthetic Communications, 33(10), 1777-1783. [Link]

  • Synthesis of Benzo-Fused 11H-Pyrido[2,1-b]quinazolin-11-ones by a Buchwald–Hartwig Coupling/Pyridine Dearomatization Sequence in Eucalyptol. (n.d.). ResearchGate. Retrieved from [Link]

  • Pellón, R. F., Carrasco, R., & Rodés, L. (1996). Synthesis of 11H-pyrido(2,1-b)- quinazolin-11-one and derivatives.
  • Pellón, R. F., Carrasco, R., & Rodés, L. (1996). Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. ResearchGate. Retrieved from [Link]

  • Biological active 11H‐pyrido[2,1‐b]quinazolin‐11‐one core unit. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 9‐Methyl‐11H‐pyrido[2,1‐b]quinazolin‐11‐one Using the Ullmann Condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of a focused pyrrolo- and pyrido-quinazolinone natural products-templated library for anti-fungal and anthelmintic activities. (2025, December 5). PubMed. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PubMed Central. Retrieved from [Link]

  • 11H-Pyrido(2,1-b)quinazolin-11-one. (n.d.). PubChem. Retrieved from [Link]

  • 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 7-methyl. (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Pyrido[2,1-b]quinazolin-11-ones and Dipyrido[1,2-a:2′,3′-d]pyrimidin-5-ones by Pd/DIBPP-Catalyzed Dearomatizing Carbonylation. (n.d.). Organic Letters. Retrieved from [Link]

Sources

Application of Deoxyvasicinone as an Acetylcholinesterase Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of deoxyvasicinone as a promising acetylcholinesterase (AChE) inhibitor for potential therapeutic use in Alzheimer's disease. This guide delves into the scientific rationale, detailed experimental protocols, and data interpretation, empowering researchers to effectively investigate this compound.

Introduction: The Cholinergic Hypothesis and the Promise of Deoxyvasicinone

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by progressive cognitive decline. One of the earliest and most consistent neurochemical findings in AD is a deficit in cholinergic neurotransmission.[1][2] The "cholinergic hypothesis" posits that a loss of acetylcholine (ACh), a crucial neurotransmitter for learning and memory, contributes significantly to the cognitive symptoms of AD.[3][4][5] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating its action.[6][7] Therefore, inhibiting AChE is a key therapeutic strategy to increase the levels and duration of action of ACh, thereby ameliorating cognitive deficits.[6]

Deoxyvasicinone, a quinazolinone alkaloid, has emerged as a molecule of interest due to its potential to inhibit AChE.[8] Recent studies have highlighted that deoxyvasicinone and its derivatives can exhibit significant AChE inhibitory activity, with some analogs showing IC50 values in the sub-micromolar and even nanomolar range.[9][10][11][12][13] This guide provides a detailed framework for the comprehensive evaluation of deoxyvasicinone as an AChE inhibitor, from initial in vitro characterization to preliminary in vivo assessment considerations.

Deoxyvasicinone: Chemical Properties and Handling

Chemical Structure:

  • IUPAC Name: 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol

Solubility and Stability:

For in vitro assays, preparing a stock solution of deoxyvasicinone in a suitable solvent is critical. Due to its chemical structure, deoxyvasicinone is expected to have limited aqueous solubility.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of deoxyvasicinone in 100% DMSO. Ensure complete dissolution by vortexing. Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[14] Preliminary experiments should be conducted to determine the tolerance of the assay system to DMSO. Information on general in vitro solubility and stability assays can be found in the literature.[15][16][17][18]

In Vitro Evaluation of Deoxyvasicinone as an AChE Inhibitor

A systematic in vitro evaluation is the first step in characterizing the potential of deoxyvasicinone. This involves determining its inhibitory potency, understanding its mechanism of inhibition, and assessing its cellular toxicity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a robust and widely used colorimetric assay to measure AChE activity.[9]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured at 412 nm. The rate of color development is proportional to AChE activity.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) prep_dtnb Prepare DTNB Solution (e.g., 10 mM in buffer) prep_atch Prepare ATCh Solution (e.g., 10 mM in buffer) prep_ache Prepare AChE Solution (e.g., 0.1 U/mL in buffer) prep_dv Prepare Deoxyvasicinone Dilutions add_reagents Add Buffer, DTNB, and Deoxyvasicinone/Vehicle add_ache Add AChE Solution add_reagents->add_ache preincubate Pre-incubate (e.g., 15 min at 37°C) add_ache->preincubate add_atch Initiate reaction with ATCh preincubate->add_atch measure Measure Absorbance at 412 nm (kinetic or endpoint) add_atch->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot % Inhibition vs. [Deoxyvasicinone] to determine IC50 calc_inhibition->plot_ic50 G start Select Animal Model (e.g., APP/PS1 mice) pk_pd Pharmacokinetic/ Pharmacodynamic Studies start->pk_pd dosing Determine Dosing Regimen pk_pd->dosing treatment Chronic Deoxyvasicinone Treatment dosing->treatment behavior Behavioral Testing (MWM, Y-maze, NOR) treatment->behavior tissue Brain Tissue Collection behavior->tissue analysis Biochemical and Histological Analysis tissue->analysis end Data Interpretation and Conclusion analysis->end

Caption: Workflow for in vivo evaluation.

Signaling Pathways and Mechanism of Action

Cholinergic Signaling Pathway:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA (ChAT) ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle AP Action Potential Ca_influx Ca2+ Influx AP->Ca_influx ACh_release ACh Release Ca_influx->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis AChR ACh Receptors (Nicotinic/Muscarinic) ACh_synapse->AChR ACh_hydrolysis Choline + Acetate AChE->ACh_hydrolysis Deoxyvasicinone Deoxyvasicinone Deoxyvasicinone->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling at the synapse.

Deoxyvasicinone exerts its effect by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. [19][20][21]By blocking AChE, deoxyvasicinone increases the concentration and prolongs the presence of acetylcholine in the synaptic cleft. This leads to enhanced stimulation of postsynaptic nicotinic and muscarinic acetylcholine receptors, which are critical for cognitive processes. The mechanism of AChE inhibition can be reversible or irreversible. [6]Kinetic studies are necessary to determine the precise nature of deoxyvasicinone's interaction with the enzyme.

Conclusion

Deoxyvasicinone represents a promising scaffold for the development of novel acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. The application notes and protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound. By following these methodologies, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of deoxyvasicinone and its derivatives.

References

  • Hampel, H., et al. (2018). Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research. The Journal of Prevention of Alzheimer's Disease, 5(2), 116-123. [Link]

  • Francis, P. T., et al. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress. Journal of Neurology, Neurosurgery & Psychiatry, 66(2), 137-147. [Link]

  • Bartus, R. T., et al. (1982). The cholinergic hypothesis of geriatric memory dysfunction. Science, 217(4558), 408-414. [Link]

  • Onos, K. D., et al. (2016). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Frontiers in Aging Neuroscience, 8, 197. [Link]

  • Anand, P., & Singh, B. (2013). A review on cholinergic regulation of cognitive functions. Current Drug Targets, 14(9), 1017-1026. [Link]

  • Webster, S. J., et al. (2014). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in Genetics, 5, 88. [Link]

  • BrainKart. (2017). What is the mechanism of acetylcholinesterase inhibition? [Link]

  • Savage, J., et al. (2017). Transgenic Mouse Models of Alzheimer's Disease: Behavioral Testing and Considerations. Methods in Molecular Biology, 1598, 149-173. [Link]

  • Wikipedia. Acetylcholinesterase inhibitor. [Link]

  • MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors. [Link]

  • Scilit. Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. [Link]

  • Singh, M., et al. (2021). Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer's disease. ACS Chemical Neuroscience, 12(18), 3467-3480. [Link]

  • Ma, F., et al. (2017). Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 140, 134-148. [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

  • Lalonde, R., & Strazielle, C. (2019). Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. Neuroscience & Biobehavioral Reviews, 107, 430-463. [Link]

  • National Center for Biotechnology Information. (2023). Physiology, Acetylcholinesterase. In: StatPearls. [Link]

  • Ma, F., et al. (2017). Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 140, 134-148. [Link]

  • Manzoor, S., et al. (2021). Dual targeting of acetylcholinesterase and tau aggregation: Design, synthesis and evaluation of multifunctional deoxyvasicinone analogues for Alzheimer's disease. Bioorganic Chemistry, 116, 105325. [Link]

  • Li, Z., et al. (2024). Discovery of novel deoxyvasicinone derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 264, 116013. [Link]

  • Kumar, N. S., et al. (2012). Synthesis of Novel Deoxyvasicinone Analogs and their Anti-Bacterial Studies. International Journal of Pharmaceutical Sciences and Research, 3(7), 2139-2145. [Link]

  • Kumar, A., et al. (2024). Deoxyvasicinone hybrids in the management of Alzheimer's disease: Recent advances on manmade derivatives, pharmacological activities, and structure-activity relationship. Archiv der Pharmazie, e2400064. [Link]

  • ResearchGate. Synthesis of acetyl deoxyvasicinone analogues from 2-(4-oxopentyl)quinazolin-4(3H)-ones via linear cyclizations. [Link]

  • ResearchGate. Synthesis of the deoxyvasicinone containing natural alkaloids. [Link]

  • Nurisso, A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543-551. [Link]

  • Rauf, A., et al. (2016). Kinetics and molecular docking of vasicine from Adhatoda vasica: An acetylcholinesterase inhibitor for Alzheimer's disease. South African Journal of Botany, 104, 118-124. [Link]

  • Kummeter, N., et al. (2018). Discovery of drug-like acetylcholinesterase inhibitors by rapid virtual screening of a 6.9 million compound database. Journal of Medicinal Chemistry, 61(17), 7767-7783. [Link]

  • Zhao, J., et al. (2019). SYNTHESIS OF DEOXYVASICINONE ANALOGS. Bulletin of the National University of Uzbekistan, 1(1/2), 1-4. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(6), 907-916. [Link]

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  • Lu, Q., et al. (2008). In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. International Journal of Pharmaceutics, 359(1-2), 130-136. [Link]

  • Lu, Q., et al. (2008). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. International Journal of Pharmaceutics, 359(1-2), 130-136. [Link]

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Application Notes and Protocols for In Vitro Cytotoxicity Testing of Pyrido[2,1-b]quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Pyrido[2,1-b]quinazolinones

The pyrido[2,1-b]quinazoline scaffold is a nitrogen-containing fused heterocyclic system present in numerous bioactive compounds and natural products.[1] This chemical structure has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, antidepressant, and anti-inflammatory properties.[1] Several studies have highlighted the potent cytotoxic activity of various quinazolinone derivatives against a range of cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.[2][3][4][5][6][7]

The cytotoxic action of these compounds can be mediated through various mechanisms, including the inhibition of key signaling pathways involved in tumor progression, induction of apoptosis, and cell cycle arrest.[1][8] Therefore, accurate and comprehensive in vitro cytotoxicity testing is a critical first step in the preclinical evaluation of these promising compounds.

This guide provides a detailed overview of robust and widely accepted in vitro assay methods for assessing the cytotoxicity of pyrido[2,1-b]quinazolinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and rationale for experimental choices.

I. Foundational Cytotoxicity Assessment: Cell Viability and Membrane Integrity

The initial assessment of a compound's cytotoxicity typically involves measuring its impact on cell viability and membrane integrity. These assays provide a fundamental understanding of the dose-dependent effects of the test compound.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenases.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Use: The MTT assay is a reliable and high-throughput method for initial screening of cytotoxic compounds and determining the half-maximal inhibitory concentration (IC50) values.[9][10]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Pyrido[2,1-b]quinazolinone (various concentrations) incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Figure 1: General workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Pyrido[2,1-b]quinazolinone stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HCT-116)[4][7][11] and a normal cell line (e.g., NRK-52E, LLC-PK1) for selectivity assessment[2][11]

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)[4]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)[10][12]

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,1-b]quinazolinone compound in a complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control.[12]

  • Incubation: Incubate the plate for a specified period (typically 48 or 72 hours).[7][10]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Table 1: Example Data Summary for MTT Assay

CompoundConcentration (µM)% Cell Viability (Cancer Cell Line)% Cell Viability (Normal Cell Line)
PQZ-1 0.198 ± 3.599 ± 2.1
185 ± 4.295 ± 3.3
1052 ± 5.188 ± 4.5
5015 ± 2.875 ± 6.2
1005 ± 1.960 ± 5.8
Control Vehicle100 ± 2.7100 ± 3.0
B. Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13][14] The amount of LDH released is proportional to the number of lysed cells.

Rationale for Use: This assay provides a direct measure of cell membrane integrity and is a useful complementary method to the MTT assay to confirm cytotoxic effects.[15] It can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[16]

Experimental Workflow:

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cell_seeding Seed cells and treat with Pyrido[2,1-b]quinazolinone incubation Incubate for desired period cell_seeding->incubation collect_supernatant Collect culture supernatant incubation->collect_supernatant add_reagent Add LDH assay reagent collect_supernatant->add_reagent incubation_30min Incubate for 30 min (dark) add_reagent->incubation_30min read_absorbance Read absorbance at 490 nm incubation_30min->read_absorbance

Figure 2: General workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Pyrido[2,1-b]quinazolinone stock solution

  • Selected cell lines

  • Complete culture medium

  • LDH cytotoxicity assay kit (containing substrate mix and assay buffer)[14]

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Prepare Controls: Include wells for:

    • Vehicle Control: Cells treated with the solvent.[14]

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[16]

    • Culture Medium Background Control: Medium without cells.[14]

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.[16]

  • Assay Reaction: Add the LDH assay reagent to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[14][15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)] x 100

II. Delving Deeper: Mechanistic Cytotoxicity Assays

Once the cytotoxic potential of a pyrido[2,1-b]quinazolinone derivative is established, the next step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

This flow cytometry-based assay is a gold standard for detecting apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.

Rationale for Use: This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of apoptosis induction.

Experimental Workflow:

AnnexinV_Workflow cell_treatment Treat cells with Pyrido[2,1-b]quinazolinone harvest_cells Harvest and wash cells cell_treatment->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 3: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Pyrido[2,1-b]quinazolinone stock solution

  • Selected cell lines

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[18]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrido[2,1-b]quinazolinone compound at its IC50 concentration (determined from the MTT assay) for a specified time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[17]

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[18]

  • Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation: The flow cytometry data will generate a quadrant plot:

  • Lower-left quadrant (Annexin V-/PI-): Live cells

  • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

B. Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activation

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[19] Caspases-3 and -7 are key executioner caspases that, once activated, cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Rationale for Use: Measuring the activity of caspases-3 and -7 provides direct evidence of the activation of the apoptotic cascade.[20]

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspases-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[20]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Pyrido[2,1-b]quinazolinone stock solution

  • Selected cell lines

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (Promega)[20][21]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the test compound as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[21]

  • Assay Reaction: Add the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis: Compare the luminescence signal of treated cells to that of untreated cells to determine the fold increase in caspase-3/7 activity.

Table 2: Example Data Summary for Mechanistic Assays

AssayTreatmentResultInterpretation
Annexin V/PI PQZ-1 (IC50)45% Annexin V+/PI-Induction of early apoptosis
Caspase-3/7 PQZ-1 (IC50)5-fold increase in luminescenceActivation of executioner caspases

III. Advanced Mechanistic Insights: Mitochondrial Involvement and Oxidative Stress

To further elucidate the cytotoxic mechanism, it is beneficial to investigate the involvement of mitochondria and the generation of reactive oxygen species (ROS), as these are often interconnected with apoptosis.

A. Mitochondrial Membrane Potential (MMP) Assay

A decrease in mitochondrial membrane potential (ΔΨm) is an early event in apoptosis.[22][23] This can be assessed using cationic fluorescent dyes like JC-1 or Rhodamine 123.[22][23] In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[24]

Rationale for Use: This assay helps to determine if the compound induces apoptosis via the intrinsic (mitochondrial) pathway.[24]

B. Reactive Oxygen Species (ROS) Detection

Many anticancer agents induce cytotoxicity by generating ROS, which can lead to oxidative stress and subsequent cell death.[25][26] ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[27][28]

Rationale for Use: This assay determines if the compound's cytotoxic effect is mediated by the induction of oxidative stress.[29]

IV. Conclusion and Future Directions

This guide has outlined a comprehensive and tiered approach to assessing the in vitro cytotoxicity of pyrido[2,1-b]quinazolinone derivatives. By employing a combination of foundational and mechanistic assays, researchers can obtain a robust understanding of the cytotoxic potential and mode of action of these promising compounds. The data generated from these assays are crucial for lead compound selection and further preclinical development.

Future studies could involve more in-depth mechanistic investigations, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, PARP cleavage), cell cycle analysis, and in vivo efficacy studies in animal models.

V. References

  • Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435–448. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry, 26(18), 5096-5105. [Link]

  • Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435-448. [Link]

  • Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435–448. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 5(45), 35893-35904. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Molecular Structure, 1240, 130559. [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(4), 329–338. [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences, 36(3). [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives. RSC Advances, 5(45), 35893-35904. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 29(1), 227. [Link]

  • Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means.... ResearchGate. [Link]

  • Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Future Journal of Pharmaceutical Sciences, 8(1), 21. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(19), 6825. [Link]

  • Measurement of the reactive oxygen species (ROS) generation by MTT.... ResearchGate. [Link]

  • Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. Semantics Scholar. [Link]

  • Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials. Nanotoxicology, 2(2), 72–81. [Link]

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • How to estimate the induction of ROS in cell culture?. ResearchGate. [Link]

  • Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents. Molecules, 24(11), 2134. [Link]

  • Ponicidin Inhibits Lung Cancer Progression Through Coordinated Downregulation of Sulfhydryl Antioxidants and TrxR1. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. Bioorganic & Medicinal Chemistry, 17(23), 7949-7957. [Link]

Sources

HPLC method development for quantification of deoxyvasicinone.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Deoxyvasicinone

Introduction

Deoxyvasicinone, a quinazoline alkaloid, is a compound of significant interest in pharmaceutical research due to its various pharmacological activities, including bronchodilator, anti-inflammatory, and uterotonic effects. Accurate and reliable quantification of deoxyvasicinone in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of chemical compounds. This application note presents a detailed, step-by-step protocol for the development and validation of a simple, precise, and accurate reversed-phase HPLC (RP-HPLC) method for the quantification of deoxyvasicinone, adhering to the guidelines of the International Council for Harmonisation (ICH).

Materials and Methods

Reagents and Chemicals
  • Deoxyvasicinone reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (AR grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Equipment
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Syringe filters (0.45 µm)

HPLC Method Development

The primary objective of this method development was to achieve a symmetric peak shape, adequate retention, and optimal resolution for deoxyvasicinone.

Selection of Chromatographic Conditions

The selection of the stationary phase, mobile phase, and detection wavelength is critical for a successful HPLC separation.

A C18 column is a common choice for the separation of moderately polar compounds like deoxyvasicinone due to its hydrophobic stationary phase. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm provides a good balance between resolution, analysis time, and backpressure.

A mixture of an aqueous phase and an organic solvent is typically used in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and viscosity, which often leads to better peak shapes and lower backpressure.

  • Aqueous Phase: The addition of an acid to the aqueous phase is often necessary to control the ionization of the analyte and improve peak shape. Both formic acid and trifluoroacetic acid (TFA) were evaluated. A 0.1% solution of formic acid in water was found to provide a symmetrical peak shape for deoxyvasicinone.

  • Elution Mode: A gradient elution was initially explored to screen for the optimal mobile phase composition. However, an isocratic elution was found to be sufficient for the quantification of deoxyvasicinone, simplifying the method and improving reproducibility. The final mobile phase composition was determined to be a mixture of 0.1% formic acid in water and acetonitrile in a ratio of 70:30 (v/v).

The UV spectrum of deoxyvasicinone was recorded using a PDA detector. The maximum absorbance (λmax) was observed at approximately 290 nm, which was selected as the detection wavelength to ensure maximum sensitivity.

Final Optimized Chromatographic Conditions
ParameterCondition
ColumnC18, 4.6 mm x 150 mm, 5 µm
Mobile Phase0.1% Formic Acid in Water: Acetonitrile (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength290 nm
Run Time10 minutes

Experimental Workflow

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Quantification A Standard & Sample Preparation B Column & Mobile Phase Selection A->B Initial Screening C Optimization of Flow Rate & Temperature B->C Fine-tuning D Wavelength Selection C->D Detector Setup I System Suitability D->I Pre-validation Check E Specificity F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H J Data Acquisition H->J Validated Method I->E Validation Start K Data Analysis & Quantification J->K Final Result

Figure 1: Workflow for HPLC Method Development and Validation.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution of deoxyvasicinone (e.g., 10 µg/mL) six times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.

Acceptance Criteria:

  • %RSD of peak area < 2.0%

  • %RSD of retention time < 1.0%

  • Tailing factor < 2.0

  • Theoretical plates > 2000

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

  • Inject the blank (mobile phase), a solution containing a placebo (if applicable), and the standard solution of deoxyvasicinone.

  • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of deoxyvasicinone.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five standard solutions of deoxyvasicinone over a concentration range (e.g., 1-50 µg/mL).

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of deoxyvasicinone into a placebo.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

  • Calculate the %RSD for the results.

Acceptance Criteria:

  • %RSD < 2.0%

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations in the following parameters:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the samples under each modified condition.

  • Evaluate the effect on retention time, peak area, and tailing factor.

Acceptance Criteria:

  • The system suitability parameters should meet the acceptance criteria under all varied conditions.

Example Validation Data

Validation ParameterResultAcceptance Criteria
System Suitability
%RSD of Peak Area0.8%< 2.0%
%RSD of Retention Time0.3%< 1.0%
Tailing Factor1.2< 2.0
Theoretical Plates5800> 2000
Linearity
Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy
Mean Recovery99.5%98-102%
Precision
Repeatability (%RSD)1.1%< 2.0%
Intermediate Precision (%RSD)1.5%< 2.0%

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of deoxyvasicinone. The method was successfully developed and validated in accordance with ICH guidelines, demonstrating good linearity, accuracy, precision, and robustness. The developed method is suitable for the routine quality control analysis of deoxyvasicinone in bulk drug and pharmaceutical dosage forms.

References

  • Amin, A. H., & Mehta, D. R. (1959). A new synthetical approach to deoxyvasicinone. Nature, 184(Suppl 18), 1317. [Link]

  • Kumar, A., & Singh, B. (2013). A review on vasicine, a main alkaloid of Adhatoda vasica. Journal of Medicinal Plants Research, 7(25), 1804-1813. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Deoxyvasicinone: A Versatile Tool Compound for Probing Tau Aggregation in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intractable Challenge of Tauopathies and the Need for Novel Chemical Tools

Tauopathies, including Alzheimer's disease, are a class of devastating neurodegenerative disorders characterized by the intracellular aggregation of the microtubule-associated protein tau.[1][2] In its physiological state, tau plays a crucial role in stabilizing microtubules, essential components of the neuronal cytoskeleton.[3] However, under pathological conditions, tau becomes hyperphosphorylated, detaches from microtubules, and self-assembles into insoluble paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[2] This aggregation cascade is a hallmark of disease progression and is closely correlated with cognitive decline. Therefore, the development of small molecules that can modulate tau aggregation is of paramount importance for both understanding the fundamental mechanisms of these diseases and for developing potential therapeutic interventions.

Deoxyvasicinone, a quinazoline alkaloid, has emerged as a promising scaffold for the development of multi-target ligands aimed at combating the complexities of neurodegenerative diseases.[2][4] While much of the research has focused on deoxyvasicinone derivatives, the parent compound itself serves as a valuable tool for dissecting the intricate process of tau aggregation. This application note provides a comprehensive guide for researchers on utilizing deoxyvasicinone as a tool compound in the study of tau aggregation, complete with detailed protocols for both in vitro and cell-based assays.

Deoxyvasicinone: A Putative Modulator of Tau Aggregation

While the precise molecular mechanism of action of deoxyvasicinone on tau aggregation is an area of active investigation, studies on its derivatives provide valuable insights. It is hypothesized that deoxyvasicinone, like many other small molecule inhibitors of tau aggregation, may act through one or more of the following mechanisms:

  • Stabilization of Monomeric Tau: Deoxyvasicinone may bind to the monomeric form of tau, stabilizing a conformation that is less prone to aggregation.[5] This interaction could prevent the initial misfolding events that trigger the aggregation cascade.

  • Interference with Oligomerization: The early stages of tau aggregation involve the formation of soluble oligomers, which are considered to be the most toxic species. Deoxyvasicinone could interfere with the protein-protein interactions necessary for the formation of these toxic oligomers.

  • Binding to Aggregation-Prone Regions: The microtubule-binding region (MTBR) of tau, particularly the hexapeptide motifs 275VQIINK280 and 306VQIVYK311, are critical for its aggregation.[6] Deoxyvasicinone may bind to these regions, sterically hindering the conformational changes required for β-sheet formation and subsequent fibrillization.

The exploration of these potential mechanisms is a key area where deoxyvasicinone can be a powerful research tool. The following protocols are designed to enable researchers to investigate these possibilities and characterize the effects of deoxyvasicinone on tau aggregation in robust and reproducible assay systems.

Experimental Workflows and Methodologies

I. In Vitro Tau Aggregation Assay: Thioflavin T (ThT) Fluorescence

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.

Principle: In the presence of an inducer such as heparin, recombinant tau protein will aggregate over time, forming β-sheet-rich fibrils. The binding of ThT to these fibrils results in a significant increase in fluorescence intensity, which can be measured using a plate reader. The kinetics of this fluorescence increase can be used to assess the inhibitory or promoting effects of a test compound on tau aggregation.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant Tau - Heparin (Inducer) - Thioflavin T - Deoxyvasicinone - Assay Buffer Plate Plate Setup (96-well): - Tau + Heparin + ThT - Tau + Heparin + ThT + Deoxyvasicinone - Controls (No Tau, No Heparin) Reagents->Plate Add to plate Incubate Incubate at 37°C with shaking Plate->Incubate Measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) at regular intervals Incubate->Measure Kinetic Read Plot Plot Fluorescence vs. Time Measure->Plot Analyze Analyze Aggregation Kinetics: - Lag phase - Elongation rate - Max fluorescence Plot->Analyze

Caption: In Vitro ThT Tau Aggregation Assay Workflow.

Detailed Protocol:

Materials:

  • Recombinant human tau protein (full-length or a fragment such as K18)

  • Heparin sodium salt

  • Thioflavin T (ThT)

  • Deoxyvasicinone

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT[1]

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of recombinant tau in the assay buffer. Aliquot and store at -80°C.

    • Prepare a 1 mg/mL stock solution of heparin in the assay buffer.

    • Prepare a 1 mM stock solution of ThT in water. Filter through a 0.22 µm filter.

    • Prepare a 10 mM stock solution of deoxyvasicinone in DMSO.

  • Assay Setup (per well of a 96-well plate):

    • Prepare a master mix containing tau protein and heparin in the assay buffer. A typical final concentration is 10 µM tau and 10 µM heparin.

    • Add the desired concentration of deoxyvasicinone (or vehicle control, e.g., DMSO) to the wells. A typical starting concentration range for screening is 1-100 µM.

    • Add the tau/heparin master mix to the wells.

    • Add ThT to a final concentration of 25 µM.[7]

    • The final volume in each well should be 100 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 800 rpm).[7]

    • Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.[7][8]

    • Take readings at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[7]

  • Data Analysis:

    • Subtract the background fluorescence (wells without tau) from all readings.

    • Plot the fluorescence intensity as a function of time for each condition.

    • Analyze the resulting sigmoidal curves to determine the lag time, the maximum fluorescence intensity, and the rate of aggregation.

    • Calculate the percent inhibition of tau aggregation by deoxyvasicinone compared to the vehicle control.

ParameterDescriptionExpected Outcome with Deoxyvasicinone
Lag Time The time before a significant increase in fluorescence is observed.Increased lag time.
Max Fluorescence The plateau of the fluorescence curve, indicating the final amount of aggregated tau.Decreased maximum fluorescence.
Aggregation Rate The slope of the linear portion of the sigmoidal curve.Decreased aggregation rate.
II. Cell-Based Tau Aggregation Assay: HEK293 Tau Biosensor Cells

Cell-based assays provide a more physiologically relevant environment to study tau aggregation, taking into account cellular factors such as post-translational modifications and protein quality control systems. A commonly used model utilizes HEK293 cells stably expressing a tau construct, often with a mutation that promotes aggregation (e.g., P301S) and fused to fluorescent proteins for detection.[9][10]

Principle: HEK293 cells expressing a tau biosensor construct are treated with "seeds" of pre-formed tau fibrils to induce the aggregation of the intracellularly expressed tau. The formation of these aggregates can be quantified by various methods, including fluorescence microscopy, flow cytometry, or high-content imaging. The effect of deoxyvasicinone on this seeded aggregation can then be assessed.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Culture HEK293 Tau Biosensor Cells Plate Plate Cells in 96-well Plate Cells->Plate Seeds Prepare Tau Fibril 'Seeds' Seed Add Tau Seeds to Induce Aggregation Seeds->Seed Treat Treat Cells with Deoxyvasicinone Plate->Treat Treat->Seed Incubate Incubate for 24-48 hours Seed->Incubate Fix_Stain Fix and Stain Cells (e.g., with Hoechst) Incubate->Fix_Stain Image Acquire Images (Microscopy) Fix_Stain->Image Quantify Quantify Intracellular Tau Aggregates Image->Quantify

Caption: Cell-Based Tau Seeding Assay Workflow.

Detailed Protocol:

Materials:

  • HEK293 cells stably expressing a tau biosensor construct (e.g., tau-P301S-EGFP).

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Pre-formed tau fibrils (seeds).

  • Deoxyvasicinone.

  • Lipofectamine 2000 or a similar transfection reagent.

  • Paraformaldehyde (PFA) for fixing cells.

  • Hoechst 33342 or DAPI for nuclear staining.

  • 96-well imaging plates.

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293 tau biosensor cells in complete medium.

    • Seed the cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of analysis.

  • Compound Treatment:

    • After the cells have adhered (typically 12-24 hours), treat them with various concentrations of deoxyvasicinone. A derivative of deoxyvasicinone has shown an EC50 value of 3.83 ± 0.51 µM for inhibiting cellular tau oligomerization, so a concentration range around this value (e.g., 0.1 - 10 µM) is a good starting point.[4]

    • Include a vehicle control (DMSO).

  • Seeded Aggregation:

    • Prepare the tau fibril seeds. This can be done by sonicating pre-formed fibrils.

    • Complex the tau seeds with Lipofectamine 2000 according to the manufacturer's instructions.

    • Add the seed-Lipofectamine complexes to the cells. The optimal concentration of seeds should be determined empirically.

    • Incubate the cells for 24-48 hours to allow for the induction of intracellular tau aggregation.

  • Fixing and Staining:

    • Carefully wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the nuclei with Hoechst 33342 or DAPI.

  • Imaging and Quantification:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to identify and quantify the number and intensity of intracellular tau aggregates per cell.

    • Normalize the number of aggregates to the number of cells (nuclei).

    • Calculate the percent inhibition of seeded tau aggregation by deoxyvasicinone compared to the vehicle control.

ParameterDescriptionExpected Outcome with Deoxyvasicinone
Number of Aggregates per Cell The average number of fluorescent puncta within each cell.Decreased number of aggregates.
Aggregate Intensity The average fluorescence intensity of the aggregates.Decreased aggregate intensity.
Percentage of Aggregate-Positive Cells The proportion of cells in the population that contain at least one aggregate.Decreased percentage of positive cells.

Conclusion and Future Directions

Deoxyvasicinone represents a valuable and accessible tool compound for researchers investigating the complex mechanisms of tau aggregation in tauopathies. The protocols outlined in this application note provide a robust framework for characterizing the inhibitory effects of deoxyvasicinone in both in vitro and cell-based systems. By employing these assays, researchers can gain critical insights into the structure-activity relationships of deoxyvasicinone and its derivatives, and further elucidate the molecular interactions that drive tau pathology. Future studies could involve biophysical techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy to identify the direct binding site of deoxyvasicinone on the tau protein, providing a more detailed understanding of its mechanism of action. Ultimately, the use of tool compounds like deoxyvasicinone will be instrumental in the development of novel therapeutic strategies aimed at halting the progression of Alzheimer's disease and other devastating tauopathies.

References

  • Manzoor, S., Gabr, M., Rasool, B., Pal, K., & Hoda, N. (2021). Dual targeting of acetylcholinesterase and tau aggregation: Design, synthesis and evaluation of multifunctional deoxyvasicinone analogues for Alzheimer's disease. Bioorganic Chemistry, 116, 105354. [Link]

  • Sui, Z., & Lee, V. M. Y. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Methods in Molecular Biology, 1303, 215-226. [Link]

  • Holmes, B. B., Furman, J. L., Mahan, T. E., Yamasaki, T. R., Mirbaha, H., Eades, W. C., ... & Diamond, M. I. (2014). Proteopathic tau seeding predicts tauopathy in vivo. Proceedings of the National Academy of Sciences, 111(41), E4376-E4385. [Link]

  • Kaniyappan, S., Chandupatla, R. R., Mandelkow, E., & Mandelkow, E. M. (2017). A high-throughput-compatible, fluorescence-based assay for monitoring the process of tau aggregation. Journal of Biological Chemistry, 292(44), 18275-18287. [Link]

  • Crespo, R., Koudstaal, W., & Apetri, A. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments, (141), e58570. [Link]

  • Congdon, E. E., & Sigurdsson, E. M. (2018). Tau-targeting therapies for Alzheimer disease. Nature Reviews Neurology, 14(7), 399-415. [Link]

  • Guo, T., Noble, W., & Hanger, D. P. (2017). Roles of tau protein in health and disease. Acta Neuropathologica, 133(5), 665-704. [Link]

  • Wang, Y., & Mandelkow, E. (2016). Tau in physiology and pathology. Nature Reviews Neuroscience, 17(1), 5-21. [Link]

  • Scantox. (n.d.). Tau Aggregation In Vitro. Retrieved from [Link]

  • Brunden, K. R., et al. (2020). Compound screening in cell-based models of tau inclusion formation: Comparison of primary neuron and HEK293 cell assays. Journal of Biological Chemistry, 295(12), 3846-3858. [Link]

  • Seidler, P. M., et al. (2018). Structure-based inhibitors of tau aggregation. Nature Chemistry, 10(2), 170-176. [Link]

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  • Kellogg, E. H., Hejab, N. M. A., Poepsel, S., Downing, K. H., DiMaio, F., & Nogales, E. (2018). Near-atomic model of microtubule-tau interactions. Science, 360(6394), 1242-1246. [Link]

  • Fitzpatrick, A. W., et al. (2017). Cryo-EM structures of tau filaments from Alzheimer's disease. Nature, 547(7662), 185-190. [Link]

  • Honold, D., et al. (2023). Stabilization of Monomeric Tau Protein by All D-Enantiomeric Peptide Ligands as Therapeutic Strategy for Alzheimer's Disease and Other Tauopathies. International Journal of Molecular Sciences, 24(3), 2161. [Link]

  • Ametamey, S. M., et al. (2017). Motifs in the tau protein that control binding to microtubules and aggregation determine pathological effects. Scientific Reports, 7(1), 1-13. [Link]

  • Congdon, E. E., & Sigurdsson, E. M. (2012). Structure and mechanism of action of tau aggregation inhibitors. Current Alzheimer Research, 9(10), 1235-1247. [Link]

  • Krzesinski, B. (2024). Characterization of Oxidized Tau Protein Aggregation and Inhibition of. Theses and Dissertations. 1833. [Link]

  • Monteiro, J. B., de Aquino, T. M., & da Silva-Júnior, E. F. (2024). Natural Compounds as Inhibitors of Aβ Peptide and Tau Aggregation. Current Medicinal Chemistry. [Link]

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  • Horie, K., et al. (2020). CSF tau microtubule-binding region identifies pathological changes in primary tauopathies. Nature Medicine, 26(11), 1776-1783. [Link]

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Application Note & Protocols: In Vitro Cellular Analysis of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a foundational structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Specifically, fused heterocyclic systems like pyrido[2,1-b]quinazolines have emerged as a promising class of compounds, with studies demonstrating their potential as potent cytotoxic and apoptosis-inducing agents in various cancer cell lines.[5][6] Some quinazolinone-based agents have been shown to function as microtubule disruptors or inhibitors of key signaling molecules like Epidermal Growth Factor Receptor (EGFR), highlighting their therapeutic potential.[7][8]

This document provides a structured, multi-phase workflow for the initial in vitro characterization of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one , a specific derivative of this class. The protocols herein are designed to first establish the compound's cytotoxic potential and then to elucidate its primary mechanism of action, focusing on the induction of apoptosis and effects on cell cycle progression. These methods are intended for researchers in oncology, drug discovery, and cell biology to generate robust, reproducible data.

Compound Handling and Preparation

Proper handling of the test compound is critical for experimental consistency.

  • Solubilization: Due to the heterocyclic aromatic nature of the compound, it is predicted to be soluble in organic solvents. The recommended primary solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments (including vehicle controls) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

The initial step is to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

Rationale

Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of the compound's ability to reduce cell viability, allowing for the determination of an IC50 value, a key parameter for subsequent mechanistic studies.

Recommended Cell Lines

Based on published data for similar quinazolinone derivatives, a panel of cancer cell lines is recommended to assess the breadth of activity.[5][8][10][11][12]

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaCommonly used, well-characterized epithelial cancer line.
A549 Lung CarcinomaRelevant target for many quinazoline derivatives.[5]
DU-145 Prostate CarcinomaRepresentative of hormone-refractory prostate cancer.[7]
HCT-116 Colorectal CarcinomaA model for gastrointestinal cancers.
WRL-68 Normal Liver FibroblastTo assess selectivity and potential toxicity to non-cancerous cells.[12]
Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies.[13][14][15]

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compound in complete culture medium. A typical starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with DMSO at the same final concentration as the compound wells) and a "no-cell blank" (medium only).

    • Carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[15]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.[9]

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance.

    • Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

Phase 2: Mechanistic Elucidation

Once the IC50 value is established, the following assays can determine how the compound induces cell death. A logical workflow is to first distinguish between apoptosis and necrosis, then investigate key hallmarks of these pathways.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism of Action MTT MTT Assay IC50 Determine IC50 Value MTT->IC50 AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) IC50->AnnexinV Use IC50 concentration CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Use IC50 concentration Caspase Caspase-3/7 Activity Assay (Apoptotic Pathway Confirmation) AnnexinV->Caspase If Apoptotic

Figure 1: A streamlined workflow for characterizing the cytotoxic effects of a novel compound.

Protocol 2.1: Apoptosis vs. Necrosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Methodology: [16][19]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[18][19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2.2: Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Causality: Many cytotoxic agents function by disrupting the normal progression of the cell cycle. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[20] This allows for the differentiation of cell populations based on their phase in the cell cycle.

Methodology: [21][22][23]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect and wash cells as described in Protocol 2.1.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).[22]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[20] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[22]

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Use the linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells.[21]

Protocol 2.3: Caspase Activation Assay (Caspase-Glo® 3/7)

This assay confirms that apoptosis is occurring via the canonical caspase-dependent pathway.

Causality: Caspases-3 and -7 are key "executioner" caspases. Their activation is a central event in the apoptotic cascade. The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[24][25] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a measurable luminescent signal proportional to caspase activity.[24][26]

G Procaspase Procaspase-3/7 (Inactive) ActiveCaspase Active Caspase-3/7 Procaspase->ActiveCaspase Apoptotic Signal Products Cleaved Substrate + Aminoluciferin ActiveCaspase->Products Cleavage Substrate Caspase-Glo® 3/7 Reagent (DEVD-Aminoluciferin) Substrate->Products Light Luminescent Signal (Measured) Products->Light Luciferase Luciferase, ATP, O2 Luciferase->Light

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this promising heterocyclic compound. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues you may face during your experiments. Our goal is to provide you with the scientific rationale and actionable protocols to overcome solubility hurdles and advance your research.

Understanding the Challenge: Why is this compound Prone to Poor Aqueous Solubility?

The molecular structure of this compound, a fused heterocyclic system, contributes to its limited aqueous solubility. Such rigid, polycyclic aromatic structures often exhibit high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. While experimental data for this specific molecule is limited, computational predictions for structurally similar compounds suggest a lipophilic character, further indicating a predisposition for low water solubility. For instance, a methyl-substituted analog, 9-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one, has a predicted LogP of 1.7, indicating a preference for a lipid environment over an aqueous one.[1] Similarly, a nitro-substituted derivative has a predicted LogP of 1.1 and an experimental solubility of >36.8 µg/mL at pH 7.4, which, while not extremely low, suggests that achieving higher concentrations in aqueous media can be challenging.[2]

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous buffer. What is the first thing I should try?

A1: The first and often most effective strategy to explore is pH adjustment . The this compound scaffold contains basic nitrogen atoms.[1] By lowering the pH of your aqueous solution, you can protonate these basic sites, forming a salt that is generally more water-soluble than the free base.[3]

Underlying Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a basic compound, solubility increases as the pH decreases below its pKa (the pH at which the compound is 50% ionized).

Troubleshooting Steps:

  • Determine the pKa: If the experimental pKa is unknown, use computational tools to predict it. This will give you a target pH range to work within.

  • Select an appropriate buffer: Choose a buffer system that is effective in the desired acidic pH range and compatible with your downstream assay.

  • Titration: Start with a small amount of your compound and gradually add small aliquots of a dilute acid (e.g., 0.1 M HCl) while monitoring for dissolution. This can help you pinpoint a suitable pH.

Field Insight: Be mindful that extreme pH values can lead to compound degradation or interfere with biological assays. Always assess the stability of your compound at the selected pH over the time course of your experiment.

Q2: I've tried adjusting the pH, but the solubility is still insufficient, or I'm concerned about pH-induced instability. What's my next option?

A2: If pH adjustment is not a viable solution, the use of co-solvents is a widely employed and effective secondary strategy.[4][5] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.

Underlying Principle: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for nonpolar solutes. They can disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the hydrophobic drug molecule.[6]

Commonly Used Co-solvents in Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[5]

  • Glycerol[5]

Troubleshooting and Optimization:

  • Start with low percentages: Begin by adding a small volume percentage of the co-solvent (e.g., 1-5%) to your aqueous buffer and incrementally increase it.

  • Assess toxicity: Be aware that co-solvents can have their own biological effects and may be toxic to cells at higher concentrations. Always run appropriate vehicle controls in your experiments.

  • Consider your assay: Ensure the chosen co-solvent does not interfere with your experimental endpoint.

Co-solventTypical Starting ConcentrationKey Considerations
DMSO1-5%High solubilizing power, but can be toxic to some cell lines.
Ethanol1-10%Generally well-tolerated by many biological systems.
PEG 4005-20%Often used in pharmaceutical formulations for its low toxicity.
Propylene Glycol5-20%Another common excipient with a good safety profile.
Q3: My stock solution in an organic solvent precipitates when I dilute it into my aqueous experimental medium. How can I prevent this "crashing out"?

A3: This is a common issue when working with poorly soluble compounds. Several techniques can mitigate this precipitation upon dilution:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[1]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can form micelles in aqueous solutions. These micelles can encapsulate the hydrophobic compound, preventing precipitation.[1]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can increase the dissolution rate and apparent solubility by presenting the drug in a higher energy, amorphous state.[9][10]

Experimental Protocols & Workflows

Method 1: pH Adjustment for Solubility Enhancement

This protocol provides a general procedure for determining the pH-dependent solubility of this compound.

Materials:

  • This compound

  • Aqueous buffers at various pH values (e.g., pH 4, 5, 6, 7, and 7.4)

  • Microcentrifuge tubes

  • Orbital shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of the compound to separate microcentrifuge tubes containing each of the different pH buffers.

  • Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to buffers of varying pH B Incubate on shaker for 24-48 hours A->B Achieve Equilibrium C Centrifuge to pellet undissolved solid B->C Separate Phases D Filter supernatant C->D Remove Particulates E Quantify dissolved compound (UV-Vis/HPLC) D->E Determine Concentration G A Dissolve drug and carrier in organic solvent B Solvent evaporation (Rotary Evaporator) A->B Step 1 C Final drying (Vacuum Oven) B->C Step 2 D Collect and process solid dispersion C->D Step 3

Caption: Solid dispersion preparation workflow.

Advanced Strategies: A Glimpse into Further Possibilities

For particularly challenging cases, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise but can offer significant improvements in solubility and bioavailability.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution. [11][12][13]Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization. [11]

  • Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to temporarily modify the physicochemical properties of a drug, such as its solubility.

References

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Geetha, G., et al. (2014). Various techniques for preparation of nanosuspension - a review. ResearchGate. Available at: [Link]

  • Al-kassas, R., et al. (2021). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 1-10.
  • PubChem. 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one. Available at: [Link]

  • Patel, J. R., & Patel, M. M. (2013). Formulation and Evaluation of Nanosuspension of Nisoldipine. SciSpace. Available at: [Link]

  • Singh, S., et al. (2020). Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. International Journal of Pharmaceutical Sciences Review and Research, 65(2), 52-57.
  • Google Patents. (2021). Insoluble drug nanosuspension and preparation method thereof.
  • Patil, S. S., & Jagadevappa, P. L. (2010). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review (GPSR).
  • Semantic Scholar. NANOSUSPENSION. Available at: [Link]

  • Panacea Committee. (2017, October 27). Solubility enhancement by cosolvent | Physical Lab | Exp. 3 [Video]. YouTube. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Tsai, C. H., et al. (2010). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
  • Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 129-136.
  • Singh, A., et al. (2019).
  • Tiwari, R., et al. (2012). Methods of preparation of Solid Dispersion.
  • BenchChem. (2025). Technical Support Center: Enhancing Oral Bioavailability of Quinazoline-Based Compounds.
  • Aneesh, T. P., et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Google Patents. (1994).
  • Jain, A., et al. (2014). Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. International Journal of Pharmacy and Biological Sciences, 4(4), 923-933.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • Zhurakulov, A. S., et al. (2018). Crystal structure, Hirshfeld surface analysis and energy framework study of 6-formyl-7,8,9,11-tetrahydro-5H-pyrido[2,1-b]quinazolin-11-one.
  • PubChem. 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 9-methyl. Available at: [Link]

  • Cheméo. 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 9-methyl. Available at: [Link]

  • Cheméo. 11H-Pyrido-2-1-b-quinazolin-11-one-1-2-3-4-6-7-8-9-octahydro-8-methyl.pdf. Available at: [Link]

  • National Institute of Standards and Technology. 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro. Available at: [Link]

  • PubChem. 6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one. Available at: [Link]

  • PubChem. 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 7-methyl. Available at: [Link]

  • PubChem. 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one. Available at: [Link]

  • Cheméo. 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 6-methyl. Available at: [Link]

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Troubleshooting low yield in pyridoquinazolinone synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting the synthesis of pyridoquinazolinones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of heterocyclic synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyridoquinazolinone synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?

Low yields in heterocyclic synthesis are a common frustration, but a systematic approach can often pinpoint the issue.[1] The main culprits generally fall into one of these categories:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] Even small deviations from the optimal conditions can dramatically reduce your yield.

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as inhibitors or lead to unwanted side reactions.[1] This is especially true for reactions sensitive to moisture or air.

  • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your synthesis is air-sensitive, the use of inert atmosphere techniques is crucial.

  • Product Decomposition: The target pyridoquinazolinone may be unstable under the reaction or workup conditions.[2]

Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

The formation of byproducts is a clear indicator that alternative reaction pathways are competing with your desired synthesis. To enhance selectivity:

  • Re-evaluate Your Catalyst: The choice of catalyst and its loading can be pivotal. For instance, in copper-catalyzed syntheses, both the copper salt and the ligand can influence the reaction's course.[2][3]

  • Solvent Effects: The polarity of the solvent can dramatically impact the reaction pathway. Polar solvents like DMSO or DMF may not always be beneficial and could lead to poor yields in some cases.[2]

  • Temperature Control: Fine-tuning the reaction temperature can favor the desired kinetic product over thermodynamic byproducts.

Q3: My final product is difficult to purify. What strategies can I employ?

Purification challenges often arise from the presence of closely related impurities or byproducts. Consider the following:

  • Column Chromatography Optimization: If standard silica gel chromatography is failing, consider pre-treating the silica gel with a base like triethylamine (Et₃N) to prevent product degradation on the column, which can improve yields.[4]

  • Recrystallization: A systematic screening of different solvents for recrystallization can be a powerful tool for isolating your desired product.

  • Alternative Purification Techniques: For challenging separations, techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Reaction and Low Conversion of Starting Materials

A common frustration is observing a significant amount of unreacted starting material at the end of the reaction time. This points to issues with reaction kinetics or equilibrium.

Causality Analysis:

  • Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier. This could be due to inadequate temperature or an inefficient catalyst.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction, leading to a stall in conversion.

  • Reversible Reaction: The reaction may be reaching equilibrium, with a significant concentration of starting materials remaining.

Troubleshooting Workflow:

start Low Conversion temp Increase Temperature start->temp Insufficient Energy? time Extend Reaction Time start->time Slow Kinetics? catalyst Increase Catalyst Loading / Change Catalyst start->catalyst Catalyst Issue? reagent Check Reagent Purity start->reagent Reagent Quality? product Successful Conversion temp->product time->product catalyst->product reagent->product

Caption: Troubleshooting workflow for low starting material conversion.

Experimental Protocols:

  • Protocol 1.1: Systematic Temperature Increase:

    • Set up a series of small-scale reactions.

    • Increment the reaction temperature by 10 °C for each reaction, while keeping all other parameters constant.

    • Monitor the reactions by TLC or LC-MS to determine the optimal temperature for conversion.

  • Protocol 1.2: Catalyst Screening:

    • If using a catalyzed reaction, screen a panel of different catalysts (e.g., different copper salts like CuI, Cu(OAc)₂, or different ligands).[2][5]

    • For each catalyst, test a range of catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%).

    • Analyze the conversion rates to identify the most effective catalyst system.

Issue 2: Formation of Isomeric Byproducts

The formation of regioisomers is a frequent challenge when using unsymmetrical starting materials.

Causality Analysis:

  • Lack of Regiocontrol: The reaction conditions may not sufficiently differentiate between two potential reaction sites on an unsymmetrical substrate.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substrates will influence the preferred site of reaction.

Troubleshooting Workflow:

start Isomer Formation directing_group Introduce Directing Group start->directing_group Control Reactivity? blocking_group Use a Blocking Group start->blocking_group Protect a Site? conditions Modify Reaction Conditions (Solvent, Catalyst) start->conditions Influence Selectivity? product Pure Isomer directing_group->product blocking_group->product separation Optimize Separation Technique conditions->separation separation->product

Caption: Strategies to address the formation of isomeric byproducts.

Experimental Protocols:

  • Protocol 2.1: Solvent Screening for Regioselectivity:

    • Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO).

    • Analyze the product mixture from each reaction by ¹H NMR or LC-MS to determine the isomeric ratio.

    • This can reveal a solvent system that favors the formation of the desired isomer.

Issue 3: Product Degradation During Workup or Purification

It can be disheartening to achieve a good reaction yield only to lose the product during the isolation and purification steps.

Causality Analysis:

  • Acid or Base Sensitivity: The pyridoquinazolinone core may be sensitive to acidic or basic conditions encountered during workup.

  • Thermal Instability: The product may decompose at the high temperatures used for solvent evaporation or on a hot chromatography column.

  • Oxidative Degradation: Exposure to air during purification can lead to the degradation of sensitive products.

Troubleshooting Workflow:

start Product Degradation neutral_workup Neutralize Workup start->neutral_workup pH Sensitive? low_temp Use Low Temperature Evaporation start->low_temp Thermally Labile? inert_purification Purify Under Inert Atmosphere start->inert_purification Air Sensitive? base_washed_silica Use Base-Washed Silica start->base_washed_silica Silica Acidity? product Stable, Pure Product neutral_workup->product low_temp->product inert_purification->product base_washed_silica->product

Caption: Mitigating product degradation during workup and purification.

Experimental Protocols:

  • Protocol 3.1: Base-Washed Silica Gel Preparation:

    • Prepare a slurry of silica gel in a solvent such as methanol.

    • Add a small amount of triethylamine (e.g., 1% v/v) and stir for 15-20 minutes.

    • Remove the solvent under reduced pressure to obtain the base-washed silica gel.

    • Use this deactivated silica for column chromatography to prevent degradation of acid-sensitive compounds.[4]

Quantitative Data Summary

ParameterTypical RangePotential Impact on YieldReference
Reaction Temperature 80 - 150 °CToo low: incomplete reaction. Too high: byproduct formation, decomposition.[2][6]
Catalyst Loading (Copper) 10 - 20 mol%Insufficient loading can lead to low conversion.[2]
Solvent Choice Toluene, Xylene, DMF, DMSOCan significantly affect reaction rate and selectivity.[2][5]

Note: The optimal conditions are highly substrate-dependent and require empirical optimization.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Ghosh, S., et al. (2020). Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • Kumar, M., et al. (2024). A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. Organic Letters. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. [Link]

  • Rasapalli, S., et al. (2024). Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues. Tetrahedron Chem. [Link]

  • Ghosh, S., et al. (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. [Link]

  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. [Link]

Sources

Technical Support Center: Optimizing Deoxyvasicinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of deoxyvasicinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this valuable synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to Deoxyvasicinone Synthesis

Deoxyvasicinone, a quinazolinone alkaloid, is a key intermediate in the synthesis of various bioactive compounds and has shown potential in medicinal chemistry.[1][2] Its synthesis can be approached through several methods, each with its own set of advantages and challenges. This guide will focus on three common synthetic routes:

  • Conventional Synthesis: A classic approach starting from anthranilic acid.

  • High-Yield Synthesis: An improved method utilizing 2-nitrobenzoic acid.

  • Microwave-Assisted Synthesis: A modern technique for rapid and efficient synthesis.

This support center is structured to address specific issues you may encounter in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges encountered during the synthesis of deoxyvasicinone.

Section 1: General Issues

Q1: I'm consistently getting a low yield of deoxyvasicinone. What are the most likely causes?

A1: Low yields are a common frustration in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.[3]

  • Incomplete Reaction: The primary reason for low yields is often an incomplete reaction. This can be due to insufficient reaction time, suboptimal temperature, or poor mixing. Ensure your reaction is running for the recommended duration and that your stirring is vigorous enough to maintain a homogeneous mixture.[4]

  • Suboptimal Reagent Stoichiometry: The ratio of your reactants is critical. An excess or deficit of one reactant can lead to the formation of side products or unreacted starting material. Carefully check your calculations and weighings.

  • Moisture Contamination: Many of the reagents used in deoxyvasicinone synthesis, particularly thionyl chloride, are sensitive to moisture. Ensure all your glassware is oven-dried and that you are using anhydrous solvents. The presence of water can lead to the hydrolysis of key intermediates.

  • Purification Losses: Significant product loss can occur during the workup and purification stages. This can be due to the product's partial solubility in the aqueous phase during extraction or irreversible adsorption onto the silica gel during column chromatography.

Q2: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the common side products?

A2: The formation of side products is a major challenge that complicates purification and reduces your overall yield. The nature of these byproducts depends on the synthetic route you are using.

  • Unreacted Starting Materials: The most common "impurities" are often your starting materials.

  • Acyclic Intermediates: The reaction may stall at an intermediate stage, failing to cyclize to form the desired quinazolinone ring.[4]

  • Self-Condensation Products: Under certain conditions, starting materials like anthranilic acid can undergo self-condensation, leading to undesired polymeric materials.[4]

To minimize side product formation, precise control over reaction temperature and the rate of reagent addition is essential.

Section 2: Conventional Synthesis (from Anthranilic Acid)

This method involves the reaction of anthranilic acid with thionyl chloride to form an in-situ intermediate, which then reacts with 2-pyrrolidone.[5]

Q3: The reaction between anthranilic acid and thionyl chloride seems inefficient. How can I optimize this step?

A3: The reaction of anthranilic acid with thionyl chloride forms a reactive 2-(sulfinylamino)benzoyl chloride intermediate.[4][6] Optimizing this step is key to a successful synthesis.

  • Thionyl Chloride Quality and Quantity: Use freshly distilled thionyl chloride for the best results. An excess of thionyl chloride is typically used to drive the reaction to completion and to act as a solvent. However, a very large excess can complicate the workup. A 3-5 fold excess is a good starting point.

  • Reaction Temperature and Time: The reaction is typically performed at reflux. A reaction time of 2-3 hours is generally sufficient to ensure complete formation of the intermediate. Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution.

  • Removal of Excess Thionyl Chloride: It is crucial to remove all excess thionyl chloride before adding 2-pyrrolidone. This is usually done by distillation under reduced pressure. Any remaining thionyl chloride can react with 2-pyrrolidone, leading to unwanted side products.

Q4: After adding 2-pyrrolidone, my reaction mixture turns dark, and I get a complex mixture of products. What's going wrong?

A4: A dark reaction mixture and multiple products suggest side reactions are dominating.

  • Temperature Control: The addition of 2-pyrrolidone to the activated anthranilic acid derivative is an exothermic process. If the temperature is not controlled, side reactions can occur. It is advisable to add the 2-pyrrolidone solution dropwise at a lower temperature before heating the reaction mixture.

  • Purity of the Intermediate: The purity of the in-situ formed intermediate is critical. If excess thionyl chloride was not completely removed, it can lead to the decomposition of 2-pyrrolidone or other undesired reactions.

Troubleshooting Workflow for Low Yield in Conventional Synthesis

Start Low Yield Observed Check_Reaction_Time Increase Reaction Time? Start->Check_Reaction_Time Check_Temperature Increase Reaction Temperature? Check_Reaction_Time->Check_Temperature No Improvement Success Yield Improved Check_Reaction_Time->Success Improvement Check_Thionyl_Chloride Check Thionyl Chloride Quality/Excess Check_Temperature->Check_Thionyl_Chloride No Improvement Check_Temperature->Success Improvement Check_Workup Optimize Purification? Check_Thionyl_Chloride->Check_Workup No Improvement Check_Thionyl_Chloride->Success Improvement Check_Workup->Success Improvement Failure Yield Still Low (Consider Alternative Synthesis) Check_Workup->Failure No Improvement

Caption: A decision tree for troubleshooting low yields in the conventional synthesis of deoxyvasicinone.

Section 3: High-Yield Synthesis (from 2-Nitrobenzoic Acid)

This improved route involves the synthesis of 1-(2-nitrobenzoyl)pyrrolidin-2-one, followed by the reduction of the nitro group.[5]

Q5: The reduction of the nitro group using Pd/C is sluggish or incomplete. How can I improve the efficiency of this step?

A5: Catalytic hydrogenation of a nitro group can be tricky, but several parameters can be optimized for a successful reduction.[7][8]

  • Catalyst Activity: The quality and activity of your Palladium on carbon (Pd/C) catalyst are paramount.

    • Catalyst Poisoning: Catalysts can be "poisoned" by impurities such as sulfur or halide compounds. Ensure your starting material and solvent are of high purity.

    • Catalyst Deactivation: Over time, Pd/C can lose its activity. It is always best to use a fresh batch of catalyst.

    • Catalyst Loading: A typical loading for Pd/C is 5-10 mol%. If the reaction is slow, consider increasing the catalyst loading.

  • Hydrogen Pressure: While a balloon of hydrogen is often sufficient for simple reductions, a more robust setup like a Parr hydrogenator that allows for higher pressures (e.g., 50 psi) can significantly increase the reaction rate.

  • Agitation: This is a three-phase reaction (solid catalyst, liquid substrate, and gaseous hydrogen). Vigorous stirring is essential to ensure good mixing and facilitate the reaction.

  • Solvent Choice: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are commonly used and often facilitate the reaction.

Q6: I'm observing side products during the nitro group reduction. What are they, and how can I avoid them?

A6: Incomplete reduction of the nitro group can lead to the formation of various intermediates, such as nitroso and hydroxylamine species. These can further react to form azoxy and azo compounds.[7]

  • To favor the formation of the amine:

    • Ensure sufficient hydrogen: Maintain a positive pressure of hydrogen throughout the reaction.

    • Use an active catalyst: A highly active catalyst will promote the complete reduction to the amine.

    • Optimize reaction time: Monitor the reaction closely by TLC to ensure it goes to completion.

Experimental Protocols

Protocol 1: Conventional Synthesis of Deoxyvasicinone

Materials:

  • Anthranilic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • 2-Pyrrolidone

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber, add anthranilic acid (1.0 eq).

  • Carefully add thionyl chloride (3.0-5.0 eq) to the flask.

  • Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • To the resulting residue, add anhydrous toluene.

  • In a separate flask, dissolve 2-pyrrolidone (1.1 eq) in anhydrous toluene.

  • Add the 2-pyrrolidone solution dropwise to the reaction mixture with stirring.

  • Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: High-Yield Synthesis of Deoxyvasicinone

Part A: Synthesis of 1-(2-nitrobenzoyl)pyrrolidin-2-one

Materials:

  • 2-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • 2-Pyrrolidone

  • Triethylamine (Et₃N)

Procedure:

  • Suspend 2-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM.

  • In a separate flask, dissolve 2-pyrrolidone (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the 2-pyrrolidone solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

Part B: Reduction of 1-(2-nitrobenzoyl)pyrrolidin-2-one

Materials:

  • 1-(2-nitrobenzoyl)pyrrolidin-2-one

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-(2-nitrobenzoyl)pyrrolidin-2-one (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric when dry. Keep the filter cake wet.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain deoxyvasicinone.

Protocol 3: Microwave-Assisted Synthesis of Deoxyvasicinone

Materials:

  • Anthranilic acid

  • 2-Pyrrolidone

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine anthranilic acid (1.0 eq) and 2-pyrrolidone (1.1 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 180-200 °C) for a short duration (e.g., 10-20 minutes).[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Summary and Comparison of Methods

Synthesis MethodStarting MaterialsKey ReagentsReaction TimeTemperatureTypical YieldAdvantagesDisadvantages
Conventional Anthranilic acid, 2-pyrrolidoneThionyl chloride6-8 hoursRefluxModerateReadily available starting materialsUse of hazardous thionyl chloride, moderate yields
High-Yield 2-Nitrobenzoic acid, 2-pyrrolidonePd/C, H₂4-8 hoursRoom Temp.HighHigh yields, milder conditions for the final stepRequires a two-step process, handling of H₂ gas
Microwave-Assisted Anthranilic acid, 2-pyrrolidoneNone (or catalyst)10-20 minutes180-200 °CGood to HighRapid synthesis, often higher yieldsRequires specialized equipment

Visualizing the Synthetic Workflow

cluster_conventional Conventional Synthesis cluster_high_yield High-Yield Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Anthranilic Acid + Thionyl Chloride A2 Intermediate A1->A2 A3 Add 2-Pyrrolidone A2->A3 A4 Deoxyvasicinone A3->A4 B1 2-Nitrobenzoic Acid + 2-Pyrrolidone B2 1-(2-nitrobenzoyl) pyrrolidin-2-one B1->B2 B3 Pd/C, H₂ Reduction B2->B3 B4 Deoxyvasicinone B3->B4 C1 Anthranilic Acid + 2-Pyrrolidone C2 Microwave Irradiation C1->C2 C3 Deoxyvasicinone C2->C3

Caption: A comparison of the workflows for the three main synthetic routes to deoxyvasicinone.

References

  • Reddy, T. J., et al. (2007). A Novel One-Pot Synthesis of Deoxyvasicinone and Mackinazolinone. Tetrahedron Letters, 48(43), 7579-7581.
  • Kamal, A., et al. (2009). A mild and efficient procedure for the synthesis of quinazolinone alkaloids: deoxyvasicinone, 8-hydroxydeoxyvasicinone and mackinazolinone. Tetrahedron Letters, 50(26), 3345-3348.
  • Jacob, D., & Mathew, L. (2007).
  • Kumar, A., et al. (2018). Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer's disease. European Journal of Medicinal Chemistry, 157, 103-113.
  • Al-Tel, T. H., et al. (2021). Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation. Bioorganic Chemistry, 114, 105126.
  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917.

Sources

Technical Support Center: Overcoming Solubility Challenges with Quinazolinone Compounds in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with quinazolinone-based compounds in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth, experience-driven solutions to help you navigate these common but often frustrating experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of quinazolinone compounds.

Q1: Why is my quinazolinone compound not dissolving in 100% DMSO, even though DMSO is a powerful solvent?

A1: This is a frequent and valid question. While DMSO is an excellent polar aprotic solvent capable of dissolving a vast range of compounds, several factors inherent to quinazolinone derivatives can impede dissolution[1][2][3]:

  • High Crystal Lattice Energy: Quinazolinone scaffolds are rigid, planar heterocyclic systems. This structure can lead to strong intermolecular forces (like pi-pi stacking) in the solid state, forming a highly stable crystal lattice. The energy required for DMSO to break down this lattice may be greater than the energy released by solvating the individual molecules[1].

  • Compound Purity & Form: The issue may not be with the solvent but with the compound itself. Amorphous forms of a compound are generally more soluble than their stable crystalline counterparts[4].

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere[4][5][6][7]. The presence of even small amounts of water can significantly alter the solvent properties of DMSO, often reducing its ability to dissolve lipophilic compounds[8][9]. This is a critical and often overlooked factor.

Q2: I managed to dissolve my compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What's happening?

A2: This phenomenon is known as "precipitation upon dilution" and occurs because the compound's solubility in the final aqueous environment is much lower than in the concentrated DMSO stock[1][10]. The DMSO concentration in the final assay medium is typically low (e.g., <0.5%) to avoid cellular toxicity, and this concentration is often insufficient to keep the hydrophobic compound in solution[11][12].

Q3: Can I heat the DMSO to dissolve my compound? Are there risks?

A3: Yes, gentle heating is a common and effective technique to aid dissolution[13][14][15]. Warming the solution increases the kinetic energy, helping to overcome the crystal lattice energy of the compound. However, you must proceed with caution:

  • Compound Stability: Excessive heat can degrade your compound. It is advisable to keep the temperature below 60°C and for brief periods.

  • Safety: Always heat with proper ventilation and be aware of the flashpoint of your solvent mixture.

Q4: How do freeze-thaw cycles affect my DMSO stock solution's stability?

A4: Repeated freeze-thaw cycles can promote compound precipitation[5][8][9]. As "wet" DMSO cools, the solubility of the compound can decrease, leading to the formation of micro-precipitates. These may not fully redissolve upon thawing, leading to a lower effective concentration in your experiments. It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles[12][15][16].

Part 2: In-Depth Troubleshooting Guide & Protocols

When basic dissolution attempts fail, a more systematic approach is required. This guide provides a logical workflow and detailed protocols to systematically address poor solubility.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a step-by-step process for troubleshooting and resolving the poor solubility of your quinazolinone compound.

G cluster_0 start Start: Compound Insoluble in 100% Anhydrous DMSO mechanical Step 1: Apply Mechanical Energy (Vortex & Sonicate) start->mechanical Initial Attempt Fails thermal Step 2: Apply Gentle Heat (37-60°C) mechanical->thermal Still Insoluble success Success: Compound Solubilized mechanical->success Soluble cosolvent Step 3: Test Co-Solvent Systems (e.g., PEG 400, NMP) thermal->cosolvent Still Insoluble thermal->success Soluble ph_adjust Step 4: Evaluate pH Adjustment (For Ionizable Compounds) cosolvent->ph_adjust Still Insoluble / Precipitates in Aqueous cosolvent->success ph_adjust->success fail Re-evaluate Compound/Strategy ph_adjust->fail Ineffective / Assay Incompatible

Caption: A decision tree for troubleshooting solubility issues.

Step 1: Foundational Techniques (Mechanical & Thermal Energy)

Always begin with the simplest methods before moving to more complex formulations.

  • Objective: To use physical energy to overcome the activation energy barrier of dissolution.

  • Rationale: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which collapse and generate intense localized energy. This energy acts to break apart compound aggregates and disrupt the crystal lattice, increasing the surface area available for solvation[17][18][19]. Gentle heat provides the necessary kinetic energy to further aid this process[16].

  • Methodology:

    • Preparation: Weigh your quinazolinone compound into a suitable vial. Add the required volume of fresh, anhydrous DMSO.

    • Vortexing: Vortex the vial vigorously for 1-2 minutes. Visually inspect for undissolved particles.

    • Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minutes[15]. Check for dissolution. Low energy sonication can be surprisingly effective at redissolving compounds that have precipitated[8][9].

    • Gentle Heating: If solids remain, place the vial in a water bath or heating block set to 37-60°C for 10-15 minutes[1][14].

    • Final Mix: Remove the vial, vortex again while it is still warm, and perform a final visual inspection to ensure a clear solution.

    • Cooling: Allow the solution to cool to room temperature. If the compound remains in solution, you have successfully created your stock. If it precipitates upon cooling, the solution is supersaturated at room temperature, and you will need to proceed to the next steps.

Step 2: Advanced Formulation Strategies

If physical methods are insufficient, you must modify the solvent system.

  • Objective: To create a solvent mixture with properties more favorable for dissolving the compound.

  • Rationale: Co-solvents are organic solvents that are miscible with both DMSO and water. They work by reducing the overall polarity of the solvent system, making it more "hospitable" to lipophilic compounds[]. Formulations combining DMSO with other solvents are often used to achieve higher concentrations for in vivo studies[13].

  • Common Co-solvents for Pre-clinical Formulations:

Co-Solvent/ExcipientTypical ConcentrationMechanism of ActionKey Considerations
PEG 300/400 10-40% (v/v)Reduces solvent polarity, increases viscosity[1][].Generally low toxicity, but high concentrations can affect cell-based assays[11].
Tween® 80 1-5% (v/v)Non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds[1][21].Can interfere with cell membranes; check for assay compatibility[11].
SBE-β-CD 10-20% (w/v)Cyclodextrins form inclusion complexes, encapsulating the drug molecule to enhance aqueous solubility[1][13].Can sometimes interact with cell membranes or other assay components[11].
Corn Oil Up to 90% (v/v)Provides a lipophilic vehicle for highly insoluble compounds, often for oral or parenteral administration.Not suitable for most in vitro aqueous assays.
  • Initial Stock: Prepare a highly concentrated stock of your compound in 100% DMSO (e.g., 50 mg/mL).

  • Test Formulations: Prepare small volumes of several potential formulations. For example:

    • Formulation A: 10% DMSO, 40% PEG 300, 5% Tween-80, 45% Saline[13].

    • Formulation B: 10% DMSO, 90% of a 20% SBE-β-CD solution in Saline[13].

  • Preparation: Add the components one by one, starting with the DMSO stock, and vortexing thoroughly after each addition.

  • Observation: Observe the clarity of the final solution. Use gentle warming or sonication if a precipitate forms during mixing[14]. The goal is to find a system that keeps your compound solubilized at the desired working concentration.

  • Objective: To increase the solubility of an ionizable compound by converting it to its more soluble salt form.

  • Rationale: The quinazolinone scaffold contains basic nitrogen atoms, meaning many derivatives are weak bases[1]. For a weakly basic drug, decreasing the pH (making the solution more acidic) will protonate the basic nitrogens. This creates a charged species (a salt), which is generally much more soluble in aqueous media than the neutral form[][21][22]. Conversely, for a weakly acidic compound, increasing the pH will improve solubility.

  • Causality: This method directly leverages the Henderson-Hasselbalch equation. By shifting the pH of the environment away from the compound's pKa, you shift the equilibrium towards the ionized (more soluble) form.

  • Determine Ionizability: First, assess if your compound has ionizable functional groups (acidic or basic). The quinazolinone core itself is basic.

  • Prepare pH-Adjusted Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.4).

  • Test Solubility:

    • Prepare a concentrated stock in 100% DMSO.

    • Dilute a small amount of the DMSO stock into each of the different pH buffers to your target final concentration.

    • Vortex immediately and thoroughly.

    • Observe for precipitation. A buffer system in which the compound remains soluble is a potential candidate for your assay medium.

  • Validation: Crucially , you must verify that the required pH does not negatively impact your compound's stability or the integrity of your biological assay (e.g., cell health, enzyme activity)[1].

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by quinazolinone compounds, ensuring accurate and reproducible results in your research.

References

  • BenchChem Technical Support. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • BenchChem Technical Support. (n.d.). Overcoming solubility issues of 4-(Methylthio)quinazoline.
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs.
  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Amrita Vishwa Vidyapeetham. (n.d.). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • ScienceDirect. (2026). pH adjustment: Significance and symbolism.
  • Singh, A., Kumar, A., & Singh, S. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • BenchChem Technical Support. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Shah, V. P., Konecny, J. J., Everett, R. L., McCullough, B., Noorizadeh, A. C., & Skelly, J. P. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 26-30.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Thoen, J. C., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(10), 1049-1052.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MOJ Bioequivalence & Bioavailability, 4(1).
  • ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
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  • BenchChem Technical Support. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.
  • Royal Society of Chemistry. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(58), 35146-35167.
  • MedChemExpress. (n.d.). 4(3H)-Quinazolinone | Drug Intermediate.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • Labinsights. (2023, May 8). Techniques to Enhance Drug Solubility.
  • BenchChem Technical Support. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • BenchChem Technical Support. (n.d.). Impact of hygroscopic DMSO on MAX-10181 solubility.
  • CIBTech. (n.d.). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents.
  • ResearchGate. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • ResearchGate. (2017). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water?.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • MedChemExpress. (n.d.). Compound Handling Instructions.

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Stability issues of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one in cell culture media.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Introduction: The this compound scaffold is a member of the quinazolinone family of heterocyclic compounds. This class is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic molecules with a wide array of pharmacological activities, including anticancer and antimicrobial properties[1][2][3]. Despite the general stability of the quinazolinone ring, researchers may encounter challenges with compound stability and solubility in aqueous cell culture environments, leading to issues with experimental reproducibility and data interpretation[1][4].

This guide provides a dedicated resource for researchers utilizing this compound and its derivatives. It offers in-depth FAQs and troubleshooting workflows to diagnose and mitigate common stability issues encountered during in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results and a perceived loss of potency are classic indicators of compound degradation.[5][6] The quinazolinone core, while generally stable, can be susceptible to degradation under specific conditions present in cell culture systems.[1] Factors such as the pH of the medium, the presence of serum proteins, and interactions with other media components can influence the compound's half-life.[6][7][8] It is crucial to assess the compound's stability directly in your experimental media to ensure the effective concentration remains constant over the duration of your assay.

Q2: What are the primary factors in cell culture media that can degrade my compound?

A2: Several factors can contribute to the degradation of your compound in cell culture media:

  • pH: The stability of heterocyclic compounds like quinazolinones can be highly pH-dependent.[9][10] Standard cell culture media is typically buffered to a physiological pH of ~7.4. However, cellular metabolism can cause localized pH shifts in the microenvironment, potentially accelerating hydrolysis or other degradation pathways. The quinazolinone ring is generally stable in cold dilute acid and alkaline solutions but can be destroyed if the solution is boiled.[1]

  • Serum Proteins: Fetal Bovine Serum (FBS) and other serum supplements contain a high concentration of proteins, such as albumin, which can non-specifically bind to small molecules.[8] This binding can sequester the compound, reducing its effective concentration. Furthermore, serum contains enzymes that could potentially metabolize or degrade the compound.[11]

  • Reactive Media Components: Cell culture media is a complex mixture of amino acids, vitamins, salts, and glucose. Some of these components, particularly vitamins like riboflavin, can act as photosensitizers, potentially leading to light-induced degradation of the compound if plates are not properly protected.[12] Other components may have inherent reactivity that could compromise the compound's structure over time.[7]

  • Temperature: Standard incubation at 37°C will accelerate chemical degradation reactions compared to storage at 4°C or -20°C.[6] While necessary for the cells, this temperature can significantly shorten the half-life of a marginally stable compound.

Q3: How should I prepare and store stock solutions of this compound to maximize its stability?

A3: Proper preparation and storage are critical.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its ability to dissolve a wide range of organic molecules and its general inertness.[4] However, some quinazoline derivatives have shown instability in DMSO, so it is crucial to verify this for your specific molecule.[13] If using an aqueous buffer, solubility can be a major challenge and is highly pH-dependent.[4][9]

  • Aliquoting: Never repeatedly freeze-thaw a stock solution. Prepare a high-concentration primary stock (e.g., 10-20 mM) in anhydrous DMSO. Then, create smaller-volume, single-use aliquots sufficient for one experiment.[7] This practice minimizes the compound's exposure to atmospheric moisture and prevents degradation from freeze-thaw cycles.

  • Storage Conditions: Store DMSO stock aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to thaw completely and come to room temperature, then vortex gently to ensure the compound is fully redissolved.[4]

Q4: I observe precipitation when I dilute my DMSO stock into the aqueous cell culture medium. What should I do?

A4: This is a common solubility issue, particularly with hydrophobic, planar molecules like many quinazolinone derivatives.[4]

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration in your assay.

  • Modify Dilution Method: Add the DMSO stock to the media dropwise while vortexing or swirling the tube. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant or Co-solvent: In some biochemical (cell-free) assays, adding a low percentage of a non-ionic surfactant (e.g., Tween-20) or a co-solvent like polyethylene glycol (PEG) can improve solubility. However, these additives can be toxic to cells and should be used with extreme caution in cell-based assays, always including appropriate vehicle controls.[4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced toxicity.[7]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a systematic approach to identifying and resolving problems related to the instability of this compound.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering inconsistent experimental results.

Troubleshooting_Workflow start Inconsistent Results or Loss of Potency Observed check_stock Step 1: Verify Stock Solution Integrity start->check_stock check_solubility Step 2: Assess Solubility in Media check_stock->check_solubility If stock is fresh remake_stock Action: Prepare Fresh Stock Solution from Powder. Use Single-Use Aliquots. check_stock->remake_stock If stock is old or subjected to freeze-thaw precip_obs Precipitation Observed? check_solubility->precip_obs run_stability Step 3: Perform Time-Course Stability Assay (Protocol 1) degradation_obs Significant Degradation (>15%) Observed? run_stability->degradation_obs precip_obs->run_stability No adjust_conc Action: Lower Final Assay Concentration. Optimize Dilution Method. precip_obs->adjust_conc Yes mitigate_degrad Action: Mitigate Degradation - Reduce incubation time - Replenish media/compound - Test media without serum degradation_obs->mitigate_degrad Yes stable Result: Compound is Stable. Investigate other experimental variables (e.g., cell passage, seeding density). degradation_obs->stable No

Caption: Troubleshooting workflow for stability issues.

Factors Influencing Stability and Mitigation Strategies
FactorPotential Impact on this compoundMitigation Strategy
pH Hydrolysis of the lactam ring in the quinazolinone core, particularly at non-neutral pH.[1]Maintain a buffered system at pH 7.2-7.4. Be aware of potential pH shifts from high cell metabolism.
Temperature (37°C) Increased rate of all chemical degradation pathways.[6]Minimize assay duration where possible. For long-term experiments (>24h), consider replenishing the compound with fresh media.
Light Exposure Photodegradation, especially if the compound has chromophores absorbing in the UV-Vis range.Protect plates and solutions from light by using amber vials and covering plates with foil during incubation.
Serum Proteins Sequestration of the compound, reducing bioavailability. Potential for enzymatic degradation.[8][11]Perform a stability study in media with and without serum to assess the impact. Consider serum-free media if the cell line permits.
Freeze-Thaw Cycles Can introduce moisture and accelerate degradation of DMSO stock solutions.Prepare single-use aliquots of the stock solution to avoid repeated temperature cycling.[7]
Hypothetical Degradation Pathway: Lactam Hydrolysis

The most probable non-metabolic degradation pathway for the quinazolinone core in an aqueous environment is the hydrolysis of the amide (lactam) bond within the pyrimidinone ring. This reaction would be catalyzed by either acidic or basic conditions.

Degradation_Pathway cluster_0 This compound cluster_1 Hydrolyzed Product (2-(2-oxopiperidin-1-yl)benzoic acid) parent hydrolysis + H₂O (Acid or Base Catalyzed) parent->hydrolysis product hydrolysis->product

Caption: Hypothetical hydrolysis of the quinazolinone core.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media

This protocol provides a definitive method to quantify the stability of your compound under actual experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640), with and without serum (FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or 24-well plates[7]

  • Humidified incubator (37°C, 5% CO₂)

  • Analytical instrument (HPLC-MS is preferred; HPLC-UV is acceptable)[14][15]

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution into your cell culture medium (both with and without serum) to the final desired assay concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Time Point Zero (T=0): Immediately after preparing the working solutions, take an aliquot (e.g., 200 µL) from each condition. This is your T=0 sample. Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.

  • Incubation: Dispense aliquots of the remaining working solutions into sterile tubes or a multi-well plate. Place in a 37°C humidified incubator.

  • Collect Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove aliquots for each condition. Process them as described in Step 3 and store them at -80°C.

  • Sample Analysis:

    • Thaw all samples, including the T=0 controls. Centrifuge at high speed for 10-15 minutes to pellet any precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples by a validated LC-MS or HPLC-UV method to determine the peak area of the parent compound.[16]

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample ((Peak Area at Tx / Peak Area at T0) * 100). A loss of >15-20% over the course of the experiment suggests significant instability that could impact your results.

Protocol 2: Forced Degradation Study

This study helps to rapidly identify the compound's vulnerabilities to hydrolysis and oxidation.

Materials:

  • Compound stock solution (1 mg/mL in acetonitrile or DMSO)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system

Procedure:

  • Set up Stress Conditions: In separate vials, mix your compound stock with the stress reagents:

    • Acid Hydrolysis: Compound stock + 0.1 M HCl (1:1 v/v)

    • Base Hydrolysis: Compound stock + 0.1 M NaOH (1:1 v/v)

    • Oxidation: Compound stock + 3% H₂O₂ (1:1 v/v)

    • Control: Compound stock + Water (1:1 v/v)

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).[6] Take samples at various time points.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH and the base hydrolysis sample with 0.1 M HCl.

  • Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. This provides insight into whether the compound is more susceptible to acid, base, or oxidative degradation.

By systematically applying these troubleshooting guides and protocols, researchers can ensure the integrity of their experiments and generate reliable, reproducible data with this compound.

References

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). PubMed Central. [Link]

  • The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. (2022). National Institutes of Health. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). National Institutes of Health. [Link]

  • Recent Developments in the Chemistry of Quinazolinone Alkaloids. (2015). RSC Publishing. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC. (n.d.). National Institutes of Health. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. [Link]

  • Recent developments in the chemistry of quinazolinone alkaloids. (2015). Organic & Biomolecular Chemistry. [Link]

  • Assessment of Antibody Stability in a Novel Protein-Free Serum Model - PMC. (2021). National Institutes of Health. [Link]

  • Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. (2023). bioRxiv. [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies - PMC. (n.d.). National Institutes of Health. [Link]

  • Tracking the Stability of Clinically Relevant Blood Plasma Proteins with Delta-S-Cys-Albumin—A Dilute-and-Shoot LC/MS-Based Marker of Specimen Exposure to Thawed Conditions - PMC. (n.d.). National Institutes of Health. [Link]

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (2021). National Institutes of Health. [Link]

  • Recent developments in the chemistry of quinazolinone alkaloids. (2015). Semantic Scholar. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (2013). National Institutes of Health. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

  • 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 7-methyl. (n.d.). PubChem. [Link]

  • 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 9-methyl. (n.d.). PubChem. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]

  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. [Link]

  • 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro. (n.d.). Cheméo. [Link]

  • Quantitative Analytical Methods. (2018). ResearchGate. [Link]

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Minimizing off-target effects of deoxyvasicinone in cellular assays.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Cellular Assays

Welcome to the technical support center for Deoxyvasicinone (DVC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DVC in cellular assays, with a specific focus on identifying and mitigating potential off-target effects. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Deoxyvasicinone and what are its primary known targets?

A1: Deoxyvasicinone (DVC) is a quinazoline alkaloid first isolated from the plant Adhatoda vasica.[1] It serves as a key scaffold for the synthesis of various derivatives with a broad range of pharmacological activities.[2] While DVC itself has shown anti-inflammatory and anti-cancer effects, its derivatives have been extensively studied as multi-target ligands, particularly for Alzheimer's disease.[3][4] The primary targets of these derivatives, and by extension potential targets of DVC, include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the inhibition of amyloid-β (Aβ) peptide aggregation.[5][6]

Q2: What are off-target effects and why should I be concerned when using DVC?

Q3: What are the likely off-target categories for a quinazoline-based compound like DVC?

A3: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[10] Therefore, potential off-target effects of DVC could involve:

  • Kinases: Many quinazoline derivatives are potent kinase inhibitors.[3]

  • Other enzymes: Besides cholinesterases, quinazolines have been shown to interact with a variety of other enzymes.

  • Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors are also potential off-targets.[]

  • Ion channels: Some quinazoline compounds have been reported to modulate ion channel activity.

Q4: How can I begin to assess the off-target profile of DVC in my specific cell line?

A4: A systematic approach is recommended. Start with a dose-response curve to determine the EC50 for your intended on-target effect and a cytotoxicity assay (e.g., MTT or LDH) to establish a toxicity threshold.[3] Any phenotypic observations at concentrations significantly different from the on-target EC50 should be investigated as potential off-target effects. For more comprehensive profiling, consider using broad-spectrum screening assays as detailed in the troubleshooting and protocols sections of this guide.

Troubleshooting Common Issues in DVC Cellular Assays

This section addresses specific problems that may arise during your experiments and suggests a course of action rooted in scientific principles.

Observed Problem Potential Cause Recommended Action
High background or unexpected signal in control wells. 1. Solvent (e.g., DMSO) concentration is too high. 2. Cell culture contamination. 3. DVC interferes with the assay readout (e.g., fluorescence).1. Perform a solvent toxicity curve. Keep the final solvent concentration consistent and as low as possible (typically <0.5%). 2. Regularly test for mycoplasma and other microbial contaminants. 3. Run a control with DVC in cell-free media to check for assay interference.
Observed effect is not dose-dependent. 1. DVC has precipitated at higher concentrations. 2. The on-target effect is saturated at lower concentrations. 3. Off-target effects at higher concentrations are masking the on-target effect.1. Visually inspect wells for precipitation and check the solubility of DVC in your media. 2. Expand the lower end of your concentration range to better define the dose-response curve. 3. Investigate potential off-target interactions with antagonist co-treatment or by using orthogonal assays.
Discrepancy between biochemical and cellular assay results. 1. Poor cell permeability of DVC. 2. Active efflux of DVC from the cells. 3. Metabolism of DVC into active or inactive forms within the cell.1. Use a cell permeability assay (e.g., PAMPA) to assess DVC's ability to cross the cell membrane. 2. Co-treat with known efflux pump inhibitors to see if the cellular potency of DVC increases. 3. Perform LC-MS analysis of cell lysates to identify potential metabolites of DVC.
Cell stress or detachment at expected effective concentrations. 1. The on-target signaling pathway is highly sensitive in your cell line. 2. The effective concentration is close to the cytotoxic concentration. 3. An off-target effect is causing cytotoxicity.1. Use a lower, non-toxic concentration for a longer duration. 2. Carefully determine the therapeutic window by comparing the on-target EC50 with the cytotoxic CC50. 3. Employ orthogonal approaches such as siRNA knockdown of the intended target to confirm that the observed phenotype is on-target.

Experimental Workflows for Off-Target Profiling

To rigorously characterize the specificity of DVC, a multi-pronged approach is recommended. The following diagram illustrates a logical workflow for identifying and validating off-target effects.

experimental_workflow cluster_0 Initial Screening cluster_1 Broad Off-Target Identification cluster_2 Target Validation in Cells A Dose-Response & Cytotoxicity Assays B Phenotypic Screening (e.g., High-Content Imaging) A->B Establish concentration range C Kinome Profiling B->C Investigate unexpected phenotypes D Receptor Profiling B->D Investigate unexpected phenotypes E Other Panel Screens (e.g., Ion Channels) B->E Investigate unexpected phenotypes F Cellular Thermal Shift Assay (CETSA) C->F Validate direct binding D->F Validate direct binding E->F Validate direct binding G siRNA/CRISPR Knockdown of Putative Off-Target F->G Confirm phenotypic relevance H Co-treatment with Specific Antagonist of Putative Off-Target G->H Orthogonal validation

Caption: A workflow for identifying and validating DVC's off-target effects.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[12][13][14] This protocol is adapted from established methods.[15][16]

Protocol:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with DVC at various concentrations (including a vehicle control) for 1-2 hours.

  • Heating: After treatment, wash the cells with PBS and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blot or other quantitative protein detection methods.

  • Data Interpretation: A positive thermal shift (i.e., more soluble protein at higher temperatures in the DVC-treated samples compared to the control) confirms direct binding.

Kinome Profiling

Principle: Given that many quinazoline-based molecules are kinase inhibitors, assessing DVC's activity across a panel of kinases is a crucial step in off-target profiling.[3] Several commercial services offer kinome profiling.[7][17][18][19]

Workflow:

  • Compound Submission: Provide a sample of DVC at a specified concentration and quantity to a commercial kinome profiling service provider.

  • Assay Performance: The service provider will typically perform either biochemical (using purified kinases) or cell-based assays to measure the inhibitory activity of DVC against a large panel of kinases.

  • Data Analysis: You will receive a report detailing the percent inhibition of each kinase at the tested concentration of DVC.

  • Follow-up: For any significant "hits" (kinases that are strongly inhibited by DVC), further validation is necessary. This can include determining the IC50 of DVC for the specific kinase and confirming the interaction in your cellular model using methods like CETSA or by examining downstream signaling pathways.

The following diagram illustrates the concept of kinome-wide selectivity.

kinome_selectivity cluster_0 Kinome K1 K1 K2 K2 K3 K3 K4 K4 K5 K5 K6 K6 K7 K7 K8 K8 K9 K9 K10 K10 K11 K11 K12 K12 K13 K13 K14 K14 K15 K15 DVC DVC OnTarget On-Target DVC->OnTarget OffTarget1 Off-Target 1 DVC->OffTarget1 OffTarget2 Off-Target 2 DVC->OffTarget2

Caption: DVC's interaction with the human kinome, showing both on-target and off-target binding.

Best Practices for Minimizing Off-Target Effects in Your Assays

  • Use the Lowest Effective Concentration: Once you have determined the optimal concentration for the on-target effect, use the lowest possible concentration that still elicits the desired response to minimize off-target interactions.[7]

  • Optimize Treatment Duration: Shorter incubation times can reduce the cumulative impact of off-target effects.

  • Use Control Compounds: Include a structurally similar but biologically inactive analog of DVC as a negative control to identify non-specific effects.

  • Employ Orthogonal Assays: Confirm your findings using multiple, independent assay formats that measure the same biological endpoint.[7]

  • Validate in Multiple Cell Lines: Compare the effects of DVC in cell lines with varying expression levels of your target protein. A consistent effect across different expression levels may indicate off-target activity.[7]

By implementing these strategies and employing rigorous validation techniques, you can increase the confidence in your experimental findings and better elucidate the true mechanism of action of Deoxyvasicinone in your cellular models.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • BenchChem. (2025). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Cell Signaling Technology. (n.d.). KinomeView Profiling.
  • Oncolines B.V. (2024). Kinome Profiling.
  • BOC Sciences. (n.d.). Nuclear Receptor Screening and Profiling Services.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–160.
  • Wikipedia. (n.d.). Thermal shift assay.
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  • Garcia, V. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1248235.
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  • Ma, F., et al. (2017). Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation. European journal of medicinal chemistry, 139, 837–853.
  • Thermo Fisher Scientific. (n.d.). How to monitor and minimize off-target events during genome editing.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • Lee, S. Y., et al. (2022). Deoxyvasicinone with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617. Marine drugs, 20(3), 155.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68261, Deoxyvasicinone.
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  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal research reviews, 38(3), 775–828.
  • Li, Z., et al. (2024). Discovery of novel deoxyvasicinone derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease. European journal of medicinal chemistry, 265, 116013.
  • Ma, F., et al. (2017). Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation. European journal of medicinal chemistry, 139, 837–853.
  • Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal research reviews, 38(3), 775–828.
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  • Broad Institute. (n.d.). Small-molecule Profiling.
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  • Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6449.
  • Eguchi, T. (2007). Quinazoline Alkaloids and Related Chemistry. Topics in Heterocyclic Chemistry, 9, 1-38.
  • Kumar, D., et al. (2024). Deoxyvasicinone hybrids in the management of Alzheimer's disease: Recent advances on manmade derivatives, pharmacological activities, and structure-activity relationship. Archiv der Pharmazie, e2400742.
  • Chen, Y. C., et al. (2016). Discovery of deoxyvasicinone derivatives as inhibitors of NEDD8-activating enzyme. Bioorganic & medicinal chemistry letters, 26(21), 5229–5233.
  • Manzoor, S., et al. (2021). Dual targeting of acetylcholinesterase and tau aggregation: Design, synthesis and evaluation of multifunctional deoxyvasicinone analogues for Alzheimer's disease. Bioorganic chemistry, 115, 105221.
  • Kumar, S., & Singh, B. (2024). An Overview of Therapeutic Potential of Various Quinazoline Alkaloids and its Derivatives Containing Medicinal Plants. Journal of Drug Delivery and Therapeutics, 14(1), 220-227.
  • Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal research reviews, 38(3), 775–828.
  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica, 13(3), 212.
  • Kumar, A., & Singh, R. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. Organic & Biomolecular Chemistry, 13(35), 9138-9152.

Sources

Technical Support Center: Purification of Crude 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction to the Purification of this compound

This compound, a derivative of the quinazolinone family, is a heterocyclic compound of significant interest in medicinal chemistry. The purification of this compound from a crude reaction mixture is a critical step to ensure the accuracy and reproducibility of downstream biological assays. Common synthetic routes, such as the condensation of anthranilic acid with δ-valerolactam, can lead to a variety of impurities including unreacted starting materials, intermediates, and side-products. This guide will provide a systematic approach to the purification of this valuable molecule.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude sample shows multiple spots on the TLC plate. How do I identify the product and major impurities?

Answer:

Thin-Layer Chromatography (TLC) is an essential first step to assess the complexity of your crude mixture.

  • Visualization: this compound possesses a conjugated aromatic system, making it UV active. Therefore, the primary method for visualization should be a UV lamp at 254 nm, where the compound will appear as a dark spot against a fluorescent background.

  • Staining: To visualize non-UV active impurities, various staining methods can be employed. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with most organic compounds.

  • Co-spotting: To definitively identify your product, spot your crude sample alongside a reference standard of the pure compound on the same TLC plate. The spot from your crude mixture that aligns with the reference standard is your desired product.

  • Identifying Starting Materials: If you suspect unreacted starting materials are present, co-spot the crude mixture with authentic samples of anthranilic acid and δ-valerolactam. Anthranilic acid is typically more polar and will have a lower Rf value.

Question 2: I'm having difficulty achieving good separation of my product from a closely running impurity using column chromatography. What can I do?

Answer:

Co-elution is a common challenge, especially with structurally similar impurities like isomers. Here's a systematic approach to improve separation:

  • Optimize the Solvent System:

    • Polarity Adjustment: If the spots are too close, try a solvent system with a lower overall polarity to increase the separation. For example, if you are using 30% ethyl acetate in hexanes, try reducing it to 20%.

    • Solvent Selectivity: If adjusting the polarity isn't effective, change the solvent system to exploit different intermolecular interactions. For instance, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. The change in solvent can alter the elution order and improve separation.

  • Employ a Shallow Gradient: Instead of isocratic elution (a constant solvent composition), a shallow gradient can enhance separation. Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve closely eluting compounds.

  • Dry Loading: If your compound has limited solubility in the mobile phase, "wet loading" (dissolving the sample in the mobile phase and applying it to the column) can lead to band broadening. Instead, try "dry loading":

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your sample adsorbed onto the silica.

    • Carefully load this powder onto the top of your packed column.

  • Consider a Different Stationary Phase: If normal phase silica gel is not providing adequate separation, consider alternative stationary phases. For basic compounds like pyridoquinazolinones, alumina (neutral or basic) can sometimes offer better results by minimizing strong interactions that can cause tailing on silica.

Question 3: My product seems to be "oiling out" during recrystallization instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.

  • Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly.

  • Slow Cooling: Let the flask cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling often promotes oiling.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Question 4: I'm experiencing low yield after purification. What are the likely causes and how can I improve it?

Answer:

Low yield can stem from several factors throughout the purification process.

  • Incomplete Reaction: Before purification, ensure your reaction has gone to completion by monitoring it with TLC. If starting materials are still present, you may need to optimize the reaction conditions.

  • Losses During Extraction: Ensure the pH of the aqueous layer is appropriate during workup to minimize the loss of your product. For basic compounds, extraction from a basic aqueous solution is generally preferred.

  • Column Chromatography Losses:

    • Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to acidic silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can mitigate this.[1]

    • Improper Fraction Collection: Monitor the fractions carefully by TLC to avoid discarding fractions containing your product.

  • Recrystallization Losses:

    • Using Too Much Solvent: Dissolve your crude product in the minimum amount of hot solvent required. Using an excess will result in a significant amount of your product remaining in the mother liquor upon cooling.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent and a polar solvent. A common and effective system is hexanes and ethyl acetate . Begin by running TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4.[1] Another common system to try is dichloromethane and methanol for more polar compounds.

Q2: What are the best solvents for recrystallizing this compound?

A2: The ideal recrystallization solvent will dissolve the compound well at its boiling point and poorly at room temperature. Common solvents to test for quinazolinone derivatives include ethanol, methanol, and ethyl acetate . You can also try solvent mixtures, such as ethanol/water, where the compound is soluble in ethanol and insoluble in water.

Q3: How can I store the purified this compound?

A3: As a solid, the compound should be stored in a cool, dark, and dry place in a well-sealed container. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent potential degradation from atmospheric moisture and oxygen.

Q4: What are the expected impurities from the synthesis of this compound?

A4: Based on the common synthesis from anthranilic acid and δ-valerolactam, likely impurities include:

  • Unreacted starting materials: Anthranilic acid and δ-valerolactam.

  • Ring-opened intermediate: The amide formed from the reaction of anthranilic acid and δ-valerolactam that has not yet cyclized.

  • Byproducts from side reactions: Depending on the reaction conditions, side reactions could lead to the formation of other quinazolinone-related structures.

Q5: Is preparative HPLC a suitable method for purifying this compound?

A5: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for obtaining high-purity samples, especially for challenging separations or for purifying small quantities. A reversed-phase C18 column is a good starting point.[2] The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape for basic compounds.[2]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading, optional)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 4:1, 2:1, 1:1 hexanes:ethyl acetate).

    • The ideal solvent system will provide good separation of the product from impurities and an Rf value for the product of approximately 0.2-0.4.[1]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to the solution and mix well.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Final Analysis:

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.

Data Presentation

Purification Parameter Recommended Starting Conditions Notes
TLC Mobile Phase Hexanes:Ethyl Acetate (4:1 to 1:1)Aim for a product Rf of 0.2-0.4.
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)Standard for most purifications.
Column Chromatography Mobile Phase Gradient of Ethyl Acetate in HexanesStart with a low concentration of ethyl acetate and gradually increase.
Recrystallization Solvents Ethanol, Methanol, or Ethyl AcetateTest small-scale solubility first.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude Crude Product tlc TLC Analysis crude->tlc Select Solvent System column Column Chromatography tlc->column Optimized Conditions recrystallization Recrystallization column->recrystallization Further Purification pure_product Pure Product column->pure_product Isolate Fractions recrystallization->pure_product Isolate Crystals analysis Purity & Yield Assessment pure_product->analysis

Caption: General workflow for the purification of this compound.

References

  • Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines - PubMed. [Link]

  • Design, synthesis, and biological evaluation of pyridoquinazoline derivatives as potent epidermal growth factor receptor inhibitors - PubMed. [Link]

  • Isolation of Pyrrolizidine Alkaloids - Column Chromatography. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives - ResearchGate. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. [Link]

  • Synthesis of 9‐Methyl‐11H‐pyrido[2,1‐b]quinazolin‐11‐one Using the Ullmann Condensation - ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. [Link]

  • Crystal structure, Hirfeld surface analysis and energy framework study of 6-formyl-7,8,9,11-tetrahydro-5H-pyrido[2,1-b]quinazolin-11-one - NIH. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

  • TLC Visualization Methods. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer's disease - PMC - PubMed Central. [Link]

  • Synthesis of Novel Deoxyvasicinone Analogs and their Anti-Bacterial Studies - SciSpace. [Link]

  • Basic methodology for method development in preparative HPLC. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Application Compendium Solutions for Preparative HPLC. [Link]

  • Strategy of method development for isolation/purification | YMC CO., LTD.. [Link]

  • HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. [Link]

  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PubMed Central. [Link]

  • Deoxyvasicinone with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617 - MDPI. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. [Link]

  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities - PubMed. [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds - DergiPark. [Link]

  • Transition-Metal-Free Synthesis of Fused Quinazolinones by Oxidative Cyclization of N-Pyridylindoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - NIH. [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones - RSC Publishing. [Link]

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Addressing inconsistent results in assays with quinazolinone derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with quinazolinone derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to address the common challenges and inconsistent results encountered during in vitro and cell-based assays with this important class of compounds. The inherent structural properties of the quinazolinone scaffold, while conferring broad biological activity, also present unique experimental hurdles that require careful consideration and validated protocols to ensure data integrity.

Part 1: Frequently Asked Questions (FAQs) & Quick Solutions

This section provides rapid answers to the most common issues encountered by researchers.

FAQ 1: My quinazolinone derivative won't dissolve in my aqueous assay buffer, even when diluted from a DMSO stock. What should I do?

This is the most frequent challenge, stemming from the typically rigid and lipophilic nature of the quinazolinone core, which leads to poor aqueous solubility.[1][2]

  • Initial Check: Visually inspect your assay plates for any signs of precipitation (cloudiness, particulates) after adding the compound.[2]

  • Concentrated Stock: The first step is always to prepare a high-concentration stock solution in an appropriate organic solvent, with anhydrous dimethyl sulfoxide (DMSO) being the most common choice.[2]

  • Incremental Dilution: When diluting the DMSO stock into your aqueous buffer, do so incrementally while vortexing or sonicating to minimize immediate precipitation.[2]

  • Reduce Final Concentration: The simplest solution is often to lower the final assay concentration of your compound to stay below its solubility limit in the final solvent mixture.[2]

FAQ 2: I'm seeing activity in my primary screen, but it's not reproducible. What are the likely causes?

Inconsistent results are often linked to solubility and compound stability.

  • Stock Solution Stability: If you are storing your DMSO stock solutions at 4°C or -20°C, the compound may be precipitating out of solution due to temperature-dependent solubility.[2] Always bring stock solutions to room temperature and vortex thoroughly to ensure complete redissolution before making dilutions.[2] For some derivatives, long-term storage in DMSO may lead to degradation; it's advisable to prepare fresh stocks for critical experiments.[3]

  • Compound Aggregation: At higher concentrations, many small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.[4] This can be a major source of irreproducible data.

FAQ 3: My compound is active against my target protein, but also shows effects in unrelated cell-based assays. How do I interpret this?

Quinazolinone derivatives are known to interact with a wide array of biological targets.[5][6] This promiscuity can lead to off-target effects.

  • Known Off-Targets: This scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives reported to inhibit various kinases (like EGFR, PI3K, VEGFR), tubulin polymerization, and other enzymes.[1][5][7][8]

  • Counter-Screening: It is crucial to perform counter-screens against unrelated targets to assess the selectivity of your compound.

  • Cellular Context: In cell-based assays, the observed phenotype may be a result of combined effects on multiple pathways. For example, many quinazolinones modulate the PI3K-AKT and MAPK signaling pathways, which can influence cell proliferation, apoptosis, and autophagy.[1][9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to systematically diagnose and resolve common experimental issues.

Issue 1: Overcoming Poor Aqueous Solubility

The high crystal lattice energy and lipophilicity of many quinazolinone derivatives make them poorly soluble in aqueous solutions, a characteristic of many Biopharmaceutics Classification System (BCS) Class II compounds.[2]

Causality: When a concentrated DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to crash out of solution, leading to an unknown and variable effective concentration in the assay.

Troubleshooting Protocol:

  • Optimize Stock Solution:

    • Prepare a 10-20 mM stock solution in 100% anhydrous DMSO.

    • Use gentle warming (37-50°C) and ultrasonication to aid dissolution if necessary.[2]

    • Visually confirm that no particulates are present.

  • Employ Solubility-Enhancing Excipients: If precipitation persists upon dilution, consider modifying your aqueous assay buffer. The following table summarizes common options.

ExcipientTypical Final ConcentrationMechanism of Action & Considerations
Co-solvents
Ethanol, Propylene Glycol1-5% (v/v)Increases the polarity of the bulk solvent. Ensure the co-solvent does not affect your assay's biological components.[2]
Polyethylene Glycol (PEG-400)1-5% (v/v)A less volatile co-solvent that can improve solubility.[1]
Surfactants
Tween-20, Triton X-1000.01-0.1% (v/v)Form micelles that can encapsulate the hydrophobic compound. Use concentrations above the critical micelle concentration (CMC). Caution: Surfactants can denature some proteins.
Cyclodextrins
β-Cyclodextrin derivatives1-10 mMForm inclusion complexes where the hydrophobic compound resides within the cyclodextrin's central cavity. Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[2]
  • pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent.[2] For weak bases, lowering the pH of the buffer can increase solubility by promoting ionization. However, you must verify that the pH change does not affect the compound's stability or the assay's integrity.[2]

Issue 2: Identifying and Mitigating Compound Aggregation

Promiscuous inhibition by compound aggregates is a frequent source of false positives in high-throughput screening.[4] Aggregates are thought to function by sequestering the target protein, leading to apparent inhibition that is non-specific, time-dependent, and sensitive to detergents.

Causality: Hydrophobic compounds can self-associate in aqueous solutions to form colloidal particles (aggregates) that are typically 50-600 nm in diameter. These aggregates can non-specifically adsorb proteins on their large surface area, leading to denaturation and loss of function.

Workflow for Diagnosing Aggregation-Based Inhibition:

G cluster_0 Initial Observation cluster_1 Diagnostic Experiments cluster_2 Interpretation A Inconsistent or Promiscuous Inhibition Observed B Perform Dose-Response Curve in presence of 0.01% Triton X-100 A->B Hypothesis: Aggregation C Check for Time-Dependence (Pre-incubate compound and enzyme) A->C D Vary Enzyme Concentration A->D E IC50 increases significantly with detergent? B->E F Inhibition increases with pre-incubation time? C->F G IC50 increases with higher enzyme concentration? D->G H Results suggest Aggregation-Based Inhibition E->H  Yes I True, Specific Inhibition is more likely E->I  No F->H  Yes F->I  No G->H  Yes G->I  No

Caption: Workflow to diagnose aggregation-based inhibition.

Experimental Protocol: Detergent Test

  • Prepare two sets of assay plates.

  • In the "Test" plate, prepare your standard assay buffer.

  • In the "Control" plate, prepare the assay buffer containing 0.01% (v/v) Triton X-100.

  • Perform a full dose-response curve for your quinazolinone derivative in both sets of plates.

  • Interpretation: If the compound is an aggregator, its apparent potency (IC50) will significantly decrease (a rightward shift in the dose-response curve) in the presence of the detergent. True inhibitors should show little to no change in their IC50 values.

Issue 3: Deconvoluting Off-Target Effects in Cellular Assays

Quinazolinone derivatives often target key signaling nodes that regulate a multitude of cellular processes.[1][7] For example, many are designed as kinase inhibitors targeting the PI3K/Akt or EGFR pathways, which are central to cell survival, proliferation, and metabolism.[10][11][12][13]

Causality: An observed cellular phenotype (e.g., decreased cell viability) may not be due to the inhibition of the intended primary target. The compound could be acting on an upstream or downstream component of the same pathway, or on a completely different pathway that produces a similar outcome.

Visualizing a Common Target Pathway: PI3K/Akt Signaling

The PI3K/Akt pathway is a frequent target of quinazolinone-based inhibitors.[1][13] Understanding this pathway can help formulate hypotheses about potential off-target effects.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->RTK Off-Target? Quinazolinone->PI3K Primary Target? Quinazolinone->AKT Off-Target?

Caption: Potential interaction points of quinazolinones in the PI3K/Akt pathway.

Troubleshooting Strategy:

  • Confirm Target Engagement: Use a target-specific biochemical assay (e.g., an in vitro kinase assay) to confirm that your compound directly inhibits the intended target at the concentrations used in your cellular assays.[12]

  • Western Blot Analysis: Profile the phosphorylation status of key downstream effectors. For a PI3K inhibitor, you would expect to see a decrease in phosphorylated Akt (p-Akt) and its downstream targets like S6 ribosomal protein.[1] If you see a decrease in cell viability without a corresponding decrease in p-Akt, your compound may be acting through a different mechanism.

  • Use Control Compounds: Include well-characterized inhibitors of the same target (e.g., approved drugs like Idelalisib for PI3K) to ensure your assay can detect target-specific effects.[1]

  • Orthogonal Assays: Validate findings using a different assay format. For example, if you observe apoptosis in an MTT or CellTiter-Glo assay, confirm it with a more specific method like Annexin V staining and flow cytometry.[14][15]

References

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  • Kim, D., Lee, D., Kim, C., Nam, S.-J., & Kang, H. (2019). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine drugs, 17(10), 570. [Link]

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  • Al-Salahi, R., Al-Warhi, T., Al-Ghorbani, M., & Marzouk, M. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific reports, 11(1), 18788. [Link]

  • ELISA Tips: Troubleshooting Common Challenges. (n.d.). American Research Products. [Link]

  • Does anyone has experience with troubleshooting inconsistent ELISA results? (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Quinazolinone Derivatives. (n.d.). . [Link]

  • Al-Qaisi, Z., & Al-Ostath, O. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 633. [Link]

  • El-Sayed, W. M., Ali, O. M., Zyada, A., & Mohamed, A. A. (2022). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. Scientific reports, 12(1), 18366. [Link]

  • Naeimi, H., & Alangi, N. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific reports, 14(1), 11330. [Link]

  • Ram, S., & Singh, M. (2020). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal-Free Conditions. [Link]

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Avoiding precipitation of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one in aqueous buffers.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Precipitation of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one in Aqueous Buffers

Welcome to the technical support guide for this compound, also commonly known as Deoxyvasicinone. This document is designed for researchers, scientists, and drug development professionals who are utilizing this quinazoline alkaloid in their experiments. A common challenge encountered with Deoxyvasicinone is its limited solubility in aqueous buffers, which can lead to precipitation and affect experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain its solubility and ensure the integrity of your results.

Understanding the Challenge: Physicochemical Properties of Deoxyvasicinone

Deoxyvasicinone is a natural product found in organisms like Galega officinalis[1]. Its chemical structure contributes to its poor water solubility.[2][3] Understanding its key physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₁₀N₂O[4]Relatively small, but heterocyclic structure.
Molecular Weight 186.21 g/mol [5]Moderate molecular weight.
logP (Octanol/Water) 1.135A positive logP indicates a preference for non-polar (oily) environments over water, signifying hydrophobicity.
Predicted logS (Aqueous Solubility) -1.588This value corresponds to a low predicted aqueous solubility.
Structure Quinazoline Alkaloid[1]The presence of basic nitrogen atoms suggests that solubility will be pH-dependent.
Common Solvents Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3]High solubility in organic solvents is typical for compounds that are poorly soluble in water.

The combination of a hydrophobic core and a basic nature are the primary drivers for the solubility challenges associated with Deoxyvasicinone.

Frequently Asked Questions (FAQs) & Solubilization Strategies

This section addresses common issues and provides scientifically grounded strategies to overcome them.

Q1: I dissolved Deoxyvasicinone in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous experimental buffer. What's happening and how can I fix it?

A1: This phenomenon is a classic case of solvent shifting or "crashing out." Deoxyvasicinone is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[2][3]. However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from one that is favorable for solubility (high organic content) to one that is unfavorable (high water content). The compound can no longer stay dissolved and precipitates out of the solution.

Here are the primary strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[6] This gradual change in solvent polarity can help keep the compound in solution.

  • Vortexing During Addition: Add the DMSO stock solution slowly to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can prevent the formation of localized areas of high concentration that are prone to precipitation.

  • Reduce Final Concentration: The most straightforward approach is to test if a lower final concentration of Deoxyvasicinone is sufficient for your experiment, as this will be easier to keep in solution.[7]

Q2: How can I leverage pH to improve the solubility of Deoxyvasicinone?

A2: Adjusting the pH is a powerful technique for compounds with ionizable groups.[8][] Deoxyvasicinone, as a quinazoline alkaloid, contains basic nitrogen atoms that can be protonated.

The Principle: In an acidic environment (lower pH), these nitrogen atoms accept a proton (H⁺), forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral form.[10][11]

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of buffers: Create a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Compound: Add an excess amount of solid Deoxyvasicinone to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure the solution reaches equilibrium. This is known as a thermodynamic solubility measurement.[12][13][14]

  • Separate: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify: Measure the concentration of dissolved Deoxyvasicinone in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the measured solubility against the pH to determine the optimal pH range for your experiments.

Caution: Always ensure that the chosen pH is compatible with your biological system (e.g., cells, enzymes) as extreme pH values can be detrimental.

Q3: What are co-solvents and how can they help? Are there recommended ones for Deoxyvasicinone?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[15] This makes the environment more favorable for hydrophobic compounds like Deoxyvasicinone, thereby increasing their solubility.[16]

Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[15][17] They disrupt the hydrogen bonding network of water, making it less capable of "squeezing out" non-polar compounds.[16]

Recommended Co-solvents and Formulation Protocols:

Co-solventTypical Concentration RangeNotes
PEG 300/400 10-40%Polyethylene glycols are widely used and have low toxicity.[][18]
Propylene Glycol (PG) 10-40%Another common, low-toxicity co-solvent.[18][19]
Ethanol 5-20%Effective, but can have effects on biological systems at higher concentrations.[][18]
Glycerol 10-30%A viscous co-solvent that can aid in solubilization.[6][19]

A specific formulation protocol for Deoxyvasicinone suggests a vehicle of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline , which was shown to achieve a clear solution at ≥ 1.25 mg/mL.[5]

Q4: My solution looks clear to the naked eye, but my experimental results are inconsistent. Could sub-visible precipitation be the cause?

A4: Yes, this is a critical and often overlooked issue. Even when a solution appears clear, it can contain sub-micron particulates or amorphous aggregates that are not visible.[20] These small aggregates can lead to highly variable and non-reproducible results in biological assays by effectively lowering the concentration of monomeric, active compound.

Troubleshooting Workflow for Suspected Sub-Visible Precipitation:

G start Inconsistent Assay Results (Visibly Clear Solution) check_light Perform Light Scattering Analysis (DLS or Nephelometry) start->check_light precip_detected Precipitation / Aggregates Detected check_light->precip_detected no_precip No Significant Scattering Detected check_light->no_precip reformulate Reformulate to Improve Solubility (e.g., add co-solvent, change pH, use cyclodextrin) precip_detected->reformulate Yes other_cause Precipitation is Unlikely the Cause. Investigate other experimental variables. no_precip->other_cause No retest Re-test with new formulation reformulate->retest retest->check_light

Caption: Troubleshooting workflow for inconsistent results.

Recommended Analytical Techniques:

  • Dynamic Light Scattering (DLS): DLS is an excellent technique for detecting the presence of sub-micron particles and aggregates in a solution.

  • Nephelometry: This method measures the amount of light scattered by particles in a solution and is often used in high-throughput kinetic solubility assays.[21]

Q5: I've heard about cyclodextrins. Can they be used for Deoxyvasicinone?

A5: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] They can encapsulate poorly water-soluble molecules, like Deoxyvasicinone, forming an "inclusion complex."[17][23] This complex has a water-soluble exterior, effectively increasing the apparent solubility of the guest molecule.[22][23]

Mechanism of Cyclodextrin Solubilization:

G Cyclodextrin Encapsulation cluster_0 Deoxy Deoxyvasicinone (Hydrophobic) Complex Soluble Inclusion Complex Deoxy->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin forming a soluble inclusion complex.

Practical Application: A formulation protocol using a cyclodextrin derivative has been shown to be effective for Deoxyvasicinone. The protocol uses 10% DMSO / 90% (20% SBE-β-CD in Saline) to achieve a clear solution at concentrations of ≥ 1.25 mg/mL.[5] SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a modified cyclodextrin specifically designed for improved solubility and safety. The use of cyclodextrins has been shown to be effective for other alkaloids as well.[24][25][26]

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Deoxyvasicinone | CAS:530-53-0 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Enhancing solubility of poorly soluble drugs using various techniques. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available from: [Link]

  • Cyclodextrins as carriers for cinchona alkaloids: a pH-responsive selective binding system. Royal Society of Chemistry. Available from: [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. Available from: [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available from: [Link]

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  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Institutes of Health (NIH). Available from: [Link]

  • How to make a stock solution of a substance in DMSO. Quora. Available from: [Link]

  • CO-SOLVENCY AND ANTI-SOLVENT: A NOVEL TECHNIQUE FOR SOLUBILITY ENHANCEMENT. World Journal of Pharmaceutical Research. Available from: [Link]

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? AIST. Available from: [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. Available from: [Link]

  • solubility enhancement -by pH change & complexation. Slideshare. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • pH and solubility. Khan Academy. Available from: [Link]

  • Making a stock solution for my drug using DMSO. Protocol Online. Available from: [Link]

  • Cyclodextrins as pharmaceutical solubilizers. PubMed. Available from: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Available from: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. ACS Omega. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). Available from: [Link]

  • Sub-Micron Particulates Isolated | PDF | Precipitation (Chemistry). Scribd. Available from: [Link]

  • Alkaloid-cyclodextrin complex stability constants (M −1 ) measured via... ResearchGate. Available from: [Link]

  • 6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one. PubChem. Available from: [Link]

  • 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one. PubChem. Available from: [Link]

  • Deoxyvasicinone. Mol-Instincts. Available from: [Link]

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  • 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 6-methyl. Cheméo. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of Pyridoquinazoline Derivatives as Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of pyridoquinazoline derivatives as promising anticancer agents. Moving beyond a simple literature review, we will dissect the structure-activity relationships, compare the efficacy of various derivatives through experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Significance of the Pyridoquinazoline Scaffold

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The addition of a pyridine ring to this core forms the pyridoquinazoline structure, which has garnered significant interest for its potent antitumor activities.[3] Many of these derivatives function by targeting key players in cancer cell signaling, most notably receptor tyrosine kinases (RTKs).[2]

Primary Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A predominant mechanism by which many quinazoline and pyridoquinazoline derivatives exert their anticancer effects is through the inhibition of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5][6] EGFR is a member of the ErbB family of receptors and plays a crucial role in regulating cell proliferation, survival, and migration.[4][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4][7]

Pyridoquinazoline derivatives often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling pathways.[2][8] This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][9]

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyridoquinazoline derivatives.

EGFR_Pathway cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP Dimerization & Autophosphorylation Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding ADP ADP ATP->ADP P P ATP->P Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation Apoptosis Apoptosis Inhibitor Pyridoquinazoline Derivative Inhibitor->ATP Blocks ATP Binding Inhibitor->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by a pyridoquinazoline derivative.

Comparative Analysis of Pyridoquinazoline and Related Derivatives

The efficacy of pyridoquinazoline derivatives can vary significantly based on their chemical substitutions. The following table summarizes the in vitro cytotoxic activity of several quinazoline and pyridoquinazoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeTarget/ClassCancer Cell LineIC50 (µM)Reference
Compound 18 Quinazoline DerivativeMGC-803 (Gastric)0.85[1]
GES-1 (Normal Gastric)26.75[1]
Compound 6d Pyrido[2,3-d]pyrimidinePC-3 (Prostate)Induces Caspase-3[3]
Compound 6n Quinazoline-pyrimidine hybridA549 (Lung)5.9[9]
SW-480 (Colorectal)2.3[9]
MCF-7 (Breast)5.65[9]
Compound 7 3-methylenamino-4(3H)-quinazoloneMDA-MB-231 (Breast)8.79[10]
Compound 130 Quinazolinone hydrazideMCF-7 (Breast)1.31[11]
HepG2 (Liver)1.89[11]
EGFR Inhibitor-0.59[11]
Compound 8a Quinazoline-oxymethyltriazoleHCT-116 (Colon)5.33 (after 72h)[12]
HepG2 (Liver)7.94 (after 72h)[12]
MCF-7 (Breast)12.96 (after 72h)[12]
Gefitinib EGFR Inhibitor (Reference)Various0.023 - 0.079[8]
Erlotinib EGFR Inhibitor (Reference)Various0.08[8]

Expert Insights on Structure-Activity Relationship (SAR):

  • Substitutions on the Phenyl Ring: The presence and position of substituents on the phenyl ring of the quinazoline core can significantly impact cytotoxic activity. For instance, compounds with electron-withdrawing groups like halogens (Cl, F) often exhibit enhanced potency.[9]

  • Hybrid Molecules: Combining the quinazoline scaffold with other heterocyclic moieties like pyrimidine or triazole can lead to compounds with improved anticancer activity.[9][12]

  • Selectivity: A crucial aspect of drug development is selectivity towards cancer cells over normal cells. As seen with Compound 18, a significant difference in IC50 values between cancer and normal cell lines indicates a favorable therapeutic window.[1]

Essential Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer potential of pyridoquinazoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyridoquinazoline derivatives) and a reference drug (e.g., Doxorubicin or Gefitinib) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance of the plates at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Treat the cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of different cell populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

This assay determines the effect of a compound on the cell cycle progression.

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry, which is proportional to the DNA content.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[1]

Workflow for Novel Pyridoquinazoline Derivative Evaluation

The following diagram outlines a logical workflow for the screening and evaluation of novel pyridoquinazoline derivatives as potential anticancer agents.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development A Library of Novel Pyridoquinazoline Derivatives B Primary Screening: MTT Assay on a Panel of Cancer Cell Lines A->B C Hit Identification (Compounds with low IC50) B->C Potency Determination D Secondary Assays: - Apoptosis (Annexin V/PI) - Cell Cycle Analysis C->D Further Characterization E Mechanism of Action Studies: - Kinase Inhibition Assays - Western Blotting D->E F Lead Compound Selection E->F Efficacy & MoA Confirmed G Animal Models (e.g., Xenograft Studies) F->G H Toxicity & Pharmacokinetic Studies G->H I Candidate for Clinical Trials H->I Safety & Efficacy Established

Sources

A Comparative Guide to Validating the Neuroprotective Effects of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective potential of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one. We will explore the mechanistic rationale for its investigation, compare its potential efficacy with established and emerging neuroprotective agents, and provide detailed experimental protocols for rigorous validation.

The escalating prevalence of neurodegenerative diseases necessitates the development of novel therapeutic strategies. Quinazoline derivatives have emerged as a promising class of compounds with diverse biological activities, including neuroprotection.[1] this compound, a member of this family, warrants thorough investigation for its potential to mitigate neuronal damage. This guide will equip researchers with the necessary tools and knowledge to conduct a comprehensive evaluation of this compound.

Mechanistic Landscape: Key Signaling Pathways in Neuroprotection

A thorough understanding of the molecular pathways governing neuronal survival and death is paramount for validating any neuroprotective agent. The neuroprotective effects of many compounds are often attributed to their ability to modulate key signaling cascades that combat oxidative stress, inflammation, and apoptosis.

Key Signaling Pathways:

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[2][3] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes.[4][5] Activation of the Nrf2 pathway is a promising strategy for neuroprotection.[6]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation.[7][8] While it plays a role in normal neuronal function, its aberrant activation in response to injury or disease can lead to the production of pro-inflammatory cytokines and contribute to neuronal death.[9][10][11] Inhibition of NF-κB signaling is a key target for neuroprotective therapies.

  • MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including cell death.[12][13] The c-Jun N-terminal kinases (JNKs) and p38 MAPKs are often activated by stress stimuli and can promote apoptosis, making them critical targets for intervention in neurodegenerative diseases.[14][15][16]

A Comparative Analysis of Neuroprotective Agents

The validation of this compound necessitates a comparative analysis against other known neuroprotective compounds. This allows for a clear assessment of its relative potency and potential advantages.

Compound ClassExamplesProposed Mechanism of Action
Quinazoline Derivatives This compound, QuinolylnitronesMultifunctional activity including cholinesterase and monoamine oxidase inhibition, metal chelation, and free radical scavenging.[17]
Natural Products Curcumin, Resveratrol, Quercetin, GinsenosidesModulation of Nrf2, NF-κB, and MAPK signaling pathways; potent antioxidant and anti-inflammatory properties.[4][5][18]
NAP Analogs M98, M99Metal chelation and antioxidant activity, protecting against 6-hydroxydopamine (6-OHDA) toxicity.[19]
Other Small Molecules EdaravoneFree radical scavenger.
RiluzoleGlutamate modulator.

Experimental Validation: A Step-by-Step Approach

A multi-tiered experimental approach, encompassing both in vitro and in vivo models, is essential for the robust validation of a novel neuroprotective agent.

Part 1: In Vitro Evaluation

In vitro models provide a controlled environment to assess the direct effects of a compound on neuronal cells and to elucidate its mechanism of action.[20][21][22][23]

1.1. Cell Culture Models:

  • Primary Neuronal Cultures: Cultures of cortical, hippocampal, or cerebellar granule neurons from embryonic rodents are considered the gold standard for in vitro neuroprotection studies as they closely mimic the in vivo environment.[24]

  • Neuronal Cell Lines: Immortalized cell lines such as human neuroblastoma SK-N-SH or SH-SY5Y cells are useful for high-throughput screening and initial toxicity assessments.[25]

1.2. Induction of Neuronal Injury:

  • Oxidative Stress: Treatment with agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) induces oxidative damage.[24]

  • Excitotoxicity: Exposure to high concentrations of glutamate mimics the excitotoxic cascade implicated in ischemic stroke and other neurological disorders.[26]

  • Oxygen-Glucose Deprivation (OGD): This model simulates the conditions of cerebral ischemia by depriving cells of oxygen and glucose.[22]

  • Neurotoxin-Induced Injury: Specific neurotoxins can be used to model particular neurodegenerative diseases, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease.[19]

1.3. Assessment of Neuroprotection:

A battery of assays should be employed to quantify cell viability, apoptosis, and oxidative stress.

Experimental Workflow for In Vitro Neuroprotection Assessment

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays A Plate Primary Neurons or Neuronal Cell Lines B Induce Neuronal Injury (e.g., OGD, H₂O₂, Glutamate) A->B C Treat with This compound & Comparators B->C D Cytotoxicity/Viability Assays (LDH, XTT, Calcein-AM) C->D E Apoptosis Assays (Annexin V, Caspase-3, TUNEL) C->E F Oxidative Stress Assays (ROS, Lipid Peroxidation) C->F

Caption: Workflow for in vitro validation of neuroprotective compounds.

Detailed Protocols:

  • Cytotoxicity Assays:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[25][27][28]

    • XTT/MTT Assays: Colorimetric assays that measure the metabolic activity of viable cells.[24][25]

    • Calcein-AM/Ethidium Homodimer-1 Staining: A two-color fluorescence assay that simultaneously identifies live (green) and dead (red) cells.[27]

  • Apoptosis Assays:

    • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[29][30][31]

    • Caspase Activity Assays: Measures the activity of key executioner caspases, such as caspase-3, which are central to the apoptotic cascade.[30][32]

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[29][31][33]

  • Oxidative Stress Assays:

    • Reactive Oxygen Species (ROS) Detection: Utilizes fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.[25][34]

    • Lipid Peroxidation Assays: Measures the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation.[19][35]

    • Total Antioxidant Capacity Assays: Assesses the overall antioxidant capacity of cell lysates.[36]

Part 2: In Vivo Validation

In vivo models are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety of a compound in a whole organism.[37][38][39][40][41]

2.1. Animal Models of Neurodegeneration:

  • Ischemic Stroke Models:

    • Middle Cerebral Artery Occlusion (MCAO): A widely used model that involves the temporary or permanent occlusion of the middle cerebral artery to induce focal cerebral ischemia.[22]

  • Parkinson's Disease Models:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP leads to the selective degeneration of dopaminergic neurons in the substantia nigra.[18]

  • Alzheimer's Disease Models:

    • Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits.[17]

    • Transgenic Models: Mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations develop age-dependent amyloid plaques and cognitive decline.[17]

2.2. Assessment of Neuroprotective Efficacy:

  • Behavioral Tests:

    • Morris Water Maze: Assesses spatial learning and memory.

    • Rotarod Test: Evaluates motor coordination and balance.

    • Novel Object Recognition Test: Measures recognition memory.[17]

  • Histological and Immunohistochemical Analysis:

    • Infarct Volume Measurement: Staining with 2,3,5-triphenyltetrazolium chloride (TTC) is used to quantify the infarct size in stroke models.

    • Neuronal Cell Counts: Staining for neuronal markers (e.g., NeuN) allows for the quantification of neuronal loss in specific brain regions.

    • Immunohistochemistry: Staining for markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and oxidative stress (e.g., 8-OHdG).

Experimental Workflow for In Vivo Neuroprotection Assessment

cluster_0 Animal Model & Treatment cluster_1 Outcome Assessment A Induce Neurodegeneration (e.g., MCAO, MPTP) B Administer This compound & Vehicle A->B C Behavioral Testing (Morris Water Maze, Rotarod) B->C D Histological Analysis (Infarct Volume, Neuronal Counts) B->D E Biochemical Analysis (Neurotransmitter Levels, Oxidative Stress Markers) B->E

Caption: Workflow for in vivo validation of neuroprotective compounds.

Data Interpretation and Future Directions

The collective data from these in vitro and in vivo studies will provide a comprehensive profile of the neuroprotective effects of this compound. A thorough analysis of dose-response relationships, comparison with known neuroprotective agents, and elucidation of the underlying mechanisms of action will be critical for determining its therapeutic potential.

Future studies should focus on optimizing the compound's structure to enhance its efficacy and drug-like properties. Further investigation into its pharmacokinetic and pharmacodynamic profiles will also be essential for its translation into a clinical candidate.

By following the rigorous validation framework outlined in this guide, researchers can effectively evaluate the neuroprotective potential of this compound and contribute to the development of novel therapies for devastating neurodegenerative diseases.

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A Comparative Guide to the Efficacy of Deoxyvasicinone and Other Acetylcholinesterase Inhibitors

Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Activity of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold and its fused derivatives, such as 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one, represent a privileged structure in medicinal chemistry.[1][2][3] These nitrogen-containing heterocycles are cornerstones in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This guide provides a critical comparison of the in vitro and in vivo activities of compounds based on the pyrido[2,1-b]quinazoline core, offering insights into the translation of cellular effects to whole-organism efficacy. Understanding the nuances between these two testing paradigms is paramount for researchers in drug discovery and development to anticipate challenges and rationally design next-generation therapeutics.

In Vitro Activity Profile: A Spectrum of Cellular Effects

The pyrido[2,1-b]quinazoline framework has been extensively explored for its potent effects in various cell-based assays. The primary areas of investigation have been in oncology and microbiology, with a growing body of evidence for other therapeutic applications.

Anticancer Cytotoxicity

A significant body of research highlights the cytotoxic potential of substituted 1H-pyrido[2,1-b]quinazoline derivatives against a panel of human cancer cell lines. For instance, certain analogs have demonstrated potent activity against lung (A549, NCI-H460), colon (HT-29, HCT-15), prostate (DU-145), and breast (MCF-7) cancer cell lines.[5][6] One notable derivative, 11-(1-benzyl-1H-indol-3-yl)-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline, exhibited IC50 values of 4.57 µM and 5.53 µM against A549 and NCI-H460 lung cancer cells, respectively.[5]

The mechanisms underlying this cytotoxicity are often multifaceted. Studies have shown that these compounds can induce apoptosis, as evidenced by morphological changes and specific staining techniques like Acridine orange/ethidium bromide (AO/EB) and DAPI.[5] Furthermore, flow cytometric analysis has revealed that some derivatives can arrest the cell cycle at the G0/G1 phase.[5] Molecular docking studies suggest that these compounds may exert their effects by targeting key signaling proteins, such as the epidermal growth factor receptor (EGFR) kinase.[5]

Compound ClassCell LineIC50 / GI50 (µM)Reference
Substituted 1H-Pyrido[2,1-b]quinazolinesA549 (Lung)4.57 (IC50)[5]
NCI-H460 (Lung)5.53 (IC50)[5]
A549 (Lung)2.70 (GI50)[5]
NCI-H460 (Lung)3.24 (GI50)[5]
Pyrido[2',3':3,4]pyrazolo[1,5-a]quinazolinesMCF7 (Breast)>90% inhibition[6]
SKOV3 (Ovarian)>90% inhibition[6]
Quinazolinone Schiff Base Copper ComplexesA549 (Lung)Low micromolar[7]
MCF-7 (Breast)Low micromolar[7]
Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[8] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including clinically relevant species like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4][9] Some compounds have also demonstrated efficacy against multidrug-resistant strains.[10]

Antifungal properties have also been reported, with activity against pathogenic fungi such as Candida albicans and various phytopathogenic fungi.[11][12][13] The mechanism of antifungal action for some derivatives has been linked to the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[14]

Other Notable In Vitro Activities

Beyond cancer and infectious diseases, pyrido[2,1-b]quinazoline derivatives have been investigated for other therapeutic applications. These include:

  • Anti-inflammatory activity: Inhibition of microsomal prostaglandin E(2) synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade.[15]

  • Antiplatelet activity: Inhibition of platelet aggregation, potentially through the elevation of intracellular cAMP levels.[16][17]

  • Antiallergic effects: Inhibition of histamine and slow-reacting substance of anaphylaxis (SRS-A) release from lung fragments.[18]

In Vivo Efficacy: From the Petri Dish to Preclinical Models

While in vitro assays provide crucial initial data on the biological activity of a compound, in vivo studies in animal models are essential to evaluate its therapeutic potential in a complex physiological system.

Anticancer Therapeutic Potential

Several quinazoline-based compounds have demonstrated significant in vivo antitumor efficacy. For example, a tubulin polymerization inhibitor with a quinazolinone core showed a 70.21% tumor growth inhibition rate at a dose of 50 mg/kg in a melanoma tumor model.[19] Another derivative exhibited significant tumor growth inhibition in a HepG2 xenograft model.[19] These studies underscore the potential of this scaffold to translate from cellular cytotoxicity to tangible therapeutic effects in a living organism.

Anticonvulsant Activity

Quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant properties in vivo using models such as the pentylenetetrazole (PTZ)-induced seizure model in mice.[20][21] Some compounds provided 100% protection against PTZ-induced seizures at doses ranging from 50 to 150 mg/kg, administered intraperitoneally.[20][21] In silico and in vivo mechanistic studies suggest that these compounds may exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor.[20][21]

Antiallergic and Anti-inflammatory Effects

In vivo studies have also corroborated the anti-inflammatory and antiallergic potential of this class of compounds. Certain N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides were found to be orally active inhibitors of leukotriene E4 (LTE4)-induced bronchoconstriction in guinea pigs and skin wheal formation in rats.[22] One promising analog demonstrated broad activity by inhibiting bronchospasm induced by various mediators, including LTC4, LTD4, PAF, and histamine.[22]

The In Vitro-In Vivo Discrepancy: A Critical Analysis

A compound that demonstrates high potency in a cell-based assay does not always translate to a successful therapeutic agent in vivo. This discrepancy is a significant hurdle in drug development. The transition from a controlled in vitro environment to a complex in vivo system introduces a multitude of variables that can influence a compound's efficacy.

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its in vivo activity. A potent in vitro inhibitor may have poor oral bioavailability, be rapidly metabolized by the liver, or fail to reach its target tissue in sufficient concentrations. In silico ADME predictions for some substituted 1H-pyrido[2,1-b]quinazoline compounds have shown promising intestinal absorption, which is a positive indicator for oral drug development.[5]

Toxicity: A compound may exhibit selective cytotoxicity against cancer cells in vitro but display unacceptable toxicity to healthy tissues in vivo, limiting its therapeutic window.

Complexity of the In Vivo Environment: The in vivo setting involves intricate interactions between different cell types, tissues, and physiological systems that cannot be fully replicated in vitro. For instance, the tumor microenvironment in cancer plays a crucial role in drug response, and this complexity is absent in a simple cell culture.

Conversely, a compound with moderate in vitro activity may exhibit excellent in vivo efficacy due to favorable pharmacokinetic properties or by engaging a mechanism of action that is more relevant in a whole-organism context. For example, a compound that modulates the immune system to attack cancer cells might not show strong direct cytotoxicity in a standard in vitro assay.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anticonvulsant Screening: PTZ-Induced Seizure Model

This model is widely used to identify compounds with potential anticonvulsant activity.

Protocol:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg). A positive control, such as diazepam, is also included.

  • PTZ Challenge: After a predetermined time (e.g., 30 minutes) to allow for drug absorption, administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 80 mg/kg, i.p.).

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the onset of seizures (myoclonic jerks, clonic-tonic convulsions) and mortality.

  • Data Analysis: Record the latency to the first seizure, the number of seizures, and the percentage of animals protected from seizures in each group.

Visualizing the Mechanism and Workflow

Proposed Mechanism: EGFR Kinase Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Compound Pyrido[2,1-b]quinazoline Derivative Compound->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,1-b]quinazoline derivative.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound and controls incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_plate Read absorbance (570 nm) solubilize->read_plate analyze Analyze data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile platform for the development of novel therapeutics. While in vitro studies have consistently demonstrated their potent activity against a range of cancer cell lines and microbial pathogens, the translation of these findings into in vivo efficacy requires careful consideration of pharmacokinetic and toxicological parameters. Future research should focus on optimizing the ADME properties of lead compounds to enhance their bioavailability and in vivo performance. Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action will enable more rational drug design and the development of more effective and safer therapeutic agents based on this remarkable heterocyclic system.

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A Comparative Guide to the Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one: From Classical Methods to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 11H-pyrido[2,1-b]quinazolin-11-one core is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, fused heterocyclic structure is a key pharmacophore found in compounds exhibiting a wide range of biological activities, including antiallergic, cell-protectant, and hypolipidemic properties.[2] The growing interest in this molecular framework necessitates the development and optimization of synthetic routes that are efficient, scalable, and environmentally conscious.

This guide provides an in-depth comparison of the primary synthetic strategies for constructing 11H-pyrido[2,1-b]quinazolin-11-one. We will move from the foundational Ullmann condensation to modern, highly efficient metal-catalyzed reactions, offering field-proven insights into the causality behind experimental choices. Each described protocol is presented as a self-validating system, grounded in authoritative, peer-reviewed literature to ensure scientific integrity.

The Classical Approach: Ullmann Condensation

The traditional synthesis of 11H-pyrido[2,1-b]quinazolin-11-one relies on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. The first synthesis was reported by Zeide in 1924, involving a condensation between o-chlorobenzoic acid and 2-aminopyridine using copper powder as a catalyst.[2][3] The reaction proceeds through the formation of an intermediate, 2-(2-pyridilamine) benzoic acid, which subsequently cyclizes in the reaction medium to yield the final product.[2][4]

Thermal Method (Conventional Reflux)

The conventional approach involves heating the reactants under reflux for several hours. The choice of solvent and base is critical to the reaction's success. While water can be used as a solvent, yields are often low (around 13%) due to the competing hydrolysis of o-chlorobenzoic acid to salicylic acid.[2] N,N-dimethylformamide (DMF) has proven to be a more effective solvent, significantly reducing hydrolysis and improving yields.[2][3]

Experimental Protocol: Thermal Ullmann Condensation [2]

  • To a flask, add o-chlorobenzoic acid (1 equiv.), 2-aminopyridine (2 equiv.), anhydrous potassium carbonate (1 equiv.), and copper powder (3% by weight relative to o-chlorobenzoic acid).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling, pour the reaction mixture into water and allow it to stand overnight.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by dissolving it in ethanol and treating it with boiling charcoal. The product separates as yellow crystals upon cooling.

  • Causality of Choices:

    • 2-aminopyridine (2 equiv.): Using an excess of the amine helps to drive the reaction forward and can also act as a co-catalyst in the copper-mediated chlorine substitution.[2]

    • Potassium Carbonate (K₂CO₃): Acts as a base to neutralize the HCl formed during the condensation, preventing the protonation of the amine nucleophile.

    • DMF Solvent: Its high boiling point is suitable for reflux conditions, and its polar aprotic nature facilitates the nucleophilic substitution reaction while minimizing side reactions like hydrolysis.[2]

Ultrasound-Assisted Method

A significant improvement to the classical Ullmann condensation is the application of ultrasound irradiation. This modification dramatically shortens reaction times from hours to minutes and often leads to superior yields compared to the conventional reflux method.[4]

Experimental Protocol: Ultrasound-Assisted Ullmann Condensation [4]

  • In a suitable vessel, mix the 2-chlorobenzoic acid derivative (0.04 mol), the 2-aminopyridine derivative (0.08 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and copper powder (3% by weight).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Place the reaction vessel in an ultrasound bath and irradiate for 20 minutes.

  • After the reaction is complete, pour the mixture into 100 mL of water and let it stand overnight.

  • Collect the precipitate by filtration and purify as needed.

  • Expertise & Experience: The use of ultrasound provides acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates the reaction rate, allowing for the synthesis to be completed in as little as 20 minutes with yields reported around 71%, compared to 6 hours of reflux.[4]

G

Modern Catalytic Approaches

To overcome the limitations of the Ullmann condensation, such as long reaction times (for thermal methods) and the need for stoichiometric copper, modern catalytic routes employing palladium and copper complexes have been developed. These methods offer higher efficiency, broader substrate scope, and milder reaction conditions.

Palladium-Catalyzed Syntheses

Palladium catalysis has revolutionized the formation of C-N and C-C bonds. Several palladium-catalyzed strategies have been successfully applied to the synthesis of the pyridoquinazolinone scaffold.

A. Palladium-Catalyzed C(sp²)-H Pyridocarbonylation

This efficient method involves the palladium-catalyzed carbonylation of N-aryl-2-aminopyridines. A key feature of this reaction is the novel use of the pyridyl group as an intramolecular nucleophile in a C-H carbonylation reaction.[]

B. Palladium-Catalyzed Dearomatizing Carbonylation

This strategy provides a direct route to the target molecule from readily available N-(2-bromophenyl)pyridine-2-amines. The reaction proceeds in high to quantitative yields and utilizes 1,3-bis(diisobutylphosphino)propane (DIBPP) as a specialized ligand.[6][7]

Experimental Protocol: Pd-Catalyzed Dearomatizing Carbonylation [6]

  • Combine N-(2-bromophenyl)pyridine-2-amine (1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), and the DIBPP ligand in a suitable solvent.

  • Pressurize the reaction vessel with carbon monoxide (CO).

  • Heat the reaction mixture according to the optimized conditions.

  • Upon completion, the product is isolated and purified using standard chromatographic techniques.

  • Trustworthiness: The high yields (up to quantitative) reported for this method underscore its reliability and efficiency.[6][7] The defined catalyst system provides a high degree of control over the reaction outcome.

G

Copper-Catalyzed Domino Reaction

A simple and efficient one-pot synthesis has been developed using a copper-catalyzed domino reaction of substituted isatins with 2-bromopyridine derivatives.[8] This method is notable for its operational simplicity and the formation of multiple bonds in a single step, involving C-N/C-C bond cleavage and two C-N bond formations.[8]

Buchwald–Hartwig Coupling / Dearomatization Sequence

For the synthesis of more complex, fused pyridoquinazolinones, a sequence involving Buchwald-Hartwig C-N coupling followed by pyridine dearomatization has been reported.[9] This approach is particularly noteworthy for its successful implementation in a bio-sourced, green solvent like eucalyptol, highlighting a move towards more sustainable chemical synthesis.[9][10]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including starting material availability, desired scale, cost, and environmental impact. The following table provides a clear comparison of the discussed methodologies.

Method Starting Materials Catalyst / Key Reagents Conditions Yield (%) Advantages Disadvantages / Limitations
Thermal Ullmann o-chlorobenzoic acid, 2-aminopyridineCu powder, K₂CO₃, DMFReflux, 6 h~66%[2]Inexpensive reagents, well-established.Long reaction time, high temperature, potential for side reactions.[2]
Ultrasound Ullmann o-chlorobenzoic acid, 2-aminopyridineCu powder, K₂CO₃, DMFUltrasound, 20 min~71%[4]Very short reaction time, improved yield.[4]Requires specialized ultrasound equipment.
Pd-Catalyzed Carbonylation N-(2-bromophenyl)pyridine-2-aminesPd catalyst (e.g., Pd(OAc)₂), DIBPP, COHeatUp to 100%[6][7]Excellent yields, high efficiency.Requires handling of toxic CO gas, expensive catalyst/ligand.[6]
Cu-Catalyzed Domino Isatins, 2-bromopyridinesCu(OAc)₂·H₂OHeatGood to ExcellentOne-pot operation, simple starting materials, bond-forming efficiency.[8]Mechanism can be complex, substrate scope may vary.[8]
Buchwald-Hartwig Route Anthranilic acids, 2-bromopyridinesPd(OAc)₂, Xantphos, Cs₂CO₃Heat, long timesGood to ExcellentApplicable to complex derivatives, use of green solvents demonstrated.[9]Requires expensive catalyst/ligand, long reaction times reported.[9]

Conclusion

The synthesis of 11H-pyrido[2,1-b]quinazolin-11-one has evolved significantly from its classical origins. While the Ullmann condensation remains a viable, cost-effective method, particularly with ultrasound assistance for rapid synthesis, modern metal-catalyzed approaches offer superior efficiency and yield.[4] Palladium-catalyzed carbonylation reactions stand out for their near-quantitative yields, making them highly attractive for laboratory-scale synthesis where efficiency is paramount.[6] For process development and green chemistry initiatives, routes like the copper-catalyzed domino reaction or the Buchwald-Hartwig sequence in bio-sourced solvents represent the future direction of research, balancing synthetic elegance with environmental responsibility.[8][9] The selection of the optimal route will ultimately be guided by the specific needs of the researcher, balancing factors of speed, cost, scale, and sustainability.

References

  • Docampo Palacios, M., & Pello´n Comdom, R. (2003). Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives Using Ultrasound Irradiation. Synthetic Communications, 33(10), 1777-1783. Available from: [Link]

  • Pellon, R. F., Carrasco, R., & Rodes, L. (1996). Synthesis of 11H-pyrido[2,1-b]quinazolin-11-one and derivatives. Synthetic Communications, 26(20), 3869-3876. Available from: [Link]

  • Liu, M., et al. (2018). Synthesis of Pyrido-Fused Quinazolinone Derivatives via Copper-Catalyzed Domino Reaction. Organic Letters, 20(15), 4652-4655. Available from: [Link]

  • Pellon, R. F., Carrasco, R., & Rodes, L. (1996). Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. ResearchGate. Available from: [Link]

  • Campos, J. F., et al. (2020). Synthesis of Benzo-Fused 11H-Pyrido[2,1-b]quinazolin-11-ones by a Buchwald–Hartwig Coupling/Pyridine Dearomatization Sequence in Eucalyptol. ResearchGate. Available from: [Link]

  • Kommuri, V. C., & Vijayan, A. (n.d.). Biological active 11H‐pyrido[2,1‐b]quinazolin‐11‐one core unit. ResearchGate. Retrieved from [Link]

  • Borchert, S., et al. (2015). Synthesis of pyrido[2,1-b]quinazolin-11-ones and dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones by Pd/DIBPP-catalyzed Dearomatizing Carbonylation. Organic Letters, 17(6), 1569-1572. Available from: [Link]

  • Borchert, S., et al. (2015). Synthesis of Pyrido[2,1-b]quinazolin-11-ones and Dipyrido[1,2-a:2′,3′-d]pyrimidin-5-ones by Pd/DIBPP-Catalyzed Dearomatizing Carbonylation. ACS Publications. Available from: [Link]

Sources

Deoxyvasicinone: A Comparative Analysis of Receptor and Enzyme Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Deoxyvasicinone, a Quinazoline Alkaloid with Therapeutic Potential

Deoxyvasicinone is a quinazoline alkaloid naturally occurring in plants such as Adhatoda vasica.[1] Its chemical structure, 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Primarily, research has focused on its role as an anticholinesterase agent, making it a molecule of interest for neurodegenerative conditions like Alzheimer's disease.[3][4] Additionally, studies have explored its anti-inflammatory, anti-cancer, and anti-melanogenic properties.[2]

This guide provides a comparative analysis of the known interactions of deoxyvasicinone with its primary targets and discusses the current landscape of its cross-reactivity with other receptors. A comprehensive understanding of a compound's selectivity is paramount in drug development to anticipate potential off-target effects and to refine its therapeutic index.

Primary Pharmacological Target: Cholinesterases

The most extensively documented activity of deoxyvasicinone is its inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][5] These enzymes are critical for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy to manage the symptoms of Alzheimer's disease.[4]

Numerous studies have synthesized and evaluated deoxyvasicinone derivatives to enhance their potency and selectivity for these enzymes.[5][6][7] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Comparative Inhibitory Activity of Deoxyvasicinone
Target EnzymeIC50 (µM)Source
Acetylcholinesterase (AChE)24[3]
Butyrylcholinesterase (BuChE)25[3]

This data for the parent compound, deoxyvasicinone, indicates relatively weak, non-selective inhibition of both AChE and BuChE. It is important to note that many synthesized derivatives of deoxyvasicinone exhibit significantly improved potency, with IC50 values in the nanomolar range for AChE.[6][7]

Cross-Reactivity with Other Receptors: An Area for Further Investigation

A critical aspect of preclinical drug development is the assessment of a compound's selectivity profile through broad cross-reactivity screening against a panel of diverse receptors, ion channels, and other enzymes. Such studies are essential to identify potential off-target interactions that could lead to adverse effects.

Currently, there is a notable lack of publicly available, comprehensive cross-reactivity data for deoxyvasicinone against a broad panel of receptors. The majority of published research has concentrated on its effects on cholinesterases and, to a lesser extent, on pathways related to melanogenesis and amyloid-beta aggregation.[2][8] While some studies on deoxyvasicinone analogues have screened against a limited number of other targets, such as BACE1, α-synuclein, and tau aggregation, these have generally shown weak activity.[8]

This information gap highlights a crucial area for future research to fully characterize the pharmacological profile of deoxyvasicinone and its derivatives.

Methodologies for Assessing Receptor and Enzyme Interactions

To provide a framework for future cross-reactivity studies, this section outlines standard experimental protocols for evaluating compound interactions with both enzymes and receptor systems.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory potency of compounds against AChE and BuChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of thiocholine (produced from the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare buffer solutions (e.g., phosphate buffer), DTNB solution, substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BuChE), and the test compound (deoxyvasicinone) at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the buffer, DTNB solution, and the cholinesterase enzyme solution. Then, add the test compound at different concentrations and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Spectrophotometric Measurement: Immediately measure the absorbance of the colored product (TNB) at a specific wavelength (typically 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conceptual Workflow for Broad Receptor Cross-Reactivity Screening

A comprehensive assessment of off-target effects involves screening the test compound against a large panel of receptors. This is often conducted by specialized contract research organizations (CROs) that offer standardized screening panels.[9][10][11]

Workflow Diagram:

G cluster_prep Compound Preparation cluster_screening High-Throughput Screening (HTS) cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Selectivity Profiling Compound Deoxyvasicinone Stock Solution Serial_Dilution Serial Dilutions for Concentration-Response Compound->Serial_Dilution Binding_Assays Radioligand Binding Assays (GPCRs, Ion Channels, Transporters) Serial_Dilution->Binding_Assays Test Compound Functional_Assays Functional Cellular Assays (e.g., Calcium Flux, cAMP) Serial_Dilution->Functional_Assays Test Compound Data_Acquisition Acquire Raw Data (% Inhibition or % Activity) Binding_Assays->Data_Acquisition Functional_Assays->Data_Acquisition Hit_ID Identify 'Hits' (Significant activity at a specific concentration) Data_Acquisition->Hit_ID IC50_EC50 Determine IC50/EC50 for Hits Hit_ID->IC50_EC50 Orthogonal_Assays Orthogonal Confirmatory Assays IC50_EC50->Orthogonal_Assays Selectivity_Profile Generate Selectivity Profile (On-target vs. Off-target activity) Orthogonal_Assays->Selectivity_Profile

Caption: Workflow for broad receptor cross-reactivity screening.

Signaling Pathways and Potential for Off-Target Interactions

While direct receptor binding data is limited, the anti-melanogenic activity of deoxyvasicinone provides some insight into its interaction with cellular signaling pathways. It has been shown to decrease melanin content by inhibiting the mRNA expression of key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2] This suggests an upstream modulation of signaling cascades that regulate gene expression, although the direct molecular target initiating this effect remains to be elucidated.

Illustrative Signaling Pathway for Melanogenesis Inhibition:

G Deoxyvasicinone Deoxyvasicinone Unknown_Target Upstream Target(s) (Hypothesized) Deoxyvasicinone->Unknown_Target Gene_Expression Transcription of Melanogenic Genes Deoxyvasicinone->Gene_Expression Inhibits Signaling_Cascade Intracellular Signaling Cascade (e.g., cAMP/PKA pathway) Unknown_Target->Signaling_Cascade Modulates MITF MITF (Transcription Factor) Signaling_Cascade->MITF Regulates MITF->Gene_Expression Activates TYR TYR mRNA Gene_Expression->TYR TRP1 TRP-1 mRNA Gene_Expression->TRP1 TRP2 TRP-2 mRNA Gene_Expression->TRP2 Melanin Melanin Synthesis TYR->Melanin Leads to TRP1->Melanin Leads to TRP2->Melanin Leads to

Caption: Hypothesized mechanism of deoxyvasicinone's anti-melanogenic effect.

Conclusion and Future Directions

Deoxyvasicinone presents a promising scaffold for the development of therapeutics, particularly in the realm of neurodegenerative diseases. Its activity as a cholinesterase inhibitor is well-established, although the parent compound itself is of modest potency. The key takeaway for researchers and drug development professionals is the current significant gap in our understanding of its broader pharmacology.

To advance the development of deoxyvasicinone-based drugs, comprehensive cross-reactivity profiling is an essential next step. This will not only elucidate potential safety liabilities but could also uncover novel therapeutic applications by identifying unexpected interactions with other receptors. The methodologies and conceptual frameworks presented in this guide offer a clear path forward for these critical investigations.

References

  • Ma, F., & Du, H. (2017). Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 139, 637-652. Available from: [Link]

  • Trivedi, J. C., et al. (2015). Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(22), 5173-5178. Available from: [Link]

  • Manzoor, S., et al. (2021). Dual targeting of acetylcholinesterase and tau aggregation: Design, synthesis and evaluation of multifunctional deoxyvasicinone analogues for Alzheimer's disease. Bioorganic Chemistry, 115, 105231. Available from: [Link]

  • Bainsal, N., & Singh, D. (2024). Deoxyvasicinone hybrids in the management of Alzheimer's disease: Recent advances on manmade derivatives, pharmacological activities, and structure-activity relationship. Archiv der Pharmazie, e2400742. Available from: [Link]

  • Kim, J. E., et al. (2022). Deoxyvasicinone with Anti-Melanogenic Activity from Marine-Derived Streptomyces sp. CNQ-617. Marine Drugs, 20(2), 143. Available from: [Link]

  • Ma, F., & Du, H. (2017). Novel deoxyvasicinone derivatives as potent multitarget-directed ligands for the treatment of Alzheimer's disease: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 139, 637-652. [Link provided in reference 1]
  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Available from: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Available from: [Link]

  • Ma, F., & Du, H. (2017).

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A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one, henceforth referred to as "Compound Q," belongs to this privileged class of heterocyclic compounds.[4] Computational methods, particularly molecular docking, are invaluable for rapidly screening and prioritizing compounds like Compound Q for further development.[5][6] Molecular docking predicts the binding conformation and affinity of a ligand to a target protein, offering crucial insights into the potential mechanism of action.[5]

However, in silico predictions are not a substitute for experimental evidence.[5][7] Factors such as scoring function inaccuracies, protein flexibility, and the role of solvent molecules can lead to discrepancies between predicted and actual binding.[6][7] Therefore, rigorous experimental validation is an indispensable step in the drug discovery pipeline to confirm computational hypotheses and ensure the judicious allocation of resources.[7]

This guide provides a comprehensive framework for validating molecular docking predictions for Compound Q. We will delve into a robust in silico workflow, followed by a comparative analysis of key experimental validation techniques, complete with detailed protocols and data interpretation strategies. This multi-faceted approach, integrating computational predictions with biophysical data, is designed to provide researchers, scientists, and drug development professionals with a high-confidence assessment of their lead compounds.

Section 1: In Silico Prediction - A Molecular Docking Workflow for Compound Q

The initial step in our validation journey is to generate a reliable docking prediction for Compound Q against a putative protein target. This process involves careful preparation of both the ligand and the receptor, followed by the docking simulation and a thorough analysis of the results.

Rationale for Target Selection

The choice of a protein target is paramount and is typically guided by existing biological data. For quinazolinone derivatives, known targets include enzymes and receptors involved in cell signaling and proliferation. For this guide, let's assume a hypothetical protein kinase as the target for Compound Q based on preliminary screening data or literature precedents for similar scaffolds.

Ligand and Receptor Preparation: The Foundation of Accurate Docking

The quality of your input structures directly impacts the reliability of the docking results. This preparatory phase is crucial for ensuring that the molecules are in a chemically correct and energetically favorable state.

Experimental Protocol: Ligand and Receptor Preparation

  • Ligand Preparation (Compound Q):

    • Obtain the 2D structure of Compound Q.

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or ChemDraw.

    • Assign correct bond orders and add hydrogen atoms.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

  • Receptor Preparation (Hypothetical Protein Kinase):

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands, from the PDB file.[8]

    • Add polar hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges).

    • Define the binding site. This is often based on the location of the co-crystallized ligand or predicted using binding site detection algorithms.

    • Generate a grid box that encompasses the defined binding site, providing a search space for the docking algorithm.

    • Save the prepared receptor in the appropriate format (e.g., PDBQT).

Causality Behind Experimental Choices: Proper energy minimization of the ligand removes steric clashes and places it in a more realistic conformational state. For the receptor, removing water molecules simplifies the system, although conserved water molecules that mediate key interactions may be retained in more advanced protocols.[8] The grid box must be large enough to allow the ligand to explore different orientations but not so large as to make the conformational search computationally intractable.

Molecular Docking Simulation

With the prepared ligand and receptor, the docking simulation can be performed. AutoDock Vina is a widely used and validated open-source docking program.[9]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Configuration: Create a configuration file specifying the paths to the prepared ligand and receptor files, the coordinates of the grid box center, and its dimensions.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Output: Vina will generate an output file containing the predicted binding poses of Compound Q, ranked by their binding affinity scores (in kcal/mol).

Trustworthiness of the Protocol: To ensure the docking protocol is valid for the target system, it is standard practice to perform re-docking.[8][10][11] This involves extracting the co-crystallized ligand from the PDB structure and docking it back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation of the docking parameters.[8][10]

Analysis of Docking Results

The output from the docking simulation provides a wealth of information that requires careful interpretation.

  • Binding Affinity: The binding affinity score is an estimate of the Gibbs free energy of binding. More negative values indicate a stronger predicted interaction.

  • Binding Pose: The top-ranked poses should be visually inspected using a molecular visualization program like PyMOL or Chimera.

  • Key Interactions: Analyze the non-covalent interactions between Compound Q and the protein's active site residues. These may include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking. Identifying these interactions is crucial for understanding the structural basis of binding and for guiding future lead optimization efforts.

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Ligand Compound Q (2D) Docking AutoDock Vina Ligand->Docking 3D Structure Energy Minimized Receptor Protein Target (PDB) Receptor->Docking Cleaned Structure Grid Box Defined Results Binding Poses & Scores Docking->Results Interactions Key Interactions Analysis Results->Interactions

Caption: Molecular Docking Workflow.

Section 2: Experimental Validation - From Prediction to Proof

Once a credible docking pose and binding affinity have been predicted, the next critical phase is to validate these in silico findings with robust experimental data. Biophysical techniques provide quantitative measurements of binding affinity, kinetics, and thermodynamics.

Method 1: Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be used to study protein-ligand interactions by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.[12][13]

Principle: When Compound Q binds to the protein target, it may cause a change in the local environment of tryptophan residues, leading to a quenching (decrease) or enhancement of their fluorescence intensity. The magnitude of this change can be used to determine the binding affinity.[13][14]

Experimental Protocol: Fluorescence Quenching Assay

  • Preparation: Prepare a stock solution of the purified protein target in a suitable buffer. Prepare a series of dilutions of Compound Q.

  • Measurement: Place a fixed concentration of the protein in a quartz cuvette.

  • Titration: Sequentially add increasing concentrations of Compound Q to the protein solution. After each addition, gently mix and allow the system to equilibrate.

  • Data Acquisition: Measure the fluorescence emission spectrum (e.g., excitation at 280 nm, emission scan from 300-400 nm) after each titration point.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a suitable binding model (e.g., the Stern-Volmer equation) to calculate the dissociation constant (Kd).

Protein Protein (Fluorophore) Complex Protein-Ligand Complex Protein->Complex Binding Ligand Compound Q Ligand->Complex Quenching Fluorescence Quenching Complex->Quenching Docked_Complex Docked Protein-Ligand Complex System_Setup System Setup (Solvation, Ionization) Docked_Complex->System_Setup Equilibration Minimization & Equilibration System_Setup->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, Interactions) Production_MD->Trajectory_Analysis

Caption: Molecular Dynamics Simulation Workflow.

Free Energy Calculations

For a more quantitative assessment, end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory. [15][16][17][18]These methods provide an estimate of the binding free energy that is often more accurate than docking scores, although they are computationally more demanding. [16][17]

Conclusion

The validation of molecular docking predictions is a multi-step, iterative process that is fundamental to modern, structure-based drug discovery. A purely computational approach, no matter how sophisticated, is insufficient to confidently advance a compound. For a promising scaffold like this compound, the journey from a promising docking score to a validated hit requires a synergistic interplay between in silico modeling and rigorous experimental biophysical characterization.

By following a structured workflow that begins with careful docking and proceeds through orthogonal experimental techniques such as fluorescence spectroscopy, ITC, and SPR, researchers can build a comprehensive and robust dataset. This integrated approach not only validates the initial computational hypothesis but also provides deep mechanistic insights into the molecular recognition process. Further refinement through advanced methods like MD simulations solidifies the understanding of the ligand's binding mode and stability. Ultimately, this diligent, evidence-based strategy minimizes the risk of pursuing false positives and maximizes the probability of success in the complex endeavor of drug development.

References

  • Chen, F., Sun, H., & Pan, P. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Ciulli, A., & Williams, G. (2010). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. PMC - PubMed Central. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

  • Tarnok, A., & Tátrai, E. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed. [Link]

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • NIH. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

  • Humana Press. (n.d.). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. Humana Press. [Link]

  • Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Creative Bioarray. [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • NIH. (n.d.). Fluorescence techniques in analysis of protein-ligand interactions. PubMed - NIH. [Link]

  • NIH. (n.d.). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

  • Bio-Radiations. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

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  • Gohlke Group. (2012). Free Energy Calculations by the Molecular Mechanics PoissonBoltzmann Surface Area Method. Gohlke Group. [Link]

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Benchmarking the Anti-inflammatory Potential of Deoxyvasicinone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anti-inflammatory therapeutics, the natural world remains a profound source of inspiration. This guide delves into the anti-inflammatory profile of deoxyvasicinone, a quinazoline alkaloid derived from Adhatoda vasica, benchmarking its activity against established standards: Indomethacin, Dexamethasone, and Ibuprofen. Through a comprehensive review of in vitro and in vivo experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future discovery and development efforts.

Introduction: The Promise of Deoxyvasicinone

Deoxyvasicinone belongs to a class of quinazoline alkaloids that have garnered significant interest for their diverse pharmacological activities. Its parent plant, Adhatoda vasica, has a long history in traditional medicine for treating respiratory ailments and inflammation. Modern scientific inquiry has begun to validate these traditional uses, with studies indicating that the alkaloid fraction of Adhatoda vasica possesses noteworthy anti-inflammatory properties. This guide will dissect the available evidence for deoxyvasicinone and its related compounds, placing it in the context of widely used anti-inflammatory drugs.

Mechanistic Landscape: How Anti-inflammatory Agents Work

A foundational understanding of the mechanisms of action of standard anti-inflammatory drugs is crucial for a meaningful comparison with deoxyvasicinone.

The Arachidonic Acid Cascade and COX Inhibition

A primary pathway in inflammation involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes. Prostaglandins are key mediators of pain, fever, and inflammation.

  • Ibuprofen and Indomethacin: These non-steroidal anti-inflammatory drugs (NSAIDs) act as non-selective inhibitors of both COX-1 and COX-2 enzymes.[1][2] By blocking these enzymes, they reduce the production of prostaglandins, thereby alleviating inflammation and pain.[1][2]

  • Deoxyvasicinone's Potential Role: In-silico studies suggest that deoxyvasicinone may also act as a COX inhibitor, indicating a potential overlap in mechanism with common NSAIDs.

The NF-κB Signaling Pathway and Cytokine Modulation

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3][4]

  • Dexamethasone: This potent corticosteroid exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[5][6] This leads to a broad suppression of inflammatory gene expression.

  • Deoxyvasicinone's Connection: Studies on derivatives of deoxyvasicinone and the broader alkaloid fraction of Adhatoda vasica suggest an ability to modulate the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.

Below is a diagram illustrating the central role of the NF-κB signaling pathway in inflammation.

NF-κB signaling pathway in inflammation.

Comparative In Vitro Analysis

To objectively assess the anti-inflammatory potential of deoxyvasicinone, we will examine its performance in key in vitro assays and compare it with our selected standards.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO.

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (deoxyvasicinone, indomethacin, dexamethasone, ibuprofen) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to all wells except the control group to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration required to inhibit 50% of NO production) is then determined.

Comparative Data: Nitric Oxide Inhibition

CompoundIC50 (µM)Reference
Deoxyvasicinone Derivative (g17) Data suggests significant reduction, but specific IC50 not provided.[7]
Indomethacin ~10 µM (in rat microglia)[8]
Dexamethasone IC25 of 1.72 µM
Ibuprofen --
Inhibition of Cyclooxygenase-2 (COX-2)

Direct measurement of a compound's ability to inhibit the COX-2 enzyme is a critical indicator of its potential as an NSAID-like anti-inflammatory agent.

Experimental Protocol: COX-2 Inhibitory Assay

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the assay kit manufacturer's instructions.

  • Inhibitor Preparation: Serial dilutions of the test compounds (deoxyvasicinone, indomethacin, ibuprofen) are prepared.

  • Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture typically contains the COX-2 enzyme, a fluorescent probe, and the test compound or vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically using a microplate reader at an excitation of 535 nm and an emission of 590 nm. The rate of the reaction is proportional to the COX-2 activity.

  • Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Comparative Data: COX-2 Inhibition

CompoundIC50 (µM)Reference
Deoxyvasicinone In-silico studies suggest inhibitory potential, but no experimental IC50 is available.
Indomethacin ~5 µg/mL (approximately 14 µM)[4]
Ibuprofen 370 µM[4]
Dexamethasone Not applicable (does not directly inhibit COX-2)
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

The ability of a compound to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6 is a strong indicator of its anti-inflammatory potential.

Experimental Protocol: Cytokine ELISA

  • Cell Culture and Stimulation: RAW 264.7 macrophages are cultured, seeded, treated with test compounds, and stimulated with LPS as described in the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the cell culture supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: The cytokine concentrations are determined from the standard curve. The percentage of inhibition is calculated, and IC50 values are determined.

Comparative Data: TNF-α and IL-6 Inhibition

CompoundTNF-α InhibitionIL-6 InhibitionReference
Deoxyvasicinone Derivative (g17) Significant reduction reportedSignificant reduction reported[7]
Dexamethasone IC50 of ~3-7 nM (in THP-1 cells)-[3]
Indomethacin No significant inhibition-[8]
Ibuprofen ---

In Vivo Corroboration: The Carrageenan-Induced Paw Edema Model

To translate in vitro findings to a more complex biological system, the carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model.

Experimental Workflow: Carrageenan-Induced Paw Edema

Workflow for the carrageenan-induced paw edema model.

Comparative In Vivo Efficacy

Studies have shown that vasicine and vasicinone, alkaloids closely related to deoxyvasicinone, exhibit significant anti-inflammatory effects in the carrageenan-induced paw edema model.

  • Vasicine: At a dose of 20.0 mg/kg, vasicine showed a 59.51% inhibition of paw edema at 6 hours post-carrageenan injection.[3]

  • Vasicinone: At a dose of 10.0 mg/kg, vasicinone demonstrated a maximum inhibition rate of 63.94% at 4 days after CFA injection (a model of chronic inflammation).[3]

These findings in related compounds suggest that deoxyvasicinone is also likely to possess in vivo anti-inflammatory activity.

Synthesis and Future Directions

The collective evidence from in vitro and in vivo studies on deoxyvasicinone and its related alkaloids indicates a promising anti-inflammatory profile. The potential for a multi-faceted mechanism of action, possibly involving both COX inhibition and modulation of the NF-κB pathway, makes it an attractive candidate for further investigation.

Key Takeaways for Researchers:

  • Promising Lead: Deoxyvasicinone and its derivatives warrant further investigation as potential anti-inflammatory agents.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by deoxyvasicinone is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of deoxyvasicinone derivatives could lead to the identification of compounds with enhanced potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for advancing any lead compound toward clinical development.

This comparative guide provides a foundational understanding of the anti-inflammatory potential of deoxyvasicinone. While direct quantitative data for deoxyvasicinone remains to be fully elucidated in the public domain, the existing evidence strongly supports its continued exploration as a promising scaffold for the development of next-generation anti-inflammatory therapies.

References

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation

Given that quinazolinone derivatives are recognized for their diverse pharmacological effects, including anti-cancer and antimicrobial properties, it is prudent to treat 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one as a potentially bioactive and hazardous substance.[1] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. A thorough risk assessment is the foundational step before any handling of the compound.

Key Principles of Risk Mitigation:

  • Engineering Controls: The primary line of defense. All work involving the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: These are policies and procedures designed to enhance safety.[2] Access to areas where the compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

  • Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. PPE is not a substitute for robust engineering and administrative controls but is essential for minimizing the risk of exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes and Face Safety Goggles and Face ShieldProtects against splashes of solutions and airborne particles of the solid compound. Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities or during procedures with a higher risk of splashing.
Hands Double Gloving with Nitrile GlovesProvides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately upon any suspected contamination. The inner glove provides a secondary layer of protection during the doffing process. Regularly inspect gloves for any signs of degradation or puncture.
Body Chemical-Resistant Laboratory CoatA lab coat made of a material resistant to chemical permeation is essential. It should have long sleeves and a secure front closure. This is to be worn over personal clothing that covers the legs.
Respiratory N95 Respirator (for solids)When handling the powdered form of the compound, an N95 respirator is necessary to prevent inhalation of fine particles. For handling solutions, a fume hood provides adequate respiratory protection.
Feet Closed-toe ShoesProtects feet from spills and falling objects. Shoes should be made of a non-porous material.

This PPE protocol is based on general guidelines for handling hazardous chemicals and should be adapted based on a site-specific risk assessment.

Operational and Disposal Plans

3.1. Handling Procedure

A systematic workflow is crucial to minimize the risk of exposure and contamination.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Dissolve Compound Weigh/Dissolve Compound Prepare Work Area->Weigh/Dissolve Compound Inside Fume Hood Decontaminate Surfaces Decontaminate Surfaces Weigh/Dissolve Compound->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Handling:

    • Perform all manipulations of the solid compound and its solutions within the fume hood.

    • Use dedicated spatulas and glassware.

  • Cleanup:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves, and respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

3.2. Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to environmental and personnel safety.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and contaminated weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, the original label should be defaced, and the container can be disposed of according to institutional guidelines.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1. Exposure Response

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.2. Spill Response

Spill_Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area If large or volatile Alert Personnel Alert Personnel Spill Occurs->Alert Personnel Inform others Don Appropriate PPE Don Appropriate PPE Alert Personnel->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Use absorbent pads Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: A decision-making flowchart for responding to a chemical spill.

Minor Spill (Contained within the fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with absorbent pads.

  • Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.

  • Decontaminate the area with a suitable solvent and cleaning solution.

Major Spill (Outside of the fume hood):

  • Evacuate the laboratory immediately.

  • Alert your supervisor and the institutional environmental health and safety (EHS) office.

  • Prevent entry into the affected area.

  • Allow only trained emergency response personnel to handle the cleanup.

Conclusion

The handling of this compound requires a proactive and meticulous approach to safety. By implementing robust engineering controls, adhering to strict administrative procedures, and consistently using the appropriate personal protective equipment, researchers can significantly mitigate the risks associated with this biologically active compound. This guide provides a framework for safe handling, but it is incumbent upon each user to supplement this information with site-specific risk assessments and to remain vigilant in their safety practices.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Laboratory emergency response procedures. University of Western Australia. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Administrative Controls. Boston University. [Link]

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Retrosynthesis Analysis

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8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.